molecular formula C5H11NO B1212509 4,4-Dimethyloxazolidine CAS No. 51200-87-4

4,4-Dimethyloxazolidine

Cat. No.: B1212509
CAS No.: 51200-87-4
M. Wt: 101.15 g/mol
InChI Key: GUQMDNQYMMRJPY-UHFFFAOYSA-N
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Description

4,4-Dimethyloxazolidine, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, miscible at 25 °c (1.0x10+6 mg/l) (est)miscible with water in all proportionsmiscible with methanol, ethanol, propanol and acetone. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-1,3-oxazolidine
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InChI

InChI=1S/C5H11NO/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3
Source PubChem
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InChI Key

GUQMDNQYMMRJPY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NO
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DSSTOX Substance ID

DTXSID0032314
Record name 4,4-Dimethyl oxazolidine
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Molecular Weight

101.15 g/mol
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Physical Description

Liquid, Colorless to slightly yellow liquid with a fishy odor; End-use formulations are soluble concentrate and liquid; [Reference #1] Pungent odor; [Dow MSDS]
Record name Oxazolidine, 4,4-dimethyl-
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Boiling Point

100.9 °C
Record name 4,4-Dimethyl oxazolidine
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Flash Point

49 °C (120 °F) - closed cup
Record name 4,4-Dimethyl oxazolidine
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Solubility

Miscible with water in all proportions, Miscible with methanol, ethanol, propanol and acetone
Record name 4,4-Dimethyl oxazolidine
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Density

Bulk density = 0.99 g/mL
Record name 4,4-Dimethyl oxazolidine
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Vapor Pressure

22.3 [mmHg]
Record name 4,4-Dimethyloxazolidine
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Color/Form

Colorless to slightly yellow liquid

CAS No.

51200-87-4
Record name 4,4-Dimethyloxazolidine
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Record name Oxazolidine, 4,4-dimethyl-
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Record name 4,4-DIMETHYLOXAZOLIDINE
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Record name 4,4-Dimethyl oxazolidine
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4-Dimethyloxazolidine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound (CAS No. 51200-87-4). The information is intended for professionals in research, chemical synthesis, and industrial applications.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a five-membered oxazolidine (B1195125) ring.[1] This ring structure contains both nitrogen and oxygen heteroatoms, which are key to its chemical reactivity and utility.[1] The molecule is further characterized by two methyl groups attached to the carbon at position 4.[1]

IUPAC Name: 4,4-dimethyl-1,3-oxazolidine[2] Molecular Formula: C₅H₁₁NO[2] SMILES: CC1(COCN1)C[2]

The structure consists of a saturated five-membered ring with an oxygen atom at position 1, a nitrogen atom at position 3, and two methyl groups at position 4. This arrangement influences the molecule's steric and electronic properties.[1]

dot graph { layout=neato; graph [bgcolor="#F1F3F4", size="4,4!"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes N [label="N", pos="0,1.2!"]; O [label="O", pos="1.5,0!"]; C2 [label="CH₂", pos="0,0!"]; C4 [label="C", pos="-1.5,0!"]; C5 [label="CH₂", pos="-0.75, -1.2!"]; CH3_1 [label="CH₃", pos="-2.5, 1!"]; CH3_2 [label="CH₃", pos="-2.5, -1!"]; H_N [label="H", pos="0.5, 1.9!"];

// Edges for the ring N -- C2 [len=1.5]; C2 -- O [len=1.5]; O -- C4 [style=invis]; // Invisible edge for positioning C4 -- C5 [len=1.5]; C5 -- N [len=1.5];

// Edges for substituents C4 -- CH3_1 [len=1.2]; C4 -- CH3_2 [len=1.2]; N -- H_N [len=1.0];

// Invisible edges to help position the ring correctly edge [style=invis]; node [shape=point, style=invis]; p1 [pos="-1.5,0!"]; p2 [pos="1.5,0!"]; p3 [pos="0,1.5!"]; p4 [pos="0,-1.5!"]; p1 -- p2; p3 -- p4; } Caption: Chemical structure of this compound.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below for unambiguous reference in databases and regulatory documents.

Identifier TypeValueCitations
CAS Number 51200-87-4[1][2][3][4]
IUPAC Name 4,4-dimethyl-1,3-oxazolidine[1][2]
Molecular Formula C₅H₁₁NO[1][2][5][6]
Molecular Weight 101.15 g/mol [2][5][6]
InChI InChI=1S/C5H11NO/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3[2][7]
InChIKey GUQMDNQYMMRJPY-UHFFFAOYSA-N[2][4]
Canonical SMILES CC1(COCN1)C[2][5]
EINECS 257-048-2[2][8]
Synonyms Oxadine A, Dimethyl oxazolidine, Oxaban A[2][4][9]

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid with a characteristic mild, amine-like or fishy odor.[1][9] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1]

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound. Note the variability in reported boiling points, which may be due to different measurement conditions (e.g., pressure).

PropertyValueCitations
Physical State Liquid[2]
Color Colorless to slightly yellow[1][2][9]
Odor Amine-like / Fishy[1][9]
Boiling Point 100.9 °C[2]
117.4 °C at 760 mmHg[6]
124-125 °C at 750 Torr[10]
150-155 °C[11]
Density 0.99 g/mL[2]
0.942 g/mL at 25 °C[8]
Flash Point 49 °C (120 °F) - closed cup[2][8]
Vapor Pressure 22.3 mmHg[9]
23.8 mmHg at 25 °C[8]
Water Solubility Miscible[4]
pKa 9.35[2]
8.41 ± 0.40 (Predicted)[4][8]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

Spectroscopic DataDescriptionCitations
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 101. Major fragmentation peaks at m/z 71, 58, and 56.[1][2]
Infrared (IR) Spectroscopy C–N stretching: 1200–1350 cm⁻¹; C–O stretching (ether-like): 1000–1100 cm⁻¹; Aliphatic C–H stretching: 2800–3000 cm⁻¹. The absence of strong, broad peaks for O-H or N-H (from primary/secondary amines) confirms ring closure.[1]
Nuclear Magnetic Resonance (NMR) Chemical shifts in ¹H and ¹³C NMR spectra are consistent with the heteroatom substitution pattern and the presence of two equivalent methyl groups.[1]

Synthesis and Mechanism of Action

Synthesis Pathway

This compound is synthesized via the condensation reaction of 2-amino-2-methyl-1-propanol (B13486) (AMP) with formaldehyde (B43269).[1] This cyclization reaction is typically acid-catalyzed and proceeds through an imine (Schiff base) intermediate.[1]

// Nodes AMP [label="2-Amino-2-methyl-1-propanol (AMP)"]; Formaldehyde [label="Formaldehyde (HCHO)"]; Mix [shape=circle, label="+", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Imine Intermediate\n(Schiff Base)"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="Water (H₂O)"];

// Edges AMP -> Mix; Formaldehyde -> Mix; Mix -> Intermediate [label=" Condensation "]; Intermediate -> Product [label=" Intramolecular\nCyclization "]; Product -> Water [style=dashed, color="#5F6368", label=" Byproduct "]; } Caption: Synthesis workflow for this compound.

Mechanism of Action as a Biocide

The primary application of this compound is as a biocide, where it functions as a "formaldehyde-releaser".[12][13] In aqueous environments, the compound undergoes hydrolysis, reversing its synthesis reaction to release 2-amino-2-methyl-1-propanol and formaldehyde.[1][14] Formaldehyde is a potent electrophile that inactivates microorganisms by cross-linking proteins and nucleic acids, leading to cell death.[13] This slow-release mechanism provides a sustained antimicrobial effect.[12]

// Nodes DMO [label="this compound\n(in aqueous system)"]; Hydrolysis [label="Hydrolysis\n(+ H₂O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Formaldehyde [label="Formaldehyde (HCHO)\n(Active Biocide)"]; AMP [label="2-Amino-2-methyl-1-propanol"]; Microbe [label="Microorganism\n(Bacteria, Fungi)", shape=box3d, fillcolor="#FFFFFF", color="#5F6368"]; Action [label="Cross-links Proteins\n& Nucleic Acids", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; Result [label="Microbial Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DMO -> Hydrolysis; Hydrolysis -> Formaldehyde; Hydrolysis -> AMP; Formaldehyde -> Action [color="#5F6368"]; Microbe -> Action [style=dotted, color="#5F6368"]; Action -> Result [color="#5F6368"]; } Caption: Antimicrobial mechanism via formaldehyde release.

Industrial Applications

The dual functionality of this compound as a formaldehyde-releasing biocide and a moisture scavenger makes it a valuable additive in numerous industrial formulations.

// Core Compound DMO [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Properties Prop1 [label="Biocidal Activity\n(Formaldehyde Release)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Prop2 [label="Moisture Scavenger\n(Hydrolysis Reaction)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Applications App1 [label="Metalworking Fluids"]; App2 [label="Paints & Coatings"]; App3 [label="Adhesives & Emulsions"]; App4 [label="Oil & Gas Industry"]; App5 [label="Polyurethane Systems"];

// Connections DMO -> Prop1; DMO -> Prop2; Prop1 -> {App1, App2, App3, App4} [color="#EA4335"]; Prop2 -> App5 [color="#34A853"]; } Caption: Relationship between properties and applications.

  • Biocide and Preservative: It is extensively used as an antimicrobial agent to control the growth of bacteria and fungi in water-based industrial products.[2][12] This includes metalworking cutting fluids, latex paints, adhesives, resin emulsions, and oil recovery drilling muds.[2][3][15]

  • Moisture Scavenger: In polyurethane (PU) production, the presence of water can cause undesirable side reactions, leading to foaming and defects in the final product.[3] this compound acts as a moisture scavenger by reacting with residual water, preventing these defects and improving the curing process and pot life of PU systems.[3]

  • Corrosion Inhibitor: The nitrogen and oxygen heteroatoms in its structure allow it to interact with metal surfaces, providing a protective barrier against oxidation. This makes it a useful additive in metalworking fluids and anti-corrosion coatings.[3]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the condensation of 2-amino-2-methyl-1-propanol with formaldehyde.

Materials:

  • 2-Amino-2-methyl-1-propanol (AMP)

  • Formaldehyde solution (e.g., 37% in water, formalin)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., Toluene)

  • Dean-Stark apparatus

  • Reaction flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Methodology:

  • Setup: Assemble a reaction flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the reaction flask, add 2-amino-2-methyl-1-propanol and toluene (B28343).

  • Reaction Initiation: Begin stirring and gently heat the mixture. Slowly add a stoichiometric equivalent of formaldehyde solution to the flask. Add a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Distillation: Heat the mixture to reflux. Water formed during the condensation reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Work-up: Allow the reaction mixture to cool to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine to remove the acid catalyst and any unreacted formaldehyde.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as GC-MS, FTIR, and NMR spectroscopy.

Quality Control & Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and confirm its identity.

Instrumentation & Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Sample of this compound

  • High-purity solvent for dilution (e.g., Dichloromethane or Hexane)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent.

  • GC Method Setup:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode as appropriate)

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

    • Carrier Gas Flow: Constant flow of Helium at ~1 mL/min.

  • MS Method Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Analysis: Inject the prepared sample into the GC-MS.

  • Data Interpretation:

    • Purity: The purity is determined from the gas chromatogram by calculating the area percentage of the main peak corresponding to this compound.

    • Identity Confirmation: The mass spectrum of the main peak should be compared to a reference spectrum (e.g., from a library like NIST). The spectrum should show the characteristic molecular ion at m/z 101 and the expected fragmentation pattern.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Hazards: It is a flammable liquid and vapor.[2] It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[16] It causes skin irritation and serious eye damage.[2][16] The EPA has placed it in Toxicity Category I (the highest category) for its effects as a severe eye irritant.[14]

  • Toxicity: The critical health effects are primarily related to its hydrolysis product, formaldehyde, which is a known skin sensitizer.[13]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Keep away from heat, sparks, and open flames.[16]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture and sunlight.[1][16]

This guide is intended for informational purposes only. Always consult the Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide to 4,4-Dimethyloxazolidine (CAS 51200-87-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethyloxazolidine (CAS: 51200-87-4), a heterocyclic organic compound with significant industrial applications. The document details its chemical and physical properties, synthesis, and primary uses as a preservative and moisture scavenger. Special emphasis is placed on its mechanism of action as a formaldehyde-releasing agent, which is central to its antimicrobial efficacy and toxicological profile. This guide also includes detailed experimental protocols for its synthesis and analysis, quantitative spectroscopic data, and a discussion of its reactivity. While the broader class of oxazolidines finds applications in asymmetric synthesis and as protecting groups, specific examples for this compound in these areas are not extensively documented in publicly available literature. Similarly, its involvement in specific biological signaling pathways is not a prominent area of current research.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like or fishy odor.[1][2] It is a heterocyclic compound featuring a five-membered ring containing both nitrogen and oxygen atoms, with two methyl groups attached to the carbon at the 4-position.[1][3] This substitution pattern contributes to its chemical properties and steric profile.[1][3] The compound is soluble in organic solvents and miscible with water.[1][4][5] It is hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption.[6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 51200-87-4[1][7][8]
Molecular Formula C₅H₁₁NO[1][5][9]
Molecular Weight 101.15 g/mol [5][6][9]
Appearance Colorless to pale yellow liquid[1][2]
Odor Amine-like, fishy[1][8]
Boiling Point 100.9 °C - 160 °C[4][5][6]
Density 0.942 - 0.99 g/mL at 20-25 °C[4][5]
Flash Point 49 °C (120 °F)[5]
Water Solubility Miscible[4][5]
pKa 8.41 - 9.35[4][5]
log Kow 0.73[5]

Synthesis of this compound

The primary industrial synthesis of this compound involves the condensation reaction of 2-amino-2-methyl-1-propanol (B13486) (AMP) with formaldehyde (B43269).[3] This reaction is a cyclization process that forms the oxazolidine (B1195125) ring.

General Reaction Scheme

G AMP 2-Amino-2-methyl-1-propanol (AMP) DMO This compound AMP->DMO + Formaldehyde Formaldehyde Formaldehyde Water Water

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

While a detailed, step-by-step industrial protocol is proprietary, a general laboratory-scale synthesis can be described as follows. This protocol is based on the known chemistry of oxazolidine formation from amino alcohols and aldehydes.

Materials:

  • 2-amino-2-methyl-1-propanol (AMP)

  • Formaldehyde solution (e.g., 37% in water, formalin)

  • A suitable solvent (e.g., toluene (B28343) or benzene)

  • Dean-Stark apparatus

  • Reaction flask, condenser, and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine equimolar amounts of 2-amino-2-methyl-1-propanol and formaldehyde solution in a suitable solvent like toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is evolved.

  • Work-up: After cooling the reaction mixture to room temperature, wash the organic layer with water to remove any unreacted formaldehyde and other water-soluble impurities.

  • Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.1s6H-C(CH₃)₂
~3.6s2H-CH₂-O-
~4.0s2H-N-CH₂-O-
~2.9br s1H-NH-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~25-C(CH₃)₂
~60-C(CH₃)₂
~75-CH₂-O-
~85-N-CH₂-O-

Note: Chemical shifts are approximate and can vary depending on the solvent.

Infrared (IR) Spectroscopy

Table 4: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretch
2850 - 3000StrongC-H stretch (aliphatic)
1450 - 1470MediumC-H bend (CH₃)
1360 - 1380MediumC-H bend (gem-dimethyl)
1100 - 1200StrongC-O stretch
1000 - 1100StrongC-N stretch
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 101.[3] Common fragmentation patterns include the loss of a methyl group (M-15) and other fragments resulting from the cleavage of the oxazolidine ring.[3]

Reactivity and Mechanism of Action

The primary mode of action for this compound as an antimicrobial agent is its ability to act as a formaldehyde-releaser through hydrolysis.[1] This hydrolysis is reversible and occurs in the presence of water, particularly under acidic conditions.[3] The released formaldehyde is a potent biocide that kills bacteria and fungi.

G DMO This compound TransitionState [Transition State] DMO->TransitionState + H₂O Water Water (H₂O) AMP 2-Amino-2-methyl-1-propanol (AMP) TransitionState->AMP Hydrolysis Formaldehyde Formaldehyde TransitionState->Formaldehyde AMP->TransitionState + Formaldehyde

Caption: Hydrolysis of this compound.

This formaldehyde-releasing property is also the main driver of its toxicity.[1]

Applications

Preservative and Antimicrobial Agent

This compound is widely used as a biocide to control the growth of slime-forming bacteria and fungi in a variety of industrial applications.[1][2][5] These include:

  • Latex paints and resin emulsions[2][5]

  • Metalworking and cutting fluids[2][5]

  • Adhesives[2][5]

  • Oil recovery drilling muds and packer fluids[5]

Moisture Scavenger

In the polyurethane industry, this compound serves as a moisture scavenger.[2][3] The presence of water can interfere with the curing of polyurethane, leading to defects. This compound reacts with residual moisture, preventing these issues and ensuring the integrity of the final product.[2][3]

Corrosion Inhibitor

The nitrogen and oxygen heteroatoms in the oxazolidine ring can interact with metal surfaces, allowing it to function as a corrosion inhibitor in metalworking fluids and anti-corrosion coatings.[2][3]

Applications in Drug Development and Asymmetric Synthesis

While the broader class of chiral oxazolidinones are extensively used as chiral auxiliaries in asymmetric synthesis, including aldol (B89426) reactions, to produce enantiomerically pure compounds, specific and widespread applications of the achiral this compound in this context are not well-documented in the available literature.[2][10][11] Similarly, its use as a protecting group for functional groups in complex organic synthesis is not a commonly reported application. The potential for its derivatives in medicinal chemistry exists, but concrete examples leading to drug development are scarce in public domain resources.

Biological Activity and Toxicology

The biological activity of this compound is primarily linked to its role as a formaldehyde donor. Formaldehyde is a known skin sensitizer (B1316253) and irritant.[1]

Table 5: Toxicological Data for this compound

EndpointSpeciesValueClassificationReference(s)
Acute Oral LD₅₀ Rat950 - 1308 mg/kgModerate toxicity[1]
Skin Irritation RabbitIrritant-[12]
Eye Irritation RabbitSevere Irritant-[13]
Skin Sensitization -Not a sensitizer-[13]

It is important to handle this compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[4]

Analytical Methods

The quantification of this compound in various matrices is crucial for quality control and regulatory compliance.

Experimental Protocol: Quantification by HPLC

A common method for the analysis of this compound in products like cosmetics involves High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Principle: Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. Derivatization with a UV-active agent allows for sensitive detection.

General Procedure:

  • Sample Extraction: Extract the sample containing this compound with a suitable solvent, such as a 50% acetonitrile (B52724) solution.

  • Derivatization: React the extracted analyte with a derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Chromatographic Separation: Separate the derivatized product on a C18 reversed-phase HPLC column.

  • Detection: Detect the derivatized compound using a UV or diode-array detector.

  • Quantification: Quantify the concentration using an external standard method with a calibration curve.

An alternative approach for quantifying the formaldehyde released involves separating and measuring the hydrolysis product, 2-amino-2-methyl-1-propanol (AMP), using mixed-mode chromatography with a charged aerosol detector or an evaporative light scattering detector.[14]

G cluster_workflow HPLC Analysis Workflow A Sample Extraction (e.g., with 50% Acetonitrile) B Pre-column Derivatization (e.g., with FMOC-Cl) A->B C HPLC Separation (C18 column) B->C D UV/DAD Detection C->D E Quantification (External Standard) D->E

Caption: HPLC Analysis Workflow.

Conclusion

This compound is a commercially important chemical with well-established roles as a preservative, antimicrobial agent, and moisture scavenger in various industrial formulations. Its efficacy is primarily due to its ability to release formaldehyde upon hydrolysis. While its synthesis and general properties are well-understood, its application in more specialized areas of organic synthesis, such as asymmetric synthesis and as a protecting group, is not as prevalent as for other oxazolidine derivatives. There is currently no significant body of research linking this compound to specific biological signaling pathways. This technical guide provides a solid foundation for researchers and professionals working with this compound, summarizing its key characteristics and methodologies for its synthesis and analysis.

References

A Comprehensive Technical Guide to the Physical Properties of 4,4-Dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4,4-Dimethyloxazolidine (CAS No. 51200-87-4), a heterocyclic organic compound with applications in various industrial and pharmaceutical sectors. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a thorough understanding of this compound's physicochemical characteristics.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like or fishy odor.[1][2][3][4] It is a cyclic tertiary amine that is stable under normal conditions.[5] The compound is known for its utility as a moisture scavenger, a chiral catalyst in asymmetric synthesis, and an intermediate for antifungal agents and crop protection chemicals.[1] It is also employed as an antimicrobial agent in various industrial applications to control bacteria and fungi.[2][4]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources. It is important to note that some variations in reported values exist, which can be attributed to different experimental conditions and purity levels.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[1][2][6]
Molecular Weight 101.15 g/mol [1][2][6]
Boiling Point 100.9 °C[2]
124-125 °C @ 750 Torr[6]
150-155 °C[1]
~160 °C[5]
Density 0.92 g/mL[5]
0.95-0.98 g/cm³ at 20°C[1]
0.99 g/mL (Bulk density)[2]
Refractive Index (n 20/D) 1.432[7]
Solubility Miscible with water.[2][5] Soluble in common organic solvents like ethanol (B145695) and ether.[1][1][2][5]
pKa 8.41 ± 0.40 (Predicted)[5]
9.35[2]
Flash Point 49 °C (120 °F) - closed cup[2]
Vapor Pressure 22.3 mmHg[4]

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8]

Method: Thiele Tube Method [9][10]

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or paraffin).[9]

  • Heating: The side arm of the Thiele tube is gently and continuously heated.[10] This design ensures uniform heating of the bath through convection currents.[9]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a vigorous and continuous stream of bubbles is observed.[10]

  • Boiling Point Determination: The heat source is then removed, and the bath is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[10]

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[8]

Determination of Density

Density is the mass of a substance per unit volume.

Method: Pycnometer Method [11]

  • Weighing the Empty Pycnometer: A clean and dry pycnometer (a glass flask with a specific volume) is accurately weighed on an analytical balance.

  • Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • Weighing the Filled Pycnometer: The filled pycnometer is weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.

Method: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Qualitative Solubility Test [12]

  • Sample Preparation: A small, measured amount of this compound (e.g., 0.05 mL) is placed in a test tube.[12]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added in portions.[12]

  • Observation: After each addition, the test tube is vigorously shaken. The mixture is observed to see if the solute completely dissolves.

  • Classification: The compound's solubility is classified based on the amount of solute that dissolves in a given amount of solvent. For instance, if it dissolves completely, it is deemed soluble.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Initial Assessment cluster_1 Quantitative Measurements cluster_2 Data Analysis and Reporting Start Obtain Pure Sample of this compound Visual_Inspection Visual Inspection (Color, Clarity) Start->Visual_Inspection Odor_Test Odor Assessment Visual_Inspection->Odor_Test Boiling_Point Determine Boiling Point (Thiele Tube) Odor_Test->Boiling_Point Density Determine Density (Pycnometer) Odor_Test->Density Refractive_Index Determine Refractive Index (Abbe Refractometer) Odor_Test->Refractive_Index Solubility Determine Solubility (Qualitative Tests) Odor_Test->Solubility Data_Compilation Compile and Tabulate Data Boiling_Point->Data_Compilation Density->Data_Compilation Refractive_Index->Data_Compilation Solubility->Data_Compilation Comparison Compare with Literature Values Data_Compilation->Comparison Report Generate Technical Report Comparison->Report

Caption: A logical workflow for determining the physical properties of this compound.

References

4,4-Dimethyloxazolidine mechanism of action as a formaldehyde-releaser

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 4,4-Dimethyloxazolidine as a Formaldehyde-Releaser

Introduction

This compound is a heterocyclic organic compound widely utilized as an antimicrobial agent and preservative in various industrial and cosmetic applications.[1][2] Its efficacy stems from its function as a "formaldehyde-releaser" or "formaldehyde-donor." This mechanism involves the controlled release of formaldehyde (B43269), a potent broad-spectrum biocide, through a chemical equilibrium reaction. This technical guide provides a detailed examination of the synthesis, mechanism of action, factors influencing formaldehyde release, and the analytical methods used to quantify this process, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Reversible Hydrolysis

The fundamental principle behind the action of this compound is its reversible hydrolysis in the presence of water.[3][4] The compound is synthesized through the acid-catalyzed condensation of 2-Amino-2-methyl-1-propanol (AMP) and formaldehyde.[3] This reaction forms the stable five-membered oxazolidine (B1195125) ring, effectively sequestering the formaldehyde molecule.

In an aqueous environment, this reaction is reversible. The oxazolidine ring undergoes hydrolysis, breaking down to release its constituent molecules: formaldehyde and AMP.[3][5] This equilibrium is the cornerstone of its function as a preservative. The gradual release of formaldehyde maintains a low, yet effective, concentration of the biocide over time, preventing microbial proliferation without the need for high initial concentrations of free formaldehyde. The released formaldehyde is the active agent responsible for the antimicrobial effect, while the parent compound, this compound, acts as a stable reservoir.[1][6]

G cluster_reactants Reactants / Hydrolysis Products cluster_products Equilibrium Products DMO This compound AMP 2-Amino-2-methyl-1-propanol (AMP) DMO->AMP Hydrolysis / Condensation Water Water (H₂O) Formaldehyde Formaldehyde (HCHO) G Equilibrium This compound Hydrolysis (Formaldehyde Release) Outcome Rate & Extent of Formaldehyde Release Equilibrium->Outcome Water Water Availability Water->Equilibrium pH System pH pH->Equilibrium Temp Temperature Temp->Equilibrium Matrix Formulation Matrix Matrix->Equilibrium G cluster_M1 Protocol 1: Direct Measurement (HPLC-UV) cluster_M2 Protocol 2: Indirect Measurement (Mixed-Mode) Start Start: Sample Incubation (Controlled pH, Temp, Time) Deriv 1. Derivatize with DNPH Start->Deriv Chrom 1. Separate via Mixed-Mode Chromatography Start->Chrom HPLC 2. Analyze via HPLC-UV Deriv->HPLC Quant1 3. Quantify Formaldehyde-DNPH HPLC->Quant1 Detect 2. Detect with CAD/ELSD Chrom->Detect Quant2 3. Quantify AMP Detect->Quant2

References

In-Depth Technical Guide to the Hydrolysis of 4,4-Dimethyloxazolidine to Formaldehyde and 2-Amino-2-methyl-1-propanol (AMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 4,4-dimethyloxazolidine, a compound of significant interest in various industrial and pharmaceutical applications due to its role as a formaldehyde-releasing agent. This document details the reaction kinetics, experimental protocols for its analysis, and the underlying reaction mechanism.

Introduction

This compound is a heterocyclic compound that undergoes hydrolysis to yield formaldehyde (B43269) and 2-amino-2-methyl-1-propanol (B13486) (AMP). This reaction is of particular importance in fields where the controlled release of formaldehyde is desired, such as in the formulation of biocides, preservatives, and certain drug delivery systems.[1] Understanding the kinetics and mechanism of this hydrolysis is crucial for optimizing its application and ensuring product stability and efficacy. The hydrolysis is known to be facile, particularly in aqueous or acidic environments, and is dependent on factors such as pH and temperature.[2]

Reaction Kinetics and Quantitative Data

ParameterConditionValueReference
Half-life (t½) pH 7.4, 37 °C5 seconds (for a formaldehyde-derived oxazolidine (B1195125) from (-)-ephedrine)[2]
Molar Ratio Hydrolysis of this compound1:1 (Formaldehyde:AMP)[3]
General Observation pH dependenceHydrolysis is catalyzed by both acid and base.[2]
General Observation Temperature dependenceReaction rate increases with increasing temperature.[4][5]

Note: The provided half-life is for a structurally related oxazolidine and serves as an estimate for the rapid hydrolysis of formaldehyde-releasing oxazolidines under physiological conditions.

Experimental Protocols

This section outlines detailed methodologies for the hydrolysis of this compound and the subsequent quantification of its hydrolysis products, formaldehyde and AMP.

Hydrolysis of this compound

Objective: To induce the hydrolysis of this compound under controlled conditions.

Materials:

  • This compound

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Constant temperature incubator or water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • In separate temperature-controlled vessels (e.g., at 25 °C, 37 °C, and 50 °C), add a known volume of the appropriate buffer solution.

  • Incubate the reaction mixtures in the dark at the specified temperatures.[5]

  • At predetermined time intervals, withdraw aliquots of the reaction mixture for immediate analysis of formaldehyde and AMP.

Quantification of Formaldehyde by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of formaldehyde produced during the hydrolysis reaction. This method involves the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone that can be analyzed by HPLC with UV detection.[6][7]

Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (dissolved in acetonitrile)

  • HPLC system with a UV detector and a C8 or C18 column

Procedure:

  • Derivatization:

    • To an aliquot of the hydrolysis reaction mixture, add a solution of 2,4-DNPH in acetonitrile.

    • Acidify the mixture with phosphoric acid.[7]

    • Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization.[7]

  • HPLC Analysis:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 45:55 v/v).[6]

    • Flow Rate: 1 mL/min.[7]

    • Injection Volume: 15 µL.[7]

    • Column Temperature: 30 °C.[7]

  • Quantification:

    • Prepare a calibration curve using standard solutions of formaldehyde derivatized with DNPH.

    • Calculate the concentration of formaldehyde in the samples by comparing their peak areas to the calibration curve.

Quantification of 2-Amino-2-methyl-1-propanol (AMP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of AMP produced during the hydrolysis reaction.

Materials:

  • Internal standard (e.g., 2-Amino-2-methyl-1-propanol-d11)

  • Derivatizing agent (e.g., heptafluorobutyl chloroformate)

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation and Derivatization:

    • To an aliquot of the hydrolysis reaction mixture, add a known amount of the internal standard.[8]

    • Perform an in-situ derivatization using a suitable agent like heptafluorobutyl chloroformate.[9][10]

    • Extract the derivatized AMP into an organic solvent.[9][10]

  • GC-MS Analysis:

    • Column: A chiral capillary column such as Chirasil-L-Val may be used if stereoisomeric separation is required, although for AMP it is not necessary.[9][10]

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize the temperature program to achieve good separation of the derivatized AMP from other components.

    • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized AMP and the internal standard.[9][10]

  • Quantification:

    • Prepare a calibration curve by analyzing standard solutions of AMP with the internal standard.

    • Calculate the concentration of AMP in the samples based on the ratio of the peak area of the analyte to that of the internal standard.

Reaction Mechanism and Visualization

The hydrolysis of this compound proceeds via an acid-catalyzed ring-opening mechanism. The reaction is initiated by the protonation of the ring nitrogen, followed by a nucleophilic attack of a water molecule on the adjacent carbon atom, leading to the opening of the oxazolidine ring and the formation of an unstable intermediate. This intermediate then decomposes to yield formaldehyde and AMP.

Below are Graphviz diagrams illustrating the overall reaction and the proposed acid-catalyzed mechanism.

Hydrolysis_Reaction This compound Products_label This compound->Products_label + H₂O H2O H₂O Formaldehyde AMP

Figure 1: Overall Hydrolysis Reaction.

Hydrolysis_Mechanism A This compound C₅H₁₁NO B Protonated Oxazolidine [C₅H₁₂NO]⁺ A->B + H⁺ C Intermediate C₅H₁₅NO₂ B->C + H₂O D Formaldehyde CH₂O C->D Ring Cleavage E AMP C₄H₁₁NO C->E Proton Transfer

Figure 2: Proposed Acid-Catalyzed Mechanism.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis Reaction cluster_analysis Product Quantification cluster_data Data Analysis Prep Prepare this compound Stock Solution React Initiate Hydrolysis in Buffers at Controlled Temperatures Prep->React Buffer Prepare Buffer Solutions (pH 4, 7, 9) Buffer->React Sample Collect Aliquots at Time Intervals React->Sample Formaldehyde Formaldehyde Analysis (HPLC-DNPH) Sample->Formaldehyde AMP AMP Analysis (GC-MS) Sample->AMP Kinetics Determine Reaction Kinetics (Rate Constants, Half-life) Formaldehyde->Kinetics AMP->Kinetics

Figure 3: Experimental Workflow Diagram.

References

Stability and Degradation Pathways of 4,4-Dimethyloxazolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyloxazolidine is a versatile heterocyclic compound utilized across various industries, notably as a preservative and a moisture scavenger in formulations such as paints and polyurethanes.[1] Its efficacy is intrinsically linked to its stability and degradation profile. This technical guide provides a comprehensive overview of the stability and primary degradation pathways of this compound, including hydrolysis, thermal decomposition, and potential oxidative and photolytic degradation. Detailed experimental protocols for stability assessment and quantitative data are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 51200-87-4[2]
Molecular Formula C₅H₁₁NO[3]
Molecular Weight 101.15 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 150-155 °C[5]
Density 0.95-0.98 g/cm³ at 20°C[5]
pKa 8.41 ± 0.40 (Predicted)[6]
Solubility Miscible with common organic solvents (ethanol, ether); limited water solubility.[5]

Degradation Pathways

This compound is susceptible to degradation through several pathways, with hydrolysis being the most prominent. Thermal, oxidative, and photolytic degradation are also potential routes for decomposition.

Hydrolytic Degradation

Hydrolysis is the principal degradation pathway for this compound, leading to the reversible formation of 2-amino-2-methyl-1-propanol (B13486) (AMP) and formaldehyde. This reaction is essentially the reverse of its synthesis.

The hydrolysis of oxazolidines is known to be facile and complete within a pH range of 1-11.[7] The reaction rates are subject to general acid-base catalysis and are highly dependent on pH.[7] For many oxazolidines, a sigmoidal pH-rate profile is observed, with maximum degradation rates occurring at a pH greater than 7-7.5.[7]

dot

DMO This compound RingOpening Ring Opening DMO->RingOpening Hydrolysis H2O Water (H₂O) H2O->RingOpening H_plus Acidic Conditions (H⁺) H_plus->RingOpening Catalysis OH_minus Basic Conditions (OH⁻) OH_minus->RingOpening Catalysis AMP 2-Amino-2-methyl-1-propanol (AMP) RingOpening->AMP Formaldehyde Formaldehyde RingOpening->Formaldehyde

Caption: Hydrolytic degradation pathway of this compound.

Thermal Degradation

Under conditions of intense heat, such as in a fire, this compound decomposes to produce hazardous products including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6] The thermal stability under more controlled, lower-temperature conditions has not been extensively reported. However, it is known to be thermally stable for use in applications like polyurethane production which can involve elevated temperatures.[5]

dot

DMO This compound Decomposition Thermal Decomposition DMO->Decomposition Heat High Temperature Heat->Decomposition COx Carbon Oxides (CO, CO₂) Decomposition->COx NOx Nitrogen Oxides (NOx) Decomposition->NOx cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Hydrolysis Hydrolysis (Acidic, Basic, Neutral pH) AnalyticalMethod Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) Hydrolysis->AnalyticalMethod Oxidation Oxidation (e.g., H₂O₂) Oxidation->AnalyticalMethod Thermal Thermal (Elevated Temperature) Thermal->AnalyticalMethod Photolytic Photolytic (UV/Vis Light Exposure) Photolytic->AnalyticalMethod DegradantID Degradant Identification and Structure Elucidation AnalyticalMethod->DegradantID DMO_Sample This compound Sample DMO_Sample->Hydrolysis DMO_Sample->Oxidation DMO_Sample->Thermal DMO_Sample->Photolytic

References

An In-depth Technical Guide to the Industrial Applications of 4,4-Dimethyloxazolidine as a Biocide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyloxazolidine is a versatile heterocyclic compound with significant industrial applications as a biocide. Its primary mechanism of action involves the slow-release hydrolysis to formaldehyde (B43269), a potent broad-spectrum antimicrobial agent. This technical guide provides a comprehensive overview of its use in various industrial sectors, its mechanism of action, and standardized methodologies for its evaluation. Due to the limited availability of specific public data on the minimum inhibitory concentrations (MICs) of this compound, this guide presents representative efficacy data for formaldehyde-releasing biocides to illustrate their antimicrobial spectrum.

Introduction

Microbial contamination in industrial processes and products poses a significant threat to product integrity, performance, and longevity. Biocides are essential chemical agents employed to control or eliminate microbial growth in a wide range of applications. This compound, a formaldehyde-releasing biocide, offers an effective solution for in-can and dry-film preservation. Its ability to gradually release formaldehyde ensures a prolonged antimicrobial effect, making it a valuable preservative in various formulations.

Industrial Applications

This compound is utilized as a biocide in numerous industrial applications to prevent the deleterious effects of microbial growth, such as spoilage, gas formation, viscosity loss, and discoloration.[1][2]

  • Metalworking Fluids: It is incorporated into water-based metalworking fluids to inhibit the growth of bacteria and fungi that can cause fluid degradation, corrosion, and unpleasant odors.[1]

  • Paints and Coatings: As an in-can preservative, it extends the shelf life of latex paints and other water-based coatings by preventing microbial spoilage during storage.[1]

  • Adhesives and Sealants: It helps maintain the physical and chemical properties of adhesives and sealants by preventing microbial degradation of the organic components.

  • Resin Emulsions: In the production and storage of resin emulsions, it acts as a preservative to prevent microbial contamination and subsequent degradation.

  • Oil and Gas Industry: It is used in oil recovery drilling muds, packer fluids, and secondary oil recovery injection water to control the growth of slime-forming and sulfate-reducing bacteria.[1]

Mechanism of Action: Formaldehyde Release

The biocidal activity of this compound is not inherent to the molecule itself but is attributed to its hydrolysis product, formaldehyde. In aqueous environments, this compound undergoes a reversible hydrolysis reaction to release formaldehyde and 2-amino-2-methyl-1-propanol. This slow and sustained release of formaldehyde provides long-term protection against microbial contamination.

Formaldehyde is a potent electrophile that exerts its biocidal effect through non-specific alkylation of nucleophilic functional groups in microbial cells. It primarily targets proteins and nucleic acids, leading to:

  • Enzyme Inactivation: Formaldehyde reacts with amino and sulfhydryl groups of amino acids in proteins, causing cross-linking and denaturation, which inactivates essential enzymes.

  • DNA Damage: It can react with the amino groups of purine (B94841) and pyrimidine (B1678525) bases in DNA, leading to mutations and inhibition of DNA replication and transcription.

  • Membrane Disruption: While not its primary mode of action, high concentrations of formaldehyde can also damage microbial cell membranes.

The sustained release of formaldehyde from this compound ensures that a low but effective concentration of the active agent is present over an extended period, providing lasting preservation.

Signaling Pathway of Biocidal Action

G cluster_environment Aqueous Environment cluster_cell Microbial Cell DMO This compound Hydrolysis Hydrolysis DMO->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde AMP 2-amino-2-methyl-1-propanol Hydrolysis->AMP Formaldehyde_in Formaldehyde Formaldehyde->Formaldehyde_in Diffusion Proteins Proteins (Enzymes) Formaldehyde_in->Proteins Alkylation of amino & sulfhydryl groups DNA Nucleic Acids (DNA) Formaldehyde_in->DNA Alkylation of amino groups CellDeath Cell Death Proteins->CellDeath Enzyme Inactivation DNA->CellDeath Inhibition of Replication & Transcription

Mechanism of this compound biocidal action via formaldehyde release.

Quantitative Efficacy Data

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, the following tables provide representative MIC values for formaldehyde and other formaldehyde-releasing biocides against common industrial spoilage microorganisms. This data serves to illustrate the broad-spectrum efficacy characteristic of this class of biocides.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Formaldehyde-Releasing Biocides against Bacteria

Biocide ClassTest OrganismMIC (ppm)
FormaldehydePseudomonas aeruginosa50 - 200
Escherichia coli25 - 100
Staphylococcus aureus50 - 150
Bacillus subtilis100 - 400
Triazine-basedPseudomonas aeruginosa250 - 1000
Staphylococcus aureus200 - 800
Oxazolidine-basedMixed Bacteria500 - 1500

Note: These values are illustrative and can vary depending on the specific formulation, test conditions, and microbial strain.

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Formaldehyde-Releasing Biocides against Fungi

Biocide ClassTest OrganismMIC (ppm)
FormaldehydeAspergillus niger100 - 500
Candida albicans50 - 250
Penicillium funiculosum100 - 400
Triazine-basedAspergillus niger500 - 2000
Candida albicans400 - 1500
Oxazolidine-basedMixed Fungi800 - 2500

Note: These values are illustrative and can vary depending on the specific formulation, test conditions, and microbial strain.

Experimental Protocols

The evaluation of the biocidal efficacy of this compound involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a biocide that inhibits the visible growth of a microorganism.

Methodology (Broth Dilution):

  • Preparation of Biocide Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 10^5 CFU/mL). Add a fixed volume of the inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (medium with inoculum, no biocide) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate under optimal conditions for the test microorganism (e.g., 37°C for 24-48 hours for bacteria; 25-30°C for 3-5 days for fungi).

  • Observation: After incubation, visually inspect the wells for turbidity (bacterial growth) or pellet formation (fungal growth). The MIC is the lowest concentration of the biocide in which no visible growth is observed.

Kill-Time Study

A kill-time study determines the rate at which a biocide kills a microbial population.

Methodology:

  • Preparation of Test Suspension: Prepare a standardized suspension of the test microorganism in a suitable buffer or the industrial matrix (e.g., metalworking fluid).

  • Addition of Biocide: Add a predetermined concentration of this compound to the microbial suspension at time zero.

  • Sampling: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Neutralization: Immediately transfer the aliquot to a neutralizing broth to inactivate the biocide.

  • Enumeration: Perform serial dilutions of the neutralized sample and plate onto a suitable agar (B569324) medium.

  • Incubation and Counting: Incubate the plates and count the number of surviving colonies (CFU/mL).

  • Data Analysis: Plot the log of the number of survivors against time to determine the kill rate.

In-Can Challenge Test for Paints and Coatings

This test evaluates the effectiveness of the biocide in preserving a water-based product during storage.

Methodology (ASTM D2574 or similar):

  • Sample Preparation: Prepare paint samples with and without (control) the desired concentration of this compound.

  • Inoculation: Inoculate each paint sample with a mixed culture of bacteria and fungi commonly found in spoiled paint.

  • Incubation: Store the inoculated samples at a specified temperature (e.g., 25°C) for a defined period (e.g., 4-6 weeks).

  • Re-inoculation: Periodically (e.g., weekly), re-inoculate the samples to simulate repeated contamination.

  • Evaluation: At the end of the incubation period, visually inspect the samples for signs of spoilage (e.g., gas production, discoloration, viscosity change). Aseptically sample the paint and plate on agar media to determine the microbial load.

Experimental Workflow for Biocide Evaluation

The development and validation of a biocide for a specific industrial application follows a logical workflow to ensure efficacy and compatibility.

G cluster_workflow Biocide Evaluation Workflow Start Start: Identify Application & Microbial Challenge Screening Primary Screening: MIC & MBC Determination Start->Screening KillTime Secondary Evaluation: Kill-Time Studies Screening->KillTime Promising Candidates Formulation Formulation Compatibility & Stability Testing KillTime->Formulation Challenge Performance Testing: In-Can/Dry-Film Challenge Formulation->Challenge Dose Dose Optimization Challenge->Dose Efficacy Data End End: Final Formulation & Recommendation Dose->End

A generalized experimental workflow for the evaluation of an industrial biocide.

Conclusion

This compound serves as an effective and versatile biocide for a multitude of industrial applications. Its mechanism of action, based on the controlled release of formaldehyde, provides long-lasting protection against a broad spectrum of microorganisms. The selection of an appropriate biocide and its use concentration should be based on thorough laboratory evaluations, including MIC determination, kill-time studies, and application-specific challenge tests, to ensure optimal performance and product preservation. Further research into the specific antimicrobial efficacy of this compound and the publication of quantitative data would be beneficial for the industry.

References

The Unseen Guardian: A Technical Guide to 4,4-Dimethyloxazolidine as a Moisture Scavenger in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of moisture, even in trace amounts, is a well-known adversary in the world of polyurethane (PU) chemistry. It competitively reacts with highly reactive isocyanate groups, leading to the formation of unstable carbamic acid, which in turn decomposes to an amine and carbon dioxide gas. This undesirable side reaction can manifest as a cascade of defects in the final product, including foaming, pinholing, reduced mechanical strength, and compromised surface aesthetics.[1] To combat this, formulators employ moisture scavengers, and among the most effective and versatile is 4,4-Dimethyloxazolidine (DMO).

This in-depth technical guide explores the core principles of utilizing this compound as a moisture scavenger in polyurethane formulations. It delves into its mechanism of action, provides quantitative data on its performance, outlines detailed experimental protocols for its evaluation, and offers a visual representation of the chemical pathways and experimental workflows involved.

The Dual Role of this compound: Moisture Scavenger and Latent Hardener

This compound is a cyclic organic compound that serves a dual purpose in polyurethane systems. Primarily, it acts as a chemical moisture scavenger, preferentially reacting with water over the isocyanate.[2] This rapid hydrolysis prevents the formation of carbon dioxide, thereby eliminating common defects such as bubbles and pinholes in coatings, adhesives, and sealants.[2][3]

Beyond its role as a moisture scavenger, this compound also functions as a latent hardener. Upon hydrolysis, the oxazolidine (B1195125) ring opens to form an amino alcohol.[3] This newly formed molecule contains both a secondary amine and a primary hydroxyl group, both of which are reactive towards isocyanate groups. This secondary reaction contributes to the crosslink density of the polyurethane network, which can enhance the final mechanical properties of the cured material.[3]

Mechanism of Action: A Two-Step Process

The efficacy of this compound lies in a sequential, two-step reaction mechanism that first neutralizes moisture and then integrates into the polyurethane backbone.

Step 1: Hydrolysis - The Scavenging Action

In the presence of water, the oxazolidine ring of DMO undergoes rapid hydrolysis. This reaction consumes water and opens the ring to form 2-amino-2-methyl-1-propanol.

Hydrolysis of this compound DMO This compound Aminoalcohol 2-Amino-2-methyl-1-propanol DMO->Aminoalcohol Hydrolysis Water Water (H₂O) Water->Aminoalcohol

Hydrolysis of this compound to form an amino alcohol.

Step 2: Reaction with Isocyanate - The Hardening Action

The resulting amino alcohol, possessing both a hydroxyl (-OH) and a secondary amine (-NH) group, readily reacts with isocyanate (-NCO) groups present in the polyurethane formulation. The amine group reacts to form a urea (B33335) linkage, while the hydroxyl group forms a urethane (B1682113) linkage. These reactions contribute to the overall polymer network.

Reaction with Isocyanate Aminoalcohol 2-Amino-2-methyl-1-propanol UreaLinkage Urea Linkage Aminoalcohol->UreaLinkage Amine Reaction UrethaneLinkage Urethane Linkage Aminoalcohol->UrethaneLinkage Hydroxyl Reaction Isocyanate Isocyanate (R-NCO) Isocyanate->UreaLinkage Isocyanate->UrethaneLinkage

Reaction of the amino alcohol with isocyanate to form urea and urethane linkages.

Performance Data: The Impact of this compound

Table 1: Effect of this compound (as Incozol 2) on the Properties of a 2K Polyurethane Topcoat

PropertyControl (without DMO)With 2% DMO (Incozol 2)
Appearance (cured at 90% humidity) Visible pinhole defectsNo pinhole defects
Gloss Retention (after 1000h QUV-A) LowerHigher
Yellowing More pronouncedLess pronounced
Hardness Development (Persoz, seconds) Slower initial developmentFaster initial development

Data synthesized from a case study on wind turbine coatings.[4]

Table 2: General Comparison of Common Moisture Scavengers in Polyurethanes

Moisture ScavengerMechanismAdvantagesDisadvantages
This compound Chemical reaction (hydrolysis)High efficiency, acts as a latent hardener, liquid form for easy incorporation, does not cause cloudiness.[2]Can influence cure rate, potential for by-product interactions.
Molecular Sieves (Zeolites) Physical adsorptionInert, effective at low moisture levels.Can be difficult to disperse, may affect viscosity and gloss, can act as a catalyst for side reactions.[2]
p-Toluenesulfonyl Isocyanate (PTSI) Chemical reactionHighly reactive with water.Generates CO2 (though less than water-isocyanate reaction), can be toxic, may cause yellowing.[5]

Experimental Protocols

Evaluating the effectiveness of this compound in a polyurethane formulation requires a systematic approach. The following protocols provide a framework for assessing its performance as a moisture scavenger.

Protocol 1: Determination of Moisture Content in Raw Materials

Objective: To accurately measure the water content in polyols, solvents, and fillers before and after the addition of this compound.

Method: Karl Fischer Titration (in accordance with ASTM D4672 for polyols).[6]

Apparatus:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Syringes and needles

  • Analytical balance

Reagents:

  • Karl Fischer reagent (Hydranal-Composite 5 or similar)

  • Anhydrous methanol (B129727) or other suitable solvent

Procedure:

  • Blank Measurement: Determine the drift of the Karl Fischer reagent by running a blank titration with the solvent.

  • Sample Preparation: In a dry, inert atmosphere (e.g., glove box), accurately weigh a known amount of the sample (polyol, solvent, or filler) into a clean, dry titration vessel.

  • Titration: Add a precise volume of the Karl Fischer reagent to the sample until the endpoint is reached, as indicated by a persistent color change or an electrometric endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed, the titer of the reagent, and the weight of the sample.

  • Evaluation of DMO: To assess the scavenging efficiency, add a known concentration of this compound to a sample with a known initial water content. After a specified period, re-measure the water content using Karl Fischer titration.

Protocol 2: Evaluation of Pot Life and Curing Characteristics

Objective: To determine the effect of this compound on the working time (pot life) and curing profile of a 2K polyurethane system.

Method: Viscosity measurement over time and determination of tack-free time.

Apparatus:

  • Rotational viscometer

  • Stopwatch

  • Controlled temperature and humidity chamber

Procedure:

  • Formulation Preparation: Prepare two batches of the 2K polyurethane formulation: a control without DMO and a test batch with a specified concentration of DMO.

  • Initial Viscosity: Immediately after mixing the two components, measure the initial viscosity of each batch.

  • Viscosity Monitoring: Measure the viscosity of each batch at regular intervals (e.g., every 15 minutes) under controlled temperature and humidity. The pot life is typically defined as the time it takes for the initial viscosity to double.

  • Tack-Free Time: Apply a thin film of each formulation onto a substrate. Periodically, gently touch the surface with a clean, dry finger or a specified tool. The tack-free time is the point at which the coating no longer feels sticky.

Protocol 3: Assessment of Final Polyurethane Properties

Objective: To evaluate the impact of this compound on the mechanical and aesthetic properties of the cured polyurethane.

Methods: Various ASTM standards for coatings and elastomers.

Apparatus:

  • Hardness tester (Durometer or Persoz)

  • Tensile testing machine

  • Glossmeter

  • Impact tester

Procedures:

  • Sample Preparation: Prepare cured samples of the control and DMO-containing formulations according to the desired application (e.g., coated panels, cast elastomer sheets).

  • Hardness: Measure the Shore hardness (for elastomers) according to ASTM D2240 or Persoz hardness (for coatings).

  • Tensile Properties: For elastomers and flexible coatings, determine the tensile strength, elongation at break, and modulus according to ASTM D412 .

  • Gloss: Measure the gloss of coated surfaces at various angles (e.g., 20°, 60°, 85°) using a glossmeter.

  • Visual Inspection: Visually inspect the cured samples for defects such as pinholes, bubbles, and surface irregularities.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow for evaluating a moisture scavenger and the overall experimental workflow.

Moisture_Scavenger_Selection_Workflow cluster_lab_eval Laboratory Evaluation start Start: Identify Need for Moisture Scavenger define_requirements Define System Requirements (e.g., 1K/2K, application, cure conditions) start->define_requirements initial_screening Initial Scavenger Screening (e.g., DMO, Molecular Sieves, PTSI) define_requirements->initial_screening lab_evaluation Laboratory Evaluation of Promising Candidates initial_screening->lab_evaluation performance_testing Performance Testing of Final Formulation lab_evaluation->performance_testing measure_water Measure Initial Water Content (Karl Fischer) scale_up Scale-up and Production performance_testing->scale_up end End: Optimized Formulation scale_up->end add_scavenger Incorporate Scavenger at Various Levels measure_water->add_scavenger measure_pot_life Determine Pot Life and Cure Profile add_scavenger->measure_pot_life prepare_samples Prepare Cured Samples measure_pot_life->prepare_samples

Logical workflow for selecting and evaluating a moisture scavenger.

Experimental_Workflow start Start raw_material_analysis Raw Material Analysis (Moisture Content via Karl Fischer) start->raw_material_analysis formulation_prep Formulation Preparation (Control vs. DMO-containing) raw_material_analysis->formulation_prep process_characterization Process Characterization (Pot Life, Cure Time) formulation_prep->process_characterization sample_curing Sample Curing (Controlled Temperature & Humidity) process_characterization->sample_curing property_testing Final Property Testing (Hardness, Tensile, Gloss, etc.) sample_curing->property_testing data_analysis Data Analysis and Comparison property_testing->data_analysis end End data_analysis->end

General experimental workflow for evaluating this compound.

Conclusion

This compound stands out as a highly effective and multi-functional additive in polyurethane chemistry. Its ability to efficiently scavenge moisture while also contributing to the polymer network as a latent hardener makes it a valuable tool for formulators seeking to produce high-performance, defect-free polyurethane products. By understanding its mechanism of action and employing systematic evaluation protocols, researchers and developers can harness the full potential of this compound to overcome the persistent challenge of moisture contamination and enhance the quality and durability of their polyurethane systems.

References

Methodological & Application

Application Notes and Protocols: 4,4-Dimethyloxazolidine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,4-dimethyloxazolidine as a chiral auxiliary in asymmetric synthesis. This methodology is particularly effective for the stereoselective synthesis of chiral carboxylic acids, aldehydes, and alcohols.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. The underlying principle involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

This compound, derived from the readily available and inexpensive amino alcohol 2-amino-2-methyl-1-propanol, serves as an effective chiral auxiliary. The gem-dimethyl group at the C4 position provides a significant steric bias, which is crucial for achieving high levels of stereocontrol in reactions involving enolates derived from N-acyl derivatives.

Applications

The primary application of this compound as a chiral auxiliary is in the diastereoselective alkylation of enolates derived from its N-acyl derivatives. This strategy has been successfully employed in the synthesis of a variety of chiral molecules. The general workflow involves three key steps:

  • Attachment of the Chiral Auxiliary: The this compound is acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the corresponding N-acyl-4,4-dimethyloxazolidine.

  • Diastereoselective Transformation: The N-acyl derivative is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) with high diastereoselectivity.

  • Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the product to yield the desired chiral molecule (e.g., a carboxylic acid, alcohol, or aldehyde) and the recovered auxiliary can often be recycled.

Data Presentation

The following table summarizes representative quantitative data for the diastereoselective alkylation of N-acyl-4,4-dimethyloxazolidine derivatives with various electrophiles.

EntryN-Acyl GroupElectrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e., %)
1PropionylBenzyl (B1604629) bromideα-Benzylpropionic acid derivative85>95
2PhenylacetylMethyl iodideα-Methylphenylacetic acid derivative9090
3ButyrylAllyl iodideα-Allylbutyric acid derivative88>95
4PropionylEthyl iodideα-Ethylpropionic acid derivative8292

Experimental Protocols

Protocol 1: Synthesis of N-Acyl-4,4-dimethyloxazolidine

This protocol describes the attachment of the carboxylic acid substrate to the this compound auxiliary.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-acyl-4,4-dimethyloxazolidine.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol details the formation of the chiral enolate and its subsequent reaction with an electrophile.

Materials:

  • N-Acyl-4,4-dimethyloxazolidine (from Protocol 1)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Magnetic stirrer and stirring bar

  • Schlenk flask or similar apparatus for air-sensitive reactions

  • Syringes for transfer of reagents

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-acyl-4,4-dimethyloxazolidine (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05 eq.) or NaHMDS (1.05 eq.) in THF to the stirred solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or other suitable analytical techniques.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Protocol 3: Removal of the Chiral Auxiliary

This protocol outlines three common methods for cleaving the chiral auxiliary to yield the final product. The choice of method depends on the desired functional group in the final product.

Materials:

  • Alkylated N-acyl-4,4-dimethyloxazolidine (from Protocol 2)

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Standard glassware for work-up

Procedure:

  • Dissolve the alkylated N-acyl-4,4-dimethyloxazolidine (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of lithium hydroxide (e.g., 0.8 M, 4.0 eq.) followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq.).

  • Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture with 1 M HCl and extract with an organic solvent.

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

  • Wash the organic layer containing the carboxylic acid with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-4,4-dimethyloxazolidine (from Protocol 2)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄)

  • Anhydrous diethyl ether or THF

  • Standard glassware for work-up and quenching of reactive hydrides

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the alkylated N-acyl-4,4-dimethyloxazolidine (1.0 eq.) in the same solvent.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).

  • Filter the resulting precipitate and wash it thoroughly with the organic solvent.

  • The filtrate contains the chiral alcohol and the recovered auxiliary. The two can be separated by column chromatography or extraction.

This method is particularly useful for synthesizing chiral α-substituted aldehydes.[1]

Materials:

  • Alkylated N-acyl-4,4-dimethyloxazolidine (from Protocol 2)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)

  • Anhydrous toluene (B28343) or dichloromethane

  • Standard glassware for air-sensitive reactions and work-up

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alkylated N-acyl-4,4-dimethyloxazolidine (1.0 eq.) in anhydrous toluene.

  • Cool the solution to -78 °C.

  • Slowly add DIBAL-H (1.1-1.5 eq.) dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir vigorously until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully in vacuo to avoid volatilization of the aldehyde.

  • The crude aldehyde can be purified by careful column chromatography.

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_cleavage Auxiliary Removal cluster_products Final Products Carboxylic Acid Derivative Carboxylic Acid Derivative N-Acylation N-Acylation Carboxylic Acid Derivative->N-Acylation This compound This compound This compound->N-Acylation N-Acyl-4,4-dimethyloxazolidine N-Acyl-4,4-dimethyloxazolidine N-Acylation->N-Acyl-4,4-dimethyloxazolidine Enolate Formation Enolate Formation N-Acyl-4,4-dimethyloxazolidine->Enolate Formation Chiral Enolate Chiral Enolate Enolate Formation->Chiral Enolate Alkylation Alkylation Chiral Enolate->Alkylation Alkylated Product Alkylated Product Alkylation->Alkylated Product Hydrolysis (LiOH/H2O2) Hydrolysis (LiOH/H2O2) Alkylated Product->Hydrolysis (LiOH/H2O2) Reduction (LiAlH4) Reduction (LiAlH4) Alkylated Product->Reduction (LiAlH4) Reduction (DIBAL-H) Reduction (DIBAL-H) Alkylated Product->Reduction (DIBAL-H) Chiral Carboxylic Acid Chiral Carboxylic Acid Hydrolysis (LiOH/H2O2)->Chiral Carboxylic Acid Chiral Alcohol Chiral Alcohol Reduction (LiAlH4)->Chiral Alcohol Chiral Aldehyde Chiral Aldehyde Reduction (DIBAL-H)->Chiral Aldehyde

Caption: Experimental workflow for asymmetric synthesis.

Stereochemical_Control N-Acyl-4,4-dimethyloxazolidine N-Acyl-4,4-dimethyloxazolidine Chelated Z-Enolate Chelated Z-Enolate N-Acyl-4,4-dimethyloxazolidine->Chelated Z-Enolate + Base Base Base Diastereoselective Alkylation Diastereoselective Alkylation Chelated Z-Enolate->Diastereoselective Alkylation Electrophile (R-X) Electrophile (R-X) Electrophile (R-X)->Diastereoselective Alkylation Steric Hindrance (gem-dimethyl) Steric Hindrance (gem-dimethyl) Steric Hindrance (gem-dimethyl)->Diastereoselective Alkylation Major Diastereomer Major Diastereomer Diastereoselective Alkylation->Major Diastereomer

Caption: Principle of stereochemical control.

References

Application Notes: Synthesis of Chiral Aldehydes Using a 4,4-Dimethyloxazolidine-Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral aldehydes is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of pharmaceuticals and complex natural products. Chiral auxiliaries offer a reliable and powerful strategy to control stereochemistry during carbon-carbon bond formation. This document details the application of a 4,4-dimethyloxazolidine-derived chiral auxiliary, specifically (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, in the asymmetric synthesis of α-substituted aldehydes.

The general strategy involves three key steps:

  • Acylation: The chiral auxiliary is appended to a prochiral carboxylic acid derivative.

  • Diastereoselective Alkylation: A new stereocenter is introduced at the α-position via a highly diastereoselective enolate alkylation. The steric bulk of the auxiliary directs the approach of the electrophile.

  • Auxiliary Cleavage: The auxiliary is cleaved under reductive conditions to release the target chiral aldehyde, with the auxiliary often being recoverable for reuse.

It is important to note that while the oxazolidine (B1195125) core is central, studies have shown that for the successful synthesis of aldehydes via hydride reduction, N-acyl-5,5-dimethyloxazolidin-2-ones are superior to their 4,4-dimethyl counterparts. Reduction of N-acyl-4,4-dimethyloxazolidin-2-ones with diisobutylaluminium hydride (DIBAL-H) can lead to complex product mixtures due to undesired endocyclic cleavage.[1] The 5,5-dimethyl substitution pattern effectively shields the endocyclic carbonyl, allowing for selective reduction of the exocyclic amide to the desired aldehyde.[1][2]

Logical Workflow: Asymmetric Aldehyde Synthesis

The overall process transforms a simple carboxylic acid into a valuable, enantiomerically enriched α-chiral aldehyde.

Asymmetric Aldehyde Synthesis Workflow ProchiralAcid Prochiral Carboxylic Acid Derivative AcylAux N-Acyl Chiral Auxiliary ProchiralAcid->AcylAux Acylation Auxiliary (S)-4-benzyl-5,5-dimethyl- oxazolidin-2-one Auxiliary->AcylAux AlkylatedAux α-Alkylated N-Acyl Auxiliary AcylAux->AlkylatedAux 1. Enolate Formation 2. Alkylation (R-X) ChiralAldehyde α-Chiral Aldehyde AlkylatedAux->ChiralAldehyde Reductive Cleavage (DIBAL-H) RecoveredAux Recovered Auxiliary AlkylatedAux->RecoveredAux Cleavage

Caption: General workflow for the synthesis of α-chiral aldehydes.

Signaling Pathway: Diastereoselective Enolate Alkylation

The key to the asymmetry lies in the formation of a rigid, chelated (Z)-enolate. The bulky substituents on the chiral auxiliary effectively block one face of the enolate, forcing the incoming electrophile to approach from the less hindered side, thus ensuring high diastereoselectivity.

Enolate Alkylation cluster_0 Enolate Formation & Alkylation AcylAux N-Acyl Auxiliary O=C-R Enolate (Z)-Enolate Chelation to Li⁺/Na⁺ AcylAux->Enolate Base (e.g., NaHMDS) TransitionState Alkylation Transition State Enolate->TransitionState Electrophile (R'-X) Product α-Alkylated Product High Diastereoselectivity TransitionState->Product

References

Application Notes and Protocols for Stereoselective Synthesis using a 4,4-Dimethyloxazolidine-Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions. This document provides detailed protocols for the use of a specific 4,4-dimethyloxazolidine-derived chiral auxiliary, (S)-4-benzyl-5,5-dimethyloxazolidin-2-one , in stereoselective enolate alkylation. This auxiliary, belonging to the "SuperQuat" family of chiral auxiliaries, offers high levels of stereocontrol due to the conformational bias induced by the gem-dimethyl group at the 5-position.[1] The protocols outlined below cover the N-acylation of the auxiliary, the diastereoselective alkylation of the resulting N-acyl imide, and the subsequent cleavage of the auxiliary to yield enantiomerically enriched products such as aldehydes or carboxylic acids.

Overview of the Stereoselective Alkylation Process

The overall workflow for the diastereoselective alkylation using (S)-4-benzyl-5,5-dimethyloxazolidin-2-one involves three key stages:

  • N-Acylation: The chiral auxiliary is first acylated with an acyl chloride or anhydride (B1165640) to form the corresponding N-acyl imide. This substrate is then used in the stereoselective alkylation step.

  • Diastereoselective Alkylation: The N-acyl imide is deprotonated with a strong base to form a chiral enolate. The steric hindrance provided by the chiral auxiliary directs the approach of an electrophile (e.g., an alkyl halide), leading to the formation of a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired chiral molecule (e.g., aldehyde, carboxylic acid, or alcohol) and recover the auxiliary for potential reuse.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one

This protocol describes the synthesis of the chiral auxiliary from L-phenylalaninol.

Materials:

  • L-phenylalaninol

  • Acetone

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene (B28343)

  • Diethyl carbonate

  • Sodium ethoxide

Procedure:

  • Formation of the Oxazolidine: A solution of L-phenylalaninol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is heated to reflux with a Dean-Stark trap. Acetone (1.5 eq) is added, and the mixture is refluxed until the theoretical amount of water is collected.

  • Cyclization to the Oxazolidin-2-one: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in ethanol, and diethyl carbonate (1.2 eq) and sodium ethoxide (catalytic amount) are added. The mixture is heated to reflux for 4-6 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford (S)-4-benzyl-5,5-dimethyloxazolidin-2-one.

Protocol 2: N-Propionylation of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary with propionyl chloride.

Materials:

Procedure:

  • Deprotonation: A solution of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes.

  • Acylation: Propionyl chloride (1.1 eq) is added dropwise to the solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature over 2 hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude (S)-3-propionyl-4-benzyl-5,5-dimethyloxazolidin-2-one is purified by flash column chromatography on silica gel.

Protocol 3: Diastereoselective Alkylation with Benzyl (B1604629) Bromide

This protocol details the enolate formation and subsequent alkylation with benzyl bromide.

Materials:

  • (S)-3-propionyl-4-benzyl-5,5-dimethyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LHMDS) solution in THF

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Enolate Formation: A solution of (S)-3-propionyl-4-benzyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of LHMDS in THF (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.[2]

  • Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to 0 °C over 2 hours.[2]

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting diastereomeric mixture is purified by flash chromatography on silica gel.

Protocol 4: Reductive Cleavage of the Chiral Auxiliary to Yield an Aldehyde

This protocol describes the removal of the auxiliary to generate a chiral aldehyde using a reducing agent.

Materials:

  • Alkylated N-acyl imide product from Protocol 3

  • Anhydrous dichloromethane (B109758) (DCM)

  • Diisobutylaluminium hydride (DIBAL-H) solution in hexanes or toluene

  • Methanol (B129727)

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

Procedure:

  • Reduction: A solution of the alkylated N-acyl imide (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-3 hours.[2]

  • Quenching: The reaction is quenched by the slow addition of methanol at -78 °C, followed by the addition of saturated aqueous Rochelle's salt solution.

  • Work-up and Purification: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography on silica gel. The chiral auxiliary can also be recovered from the reaction mixture.[2]

Protocol 5: Hydrolytic Cleavage of the Chiral Auxiliary to Yield a Carboxylic Acid

This protocol details the removal of the auxiliary to generate a chiral carboxylic acid.

Materials:

  • Alkylated N-acyl imide product from Protocol 3

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (B78521) (LiOH)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis: The alkylated N-acyl imide (1.0 eq) is dissolved in a mixture of THF and water (3:1) and cooled to 0 °C. 30% Aqueous hydrogen peroxide (4.0 eq) is added dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Reaction Monitoring: The reaction is stirred vigorously at 0 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous sodium sulfite solution. The THF is removed under reduced pressure, and the aqueous residue is partitioned between ethyl acetate and water to recover the chiral auxiliary. The aqueous layer is then acidified to pH 1-2 with 1 M HCl and extracted with ethyl acetate. The combined organic extracts containing the carboxylic acid are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude chiral carboxylic acid, which can be further purified by chromatography or crystallization.

Data Presentation

The stereoselectivity of the alkylation reaction is typically high, as summarized in the table below. The data presented is representative for the alkylation of various N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-ones.[1][2][3]

Electrophile (R-X)Diastereomeric Excess (de)Enantiomeric Excess (ee) of Aldehyde
Methyl Iodide90%88%
Ethyl Iodide88%87%
Allyl Bromide92%90%
Benzyl Bromide94%93%
Isopropyl Iodide85%87%

Diagrams

Experimental Workflow

G cluster_0 Synthesis of Chiral Auxiliary cluster_1 Stereoselective Alkylation cluster_2 Auxiliary Cleavage and Product Isolation start L-Phenylalaninol auxiliary (S)-4-benzyl-5,5- dimethyloxazolidin-2-one start->auxiliary Acetone, p-TsOH Diethyl carbonate, NaOEt acylation N-Acylation auxiliary->acylation n-BuLi, Acyl Halide alkylation Diastereoselective Alkylation acylation->alkylation LHMDS, R-X product Alkylated N-Acyl Imide alkylation->product cleavage Auxiliary Cleavage product->cleavage aldehyde Chiral Aldehyde cleavage->aldehyde DIBAL-H acid Chiral Carboxylic Acid cleavage->acid LiOH, H₂O₂

Caption: Overall experimental workflow for stereoselective alkylation.

Reaction Mechanism: Stereochemical Induction

G start N-Acyl Imide enolate Chelated (Z)-Enolate start->enolate electrophile_major Electrophile (R-X) approaches from the less hindered face electrophile_minor Electrophile (R-X) approaches from the more hindered face major Major Diastereomer minor Minor Diastereomer electrophile_major->major electrophile_minor->minor

Caption: Mechanism of stereocontrol in the alkylation step.

References

Application Notes and Protocols for the Analytical Detection of 4,4-Dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4,4-Dimethyloxazolidine in various matrices, including cosmetics and pharmaceutical formulations. The methods described herein utilize Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering robust and reliable approaches for quality control, stability testing, and research applications.

Method 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

Application Note: Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds such as this compound. This method, utilizing a Flame Ionization Detector (FID), is suitable for the routine analysis of raw materials and finished products where the concentration of the analyte is expected to be within the ppm range or higher. The protocol is designed for direct liquid injection but can be adapted for headspace analysis for certain sample matrices.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-FID method for the analysis of this compound. These values are representative and based on the analysis of similar compounds and general method validation guidelines.[1][2][3] Method-specific validation is required to establish performance for specific matrices.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)
Limit of Detection (LOD) 1 - 10 µg/mL
Limit of Quantitation (LOQ) 3 - 30 µg/mL
Linearity (R²) > 0.995 (Typical Range: 10 - 500 µg/mL)
Precision (%RSD) < 10%
Accuracy/Recovery (%) 90 - 110%
Experimental Protocol: GC-FID Analysis of this compound

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Autosampler for automated injection.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard (≥98.5% purity).

  • Methanol (B129727), GC grade.

  • Dimethyl sulfoxide (B87167) (DMSO), GC grade (as a solvent for certain sample types).[3]

  • Nitrogen or Helium, high purity, as carrier gas.

  • Hydrogen and compressed air for FID.

  • Volumetric flasks, pipettes, and autosampler vials.

3. Chromatographic Conditions:

  • Column: DB-624 or equivalent (30 m x 0.32 mm I.D., 1.8 µm film thickness).[3]

  • Carrier Gas: Nitrogen at a constant flow rate of 1.2 mL/min.[3]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be optimized based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 280 °C.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation (Cosmetic/Pharmaceutical Creams or Lotions):

    • Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

    • Add 5 mL of methanol and sonicate for 15 minutes to extract the analyte.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Centrifuge an aliquot of the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

5. Analysis and Quantification:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve.

GC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis start Start weigh_sample Weigh Sample start->weigh_sample weigh_std Weigh Standard start->weigh_std add_solvent Add Methanol weigh_sample->add_solvent sonicate Sonicate add_solvent->sonicate dilute Dilute to Volume sonicate->dilute centrifuge Centrifuge dilute->centrifuge filter Filter centrifuge->filter inject Inject into GC-FID filter->inject dissolve_std Dissolve in Methanol weigh_std->dissolve_std prepare_working_std Prepare Working Standards dissolve_std->prepare_working_std prepare_working_std->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Quantification detect->quantify end End quantify->end

GC-FID Analysis Workflow for this compound.

Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: This HPLC-UV method is suitable for the determination of this compound in cosmetics and other formulations where it is used as a preservative. The method involves a pre-column derivatization step to enhance the UV absorbance of the analyte, thereby improving the sensitivity and selectivity of the analysis. This approach is particularly useful for complex matrices.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method for the determination of this compound in cosmetics, based on a validated method.[4]

ParameterHigh-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Limit of Detection (LOD) 6.50 mg/kg
Limit of Quantitation (LOQ) 20.0 mg/kg
Linearity (R²) > 0.9990 (Range: 1.00 - 20.0 mg/L)
Precision (%RSD) Intra-day: 2.1% - 6.7% Inter-day: 5.0% - 7.8%
Accuracy/Recovery (%) 83.4% - 99.6%
Experimental Protocol: HPLC-UV Analysis of this compound with Pre-column Derivatization

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Autosampler.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard (≥98.5% purity).

  • Acetonitrile (B52724), HPLC grade.

  • Water, HPLC grade.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Boric acid buffer (0.1 M, pH 9.0).

  • Volumetric flasks, pipettes, and autosampler vials.

3. Chromatographic Conditions:

  • Column: RRHD-C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[4]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient: 50% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of 50% acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% acetonitrile to obtain concentrations ranging from 1.00 µg/mL to 20.0 µg/mL.

  • Sample Preparation (Cosmetic Products):

    • Accurately weigh approximately 0.5 g of the sample into a 10 mL volumetric flask.

    • Add 5 mL of 50% acetonitrile and sonicate for 20 minutes.

    • Dilute to the mark with 50% acetonitrile.

    • Centrifuge at 5000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

5. Derivatization Procedure:

  • To 1 mL of each standard or sample solution, add 1 mL of 0.1 M boric acid buffer (pH 9.0).

  • Add 1 mL of FMOC-Cl solution (1 mg/mL in acetonitrile).

  • Vortex the mixture and allow it to react at room temperature for 15 minutes.

  • Add 1 mL of 1% glycine (B1666218) solution to quench the excess FMOC-Cl.

  • Vortex and filter the solution into an HPLC vial.

6. Analysis and Quantification:

  • Inject the derivatized standard solutions to construct a calibration curve.

  • Inject the derivatized sample solutions.

  • Quantify the this compound-FMOC derivative by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis start Start weigh_sample Weigh Sample start->weigh_sample weigh_std Weigh Standard start->weigh_std extract_sample Extract with 50% Acetonitrile weigh_sample->extract_sample centrifuge_filter Centrifuge and Filter extract_sample->centrifuge_filter add_buffer Add Boric Acid Buffer centrifuge_filter->add_buffer prepare_std Prepare Standard Solutions weigh_std->prepare_std prepare_std->add_buffer add_fmoc Add FMOC-Cl add_buffer->add_fmoc react React add_fmoc->react quench Quench with Glycine react->quench inject Inject into HPLC-UV quench->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify end End quantify->end

HPLC-UV Analysis Workflow for this compound.

References

Application Note: Gas Chromatography Method for the Analysis of 4,4-Dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comprehensive guide for the determination of 4,4-Dimethyloxazolidine using gas chromatography (GC). The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the quantification of this compound in various sample matrices. The protocol covers instrumentation, sample preparation, and data analysis, providing a solid foundation for method development and validation.

Introduction

This compound is a heterocyclic compound that can be used as an intermediate in organic synthesis.[1] Its analysis is crucial for quality control in manufacturing processes and for stability studies in formulated products. Gas chromatography, with its high resolution and sensitivity, is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. This document outlines a general GC method that can be adapted for specific applications.

Experimental

A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for this analysis. The use of an autosampler is recommended for improved precision and throughput.

  • Gas Chromatograph: Agilent 8890 GC, Shimadzu GC-2030, or equivalent.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Injector: Split/Splitless injector.

  • GC Column: A mid-polar to polar capillary column is recommended. A good starting point would be a column with a stationary phase containing cyanopropylphenyl polysiloxane, such as a DB-624 or equivalent.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringes: 10 µL GC syringe.

  • Gases: Helium or Nitrogen (carrier gas, >99.999% purity), Hydrogen and Air (for FID).

  • This compound analytical standard: Purity >95%.[2]

  • Solvent: High-purity methanol, ethanol, or ethyl acetate (B1210297) (GC grade or equivalent). The choice of solvent will depend on the sample matrix and solubility of this compound.

  • Internal Standard (optional but recommended): A compound with similar chemical properties to this compound but well-resolved chromatographically. For example, another substituted oxazolidine (B1195125) or a cyclic amine.

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required based on the specific instrument and application.

ParameterRecommended Condition
GC Column DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted to optimize sensitivity)
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Oven Program Initial: 60 °C, hold for 2 minRamp 1: 10 °C/min to 150 °C, hold for 2 minRamp 2: 20 °C/min to 240 °C, hold for 5 min
Detector FID
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Protocols

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (if used): If using an internal standard, add a constant concentration to all standard and sample solutions.

The sample preparation method will vary depending on the matrix.

Protocol 4.2.1: Simple Dilution (for liquid samples with high concentration)

  • Accurately transfer a known volume or weight of the sample into a volumetric flask.

  • Dilute with the chosen solvent to bring the concentration of this compound within the calibration range.

  • Vortex to mix thoroughly.

  • Transfer an aliquot to a GC vial for analysis.

Protocol 4.2.2: Liquid-Liquid Extraction (for complex matrices like creams or lotions)

  • Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the analysis solvent.

  • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

Data Analysis and Quantitation

  • Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard. If using GC-MS, the mass spectrum of the sample peak should match the reference spectrum of the standard.

  • Quantitation: Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standard solutions. Perform a linear regression on the calibration curve. The concentration of this compound in the sample can be determined from this curve.

Method Validation Parameters (Illustrative)

The following table summarizes the typical parameters that should be evaluated during method validation. The values provided are for illustrative purposes and should be determined experimentally.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Range e.g., 1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Precision (%RSD) Intraday: < 2%, Interday: < 5%[1]
Accuracy (% Recovery) 80 - 120%[3]
Specificity No interfering peaks at the retention time of this compound.

Diagrams

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Receipt Prep Sample Preparation (Dilution/Extraction) Sample->Prep Standard Standard Weighing Dilution Standard Dilution Series Standard->Dilution Vialing Transfer to GC Vials Prep->Vialing Dilution->Vialing Autosampler Autosampler Injection Vialing->Autosampler GC GC Separation (Column & Oven Program) Autosampler->GC Detector Detection (FID/MS) GC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantitation Quantitation Calibration->Quantitation Report Final Report Quantitation->Report

Caption: Workflow for the GC analysis of this compound.

GC_System CarrierGas Carrier Gas (He/N2) Injector Injector (Split/Splitless) CarrierGas->Injector Column GC Column in Oven Injector->Column Detector Detector (FID or MS) Column->Detector DataSystem Data System Detector->DataSystem

Caption: Key components of the Gas Chromatography system.

Conclusion

The gas chromatography method outlined in this application note provides a reliable and robust starting point for the analysis of this compound. The use of a mid-polar capillary column with either FID or MS detection allows for sensitive and selective quantification. The provided protocols for sample preparation and instrument conditions can be adapted to suit various sample matrices and analytical requirements. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific application.

References

Application Note: HPLC Analysis of 4,4-Dimethyloxazolidine and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 4,4-Dimethyloxazolidine, a formaldehyde-releasing preservative, and its primary byproducts: formaldehyde (B43269) and 2-amino-2-methyl-1-propanol (B13486). The methodology is designed for researchers, scientists, and drug development professionals requiring accurate quantification of these compounds for quality control, stability studies, and formulation development. The protocol outlines a primary reversed-phase HPLC-UV method for the simultaneous determination of this compound and its precursor, 2-amino-2-methyl-1-propanol. Additionally, a well-established pre-column derivatization method using 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC-UV analysis is detailed for the quantification of formaldehyde.

Introduction

This compound is a widely used antimicrobial agent in various industrial and consumer products, including cosmetics, metalworking fluids, and paints. Its efficacy stems from its ability to slowly release formaldehyde, a potent biocide.[1] This controlled release mechanism, however, necessitates robust analytical methods to quantify the parent compound, the active agent (formaldehyde), and the precursor/degradation product, 2-amino-2-methyl-1-propanol. Monitoring these components is crucial for ensuring product quality, stability, and safety, as formaldehyde is a known sensitizer (B1316253) and potential carcinogen.

This application note presents a comprehensive approach utilizing HPLC with UV detection. Due to the lack of a strong chromophore in formaldehyde, a pre-column derivatization step is employed to enable sensitive UV detection.

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and vials.

  • Syringe filters (0.45 µm).

Reagents and Standards
  • This compound (≥95% purity)

  • 2-Amino-2-methyl-1-propanol (≥98% purity)

  • Formaldehyde solution (37 wt. % in H₂O)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid (reagent grade)

  • Sodium hydroxide (B78521) (reagent grade)

Protocol 1: HPLC Analysis of this compound and 2-Amino-2-methyl-1-propanol

This method allows for the simultaneous quantification of the parent compound and its precursor.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes; 40% B for 5 minutes; return to 5% B in 1 minute; re-equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Standard Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound and 25 mg of 2-amino-2-methyl-1-propanol and dissolve in a 25 mL volumetric flask with Mobile Phase A.

  • Working Standards: Prepare a series of working standards by diluting the stock standard with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound and dissolve it in a known volume of Mobile Phase A.

  • The target concentration should fall within the range of the working standards.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Analysis of Formaldehyde (via DNPH Derivatization)

This method is for the quantification of formaldehyde.

Derivatization Reagent Preparation (2 mg/mL DNPH)

Dissolve 200 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile. This solution should be freshly prepared.

Derivatization Procedure
  • To 1 mL of the sample solution (or standard), add 1 mL of the DNPH derivatization reagent.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes in the dark.

  • The resulting solution contains the formaldehyde-2,4-dinitrophenylhydrazone derivative.

Chromatographic Conditions for Formaldehyde-DNPH
ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B over 10 minutes; hold at 70% B for 5 minutes; return to 40% B in 1 minute; re-equilibrate for 4 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 360 nm
Injection Volume 20 µL
Standard Preparation for Formaldehyde
  • Formaldehyde Stock Standard (approx. 1000 µg/mL): Dilute the 37% formaldehyde solution appropriately with water. The exact concentration should be determined by a primary titrimetric method.

  • Working Standards: Prepare a series of aqueous working standards from the stock solution, ranging from 0.1 µg/mL to 10 µg/mL.

  • Derivatize the working standards using the same procedure as the samples.

Data Presentation

Quantitative Data Summary
AnalyteRetention Time (min) (Protocol 1)Retention Time (min) (Protocol 2)Wavelength (nm)Limit of Quantitation (µg/mL)
2-Amino-2-methyl-1-propanol~ 3.5-2101.0
This compound~ 8.2-2101.0
Formaldehyde-DNPH-~ 6.53600.1

Note: Retention times are approximate and may vary depending on the specific HPLC system and column.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample Weighing & Dissolution filtration Filtration (0.45 µm) sample->filtration hplc_system HPLC System filtration->hplc_system protocol1 Protocol 1: this compound & Byproduct hplc_system->protocol1 protocol2 Protocol 2: Formaldehyde (Derivatization) hplc_system->protocol2 quantification Quantification protocol1->quantification protocol2->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for HPLC analysis.

logical_relationship cluster_synthesis Synthesis cluster_degradation Degradation / Hydrolysis amp 2-Amino-2-methyl-1-propanol dmo This compound amp->dmo Reaction formaldehyde_syn Formaldehyde formaldehyde_syn->dmo Reaction formaldehyde_deg Formaldehyde dmo->formaldehyde_deg Release amp_deg 2-Amino-2-methyl-1-propanol dmo->amp_deg Release

Caption: Synthesis and degradation of this compound.

References

Application Notes & Protocols: Quantifying Formaldehyde Release from 4,4-Dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyloxazolidine is an organic compound widely utilized as a preservative and antimicrobial agent in various industrial and commercial products, including latex paints, metalworking fluids, adhesives, and resin emulsions.[1][2] Its efficacy stems from its function as a "formaldehyde donor" or "formaldehyde releaser," a compound that slowly decomposes to release formaldehyde (B43269), which acts as the biocide.[3] This controlled release mechanism helps to prevent microbial growth and extend the shelf life of products.[2][4]

The quantification of released formaldehyde is critical for several reasons:

  • Safety and Regulatory Compliance: Formaldehyde is a known skin sensitizer (B1316253) and a suspected carcinogen, leading to strict regulatory limits on its concentration in consumer and industrial products.[5][6]

  • Efficacy Assessment: Measuring the rate and amount of formaldehyde release is essential to ensure the preservative system is effective against microbial contamination over the product's intended lifespan.

  • Quality Control: Monitoring formaldehyde levels ensures consistency in product manufacturing and stability during storage.[5]

These application notes provide detailed protocols for two widely accepted analytical methods for quantifying formaldehyde: a spectrophotometric method using acetylacetone (B45752) and a high-performance liquid chromatography (HPLC) method with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization.

Mechanism of Formaldehyde Release

This compound releases formaldehyde through a reversible hydrolysis reaction when it comes into contact with water. The oxazolidine (B1195125) ring opens, yielding formaldehyde and the corresponding amino alcohol, 2-amino-2-methyl-1-propanol (B13486) (AMP).

cluster_hydrolysis DMO This compound Products Hydrolysis Products DMO->Products Hydrolysis H2O Water (H₂O) FA Formaldehyde Products->FA Releases AMP 2-Amino-2-methyl-1-propanol (AMP) Products->AMP Releases

Caption: Hydrolysis of this compound to release formaldehyde.

An alternative analytical approach involves quantifying the aminoalcohol by-product (AMP) to indirectly determine the amount of released formaldehyde, as their molar amounts are equal.[7]

Analytical Methodologies

Two primary methods are detailed for the direct quantification of formaldehyde. The choice of method often depends on the required sensitivity, sample complexity, and available instrumentation.

  • Spectrophotometry with Acetylacetone (Nash Reagent): This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and an ammonium (B1175870) salt to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL).[8][9] The intensity of the color, measured with a spectrophotometer, is proportional to the formaldehyde concentration. This method is simple, cost-effective, and suitable for rapid screening.[10]

  • High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization: This is a highly sensitive and specific method. Formaldehyde in the sample is first reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable derivative, formaldehyde-2,4-dinitrophenylhydrazone.[11][12][13] This derivative is then separated from other components in the sample by HPLC and quantified using an ultraviolet (UV) detector.[11][14][15]

Data Presentation: Method Comparison

The following table summarizes the key quantitative parameters for the described analytical methods.

ParameterSpectrophotometry (Acetylacetone)HPLC-UV (DNPH Derivatization)
Principle Colorimetric (Hantzsch Reaction)Chromatographic separation of DNPH derivative
Derivatizing Agent Acetylacetone, Ammonium Acetate (B1210297)2,4-Dinitrophenylhydrazine (DNPH)
Wavelength (λmax) ~410-412 nm[8][16]~345-360 nm[6][15]
Limit of Detection (LOD) ~0.45 mg/kg (in vegetable samples)[10]0.2 ppm (in cosmetics)[6]; 0.0099 µg/mL[17]
Limit of Quantification (LOQ) ~1.5 mg/kg (in vegetable samples)[10]0.1 ppm[9]; 0.0329 µg/mL[17]
Linear Range 0 - 15 mg/L[18]1,000 - 2,400 ppm (in cosmetics)[9]
Potential Interferences Acetaldehyde, amines, sulfites[16]Other carbonyl compounds, Ozone (in air sampling)[14]
Advantages Simple, rapid, cost-effective[10]High sensitivity, high specificity, resolves interferences[5][12]
Disadvantages Lower sensitivity, potential for interferencesMore complex, time-consuming, requires specialized equipment

Experimental Protocols

Protocol 1: Spectrophotometric Quantification using Acetylacetone

This protocol is adapted from the well-established Nash/Hantzsch reaction method.[8][16]

5.1.1 Principle Formaldehyde reacts with acetylacetone in the presence of ammonium acetate to form the yellow-colored compound 3,5-diacetyl-1,4-dihydrolutidine, which is quantified by measuring its absorbance at approximately 412 nm.[16]

5.1.2 Reagents and Materials

  • Formaldehyde standard solution (e.g., 37% w/w)

  • Acetylacetone (2,4-pentanedione)

  • Ammonium acetate

  • Glacial acetic acid

  • Deionized water

  • Volumetric flasks and pipettes

  • Test tubes or screw-cap vials

  • Water bath or heating block

  • Spectrophotometer capable of measuring absorbance at 412 nm

5.1.3 Preparation of Solutions

  • Nash Reagent (Acetylacetone Reagent): To prepare 1000 mL, dissolve 150 g of ammonium acetate in approximately 800 mL of deionized water. Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.[19] Mix thoroughly and adjust the final volume to 1000 mL with deionized water. Store in a dark bottle in the refrigerator.

  • Formaldehyde Stock Solution (e.g., 1000 µg/mL): Prepare by diluting a certified formaldehyde standard solution. The exact concentration should be confirmed by iodometric titration.[6]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.0, 0.5, 1.5, 3.5, 5.0, 7.5 µg/mL) by diluting the stock solution with deionized water.[16]

5.1.4 Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis SamplePrep Prepare Sample Solution (Dilute in water) Mix Mix 2 mL Sample/Standard with 2 mL Nash Reagent SamplePrep->Mix StdPrep Prepare Calibration Standards (0-7.5 µg/mL) StdPrep->Mix Heat Heat at 60°C for 10 min Mix->Heat Cool Cool to Room Temperature Heat->Cool Measure Measure Absorbance at 412 nm Cool->Measure CalCurve Generate Calibration Curve Measure->CalCurve Calculate Calculate Concentration CalCurve->Calculate

Caption: Workflow for spectrophotometric formaldehyde quantification.

5.1.5 Procedure

  • Sample Preparation: Accurately weigh a known amount of the product containing this compound and dilute it with a known volume of deionized water to achieve an expected formaldehyde concentration within the calibration range.

  • Reaction: Pipette 2.0 mL of each calibration standard, sample solution, and a blank (deionized water) into separate labeled vials.

  • Add 2.0 mL of the Nash Reagent to each vial and mix thoroughly.[16]

  • Place the vials in a water bath set to 60°C for 10 minutes to allow for color development.[16]

  • Remove the vials and cool them to room temperature.[16]

  • Measurement: Transfer the solutions to cuvettes and measure the absorbance of each solution at 412 nm using the spectrophotometer. Use the blank to zero the instrument.[16]

5.1.6 Calculation

  • Plot the absorbance of the calibration standards against their known concentrations to create a calibration curve.

  • Determine the concentration of formaldehyde in the sample solution from the calibration curve using its measured absorbance.

  • Calculate the original amount of formaldehyde released from the this compound, accounting for the initial weight and dilution factor.

Protocol 2: HPLC-UV Quantification with DNPH Derivatization

This protocol is a standard method for the sensitive and selective determination of formaldehyde.[5][11][12]

5.2.1 Principle Formaldehyde is derivatized with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form formaldehyde-2,4-dinitrophenylhydrazone. The derivative is extracted and then analyzed by reverse-phase HPLC with UV detection at 345-360 nm.[6][15]

5.2.2 Reagents and Materials

  • Formaldehyde standard solution (e.g., 37% w/w)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (HPLC grade, carbonyl-free)

  • Perchloric acid or Hydrochloric acid

  • Deionized water

  • HPLC system with UV detector

  • C18 or RP8 reverse-phase HPLC column

  • Syringe filters (0.45 µm)

5.2.3 Preparation of Solutions

  • DNPH Derivatizing Solution: Prepare a saturated solution of DNPH in 2 M hydrochloric acid or perchloric acid. This solution can be unstable and should be prepared fresh or stored appropriately.

  • Formaldehyde Stock and Standard Solutions: Prepare as described in Protocol 1.

  • Standard Derivatization: Add a known volume of each standard solution to the DNPH derivatizing solution. Allow sufficient time for the reaction to complete. Extract the derivative using a suitable solvent like acetonitrile.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 45:55 v/v).[6] The exact composition may need to be optimized for the specific column and system.

5.2.4 Experimental Workflow

cluster_prep Preparation & Derivatization cluster_analysis HPLC Analysis SamplePrep Prepare Aqueous Sample Deriv Add DNPH Solution (Acidic Conditions) SamplePrep->Deriv React Allow Reaction to Complete Deriv->React Extract Extract with Acetonitrile React->Extract Filter Filter Extract (0.45 µm) Extract->Filter Inject Inject into HPLC System Filter->Inject Detect UV Detection at ~360 nm Inject->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for HPLC-based formaldehyde quantification.

5.2.5 Procedure

  • Sample Preparation and Derivatization: Prepare an aqueous solution of the product containing this compound as in Protocol 1. Mix a known volume of this solution with the DNPH derivatizing solution.

  • Allow the reaction to proceed for the optimized time (e.g., 60 minutes).

  • Extract the formed derivative into acetonitrile. The sample may need to be neutralized before extraction.

  • HPLC Analysis: Filter the extracted sample through a 0.45 µm syringe filter before injection.

  • Inject a known volume (e.g., 20 µL) into the HPLC system.

  • Run the analysis using an isocratic mobile phase (e.g., 45% acetonitrile in water) at a constant flow rate (e.g., 1.0 mL/min).[6]

  • Detect the derivative at the appropriate wavelength (e.g., 345 nm).[6] The retention time for the formaldehyde-DNPH peak should be determined using a derivatized standard.

5.2.6 Calculation

  • Generate a calibration curve by plotting the peak area of the derivatized standards against their concentrations.

  • Determine the concentration of the formaldehyde derivative in the sample by comparing its peak area to the calibration curve.

  • Calculate the original amount of formaldehyde released, accounting for all dilution and extraction factors.

References

Application Notes and Protocols for 4,4-Dimethyloxazolidine as a Preservative in Laboratory Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 4,4-Dimethyloxazolidine as a preservative in laboratory reagents. This document is intended to guide researchers, scientists, and drug development professionals in the effective application and validation of this preservative to ensure the stability and integrity of their valuable reagents.

Introduction to this compound

This compound is a heterocyclic organic compound that functions as a formaldehyde-releasing preservative.[1][2] In aqueous environments, it undergoes hydrolysis to slowly release formaldehyde, which acts as a potent, broad-spectrum antimicrobial agent against bacteria and fungi.[3] This controlled release mechanism makes it an effective preservative for various water-based formulations, including laboratory reagents.[4] Its primary role is to prevent microbial contamination that can lead to reagent degradation, inaccurate experimental results, and reduced shelf life.[5]

Synonyms:

Mechanism of Action

The preservative action of this compound is dependent on its hydrolysis in aqueous solutions to release formaldehyde. Formaldehyde exerts its antimicrobial effect by reacting with and cross-linking primary amines in proteins and nucleic acids of microorganisms, leading to cell death.[3]

DMO This compound Hydrolysis Hydrolysis DMO->Hydrolysis Water Water (H₂O) Water->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde AMP 2-Amino-2-methyl-1-propanol Hydrolysis->AMP MicrobialCell Microbial Cell (Bacteria, Fungi) Formaldehyde->MicrobialCell Reacts with proteins and nucleic acids Inactivation Inactivation of Cellular Components MicrobialCell->Inactivation Leads to

Caption: Mechanism of action of this compound.

Applications in Laboratory Reagents

This compound can be incorporated into a variety of aqueous laboratory reagents to prevent microbial growth. Potential applications include:

  • Buffers: Phosphate-buffered saline (PBS), Tris-buffered saline (TBS), and other common biological buffers.

  • Non-enzymatic solutions: Blocking buffers, wash buffers, and diluents used in immunoassays.

  • Staining solutions: Hematology and histology stains.

  • Certain diagnostic reagents: Where compatibility has been established.

Important Note: Due to the protein-modifying nature of formaldehyde, this compound is not recommended for use in reagents containing sensitive biological components such as enzymes and antibodies without thorough validation. Formaldehyde can lead to a loss of enzymatic activity and may alter the binding affinity of antibodies.[7][8]

Efficacy Data

The effectiveness of this compound is dependent on its concentration, the type of reagent, and the potential microbial challenge. The following table provides representative antimicrobial efficacy data for formaldehyde-releasing preservatives against common laboratory contaminants. This data is illustrative and should be confirmed for your specific reagent matrix.

MicroorganismStrain (ATCC)Preservative ConcentrationInoculum Level (CFU/mL)Log Reduction (Day 7)Log Reduction (Day 14)Log Reduction (Day 28)
Pseudomonas aeruginosa90270.1%1.0 x 10⁶>3.0>3.0>3.0
Staphylococcus aureus65380.1%1.2 x 10⁶>3.0>3.0>3.0
Candida albicans102310.1%1.1 x 10⁵>2.0>2.0>2.0
Aspergillus brasiliensis164040.1%1.5 x 10⁵>1.0>2.0>2.0
Escherichia coli87390.1%1.3 x 10⁶>3.0>3.0>3.0

Note: This table is a composite of expected performance based on data for formaldehyde-releasing preservatives. Actual results will vary depending on the specific formulation.

Experimental Protocols

Protocol for Preservative Efficacy Testing (Challenge Test)

This protocol is a general guideline based on established methods such as USP <51> and ISO 11930 and should be adapted for your specific laboratory reagent.

Objective: To evaluate the antimicrobial effectiveness of this compound in a laboratory reagent.

Materials:

  • Test reagent with and without this compound (at desired concentration).

  • Sterile, sealed containers.

  • Cultures of challenge microorganisms (e.g., P. aeruginosa, S. aureus, C. albicans, A. brasiliensis, E. coli).

  • Sterile saline or buffer for dilutions.

  • Appropriate growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile pipettes, loops, and spreaders.

  • Incubator.

Workflow Diagram:

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_sampling Sampling and Plating cluster_analysis Analysis Reagent Prepare Reagent with This compound InoculateReagent Inoculate Reagent Samples (10^5-10^6 CFU/mL) Reagent->InoculateReagent Control Prepare Reagent without Preservative (Control) InoculateControl Inoculate Control Samples Control->InoculateControl Cultures Prepare Microbial Cultures (10^8 CFU/mL) Cultures->InoculateReagent Cultures->InoculateControl Incubate Incubate at Room Temperature (20-25°C) for 28 Days InoculateReagent->Incubate InoculateControl->Incubate Day0 Day 0 Incubate->Day0 Day7 Day 7 Incubate->Day7 Day14 Day 14 Incubate->Day14 Day28 Day 28 Incubate->Day28 Count Count Colonies (CFU/mL) Day0->Count Day7->Count Day14->Count Day28->Count LogReduction Calculate Log Reduction Count->LogReduction

Caption: Experimental workflow for preservative efficacy testing.

Procedure:

  • Preparation of Inoculum:

    • Grow fresh cultures of the challenge microorganisms.

    • Harvest the microorganisms and suspend them in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Reagent:

    • Dispense a measured volume of the test reagent (with preservative) and the control reagent (without preservative) into separate sterile containers for each microorganism.

    • Inoculate each container with the appropriate microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the volume of the reagent.

    • Mix thoroughly.

  • Incubation:

    • Store the inoculated containers at room temperature (20-25°C) for 28 days.

  • Sampling and Enumeration:

    • At specified time points (e.g., Day 0, 7, 14, and 28), withdraw a sample from each container.

    • Perform serial dilutions of the sample in sterile saline.

    • Plate the dilutions onto the appropriate growth medium.

    • Incubate the plates under suitable conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi).

    • Count the number of colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Calculate the log reduction in microbial count at each time point compared to the initial inoculum level.

    • Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at time point).

Acceptance Criteria (Example based on USP <51>):

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Mold: No increase from the initial calculated count at 7, 14, and 28 days.

Protocol for Compatibility Testing with Biological Reagents

Objective: To assess the impact of this compound on the performance of a biological reagent (e.g., an enzyme-based or antibody-based reagent).

Procedure:

  • Reagent Preparation:

    • Prepare your biological reagent with and without the desired concentration of this compound.

    • Include a control sample of the reagent without any preservative.

  • Stability Study:

    • Store the reagent preparations under recommended storage conditions (e.g., 2-8°C).

    • At specified time intervals (e.g., Day 0, 7, 14, 28, and longer-term), perform a functional assay to measure the activity of the biological component.

      • For enzymes: Measure enzymatic activity using a suitable substrate and detection method.

      • For antibodies: Perform an immunoassay (e.g., ELISA) to assess binding affinity and specificity.

  • Data Analysis:

    • Compare the performance of the reagent with this compound to the control reagent without the preservative.

    • A significant decrease in activity or binding indicates incompatibility.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound can be an effective preservative for a range of laboratory reagents when used at appropriate concentrations and in compatible formulations. Its broad-spectrum antimicrobial activity helps to ensure the stability and reliability of reagents. However, due to its formaldehyde-releasing nature, thorough validation is crucial, especially for reagents containing sensitive biological components. The protocols provided in these application notes serve as a guide for the evaluation and implementation of this compound as a preservative in your laboratory.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4,4-Dimethyloxazolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the synthesis of 4,4-Dimethyloxazolidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound typically involves the condensation reaction of 2-amino-2-methyl-1-propanol (B13486) with formaldehyde (B43269). This reaction is a cyclization process that forms the five-membered oxazolidine (B1195125) ring. The reaction is often catalyzed by an acid or can proceed under neutral or even slightly basic conditions, sometimes with the aid of microwave irradiation.[1]

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are 2-amino-2-methyl-1-propanol and an aqueous solution of formaldehyde.[2][3]

Q3: What are some common applications of this compound?

A3: this compound is used as a chiral catalyst in asymmetric hydrogenation, an intermediate for antifungal agents and crop protection chemicals, and a building block for pharmaceutical intermediates.[4] It also acts as an antimicrobial agent in various industrial fluids and products.[5]

Q4: What are the key physical and chemical properties of this compound?

A4: this compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[4] It is hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption.[4] A technical data sheet summarizing its properties is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₁NO[4]
Molecular Weight101.15 g/mol [4]
AppearanceColorless to pale yellow liquid[4]
Boiling Point150-155 °C[4]
Density0.95-0.98 g/cm³ at 20°C[4]
SolubilityMiscible with common organic solvents; limited water solubility[4]
StabilityHygroscopic; hydrolyzes in the presence of water[4][6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Product Yield

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can arise from several factors:

    • Incomplete Reaction: The reaction may not have reached completion. Solution: Try increasing the reaction time or temperature. Monitor the reaction progress using techniques like TLC or GC-MS.

    • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly affect the yield. Solution: Refer to Table 2 for a comparison of different reaction conditions. While specific data for this compound is limited, studies on related oxazolidine syntheses suggest that aprotic solvents like toluene (B28343) or dichloromethane (B109758) can be effective.[1] The use of a mild acid catalyst may also improve the reaction rate.

    • Hydrolysis of Product: this compound can hydrolyze back to the starting materials in the presence of water, especially under acidic conditions.[6] Solution: Ensure that the reaction is carried out under anhydrous conditions if possible, and that the work-up procedure minimizes contact with acidic aqueous solutions.

    • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Solution: Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired oxazolidine.

Issue 2: Presence of Impurities in the Final Product

  • Question: After purification, my this compound sample still contains impurities. What are these impurities and how can I remove them?

  • Answer: Common impurities can include:

    • Unreacted Starting Materials: Residual 2-amino-2-methyl-1-propanol or formaldehyde.

    • Water: Due to the hygroscopic nature of the product and the use of aqueous formaldehyde.

    • Side Products: Such as N-methylidene-2-methyl-1-propan-2-amine (an imine intermediate) or polymeric byproducts of formaldehyde.

    • Solutions for Purification:

      • Distillation: As this compound has a boiling point of 150-155 °C, vacuum distillation can be an effective method for purification to remove less volatile impurities.[4][7]

      • Azeotropic Distillation: To remove water, azeotropic distillation with a solvent like toluene can be employed during the reaction itself.

      • Careful Work-up: A carefully controlled aqueous work-up can help to remove water-soluble impurities. However, be mindful of the potential for hydrolysis.

Issue 3: Difficulty in Monitoring Reaction Progress

  • Question: I am unsure how to effectively monitor the progress of my reaction.

  • Answer:

    • Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting material (2-amino-2-methyl-1-propanol) and the appearance of the product. A suitable solvent system would need to be developed (e.g., a mixture of ethyl acetate (B1210297) and hexane).

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the reaction as it can separate and identify the volatile components of the reaction mixture, including the starting materials, product, and any volatile byproducts.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • 2-Amino-2-methyl-1-propanol[2][3]

  • Formaldehyde (37% solution in water)[8][9][10][11]

  • Toluene (or another suitable aprotic solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Mild acid catalyst (e.g., p-toluenesulfonic acid) (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-methyl-1-propanol in toluene.

  • Addition of Formaldehyde: Slowly add the formaldehyde solution to the stirred solution of the amino alcohol at room temperature. An exothermic reaction may be observed.

  • Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction time will vary depending on the scale and conditions used.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Safety Precautions:

  • Both 2-amino-2-methyl-1-propanol and formaldehyde are hazardous.[2][3][8][9][10][11]

  • Formaldehyde is toxic, a skin and respiratory sensitizer, and a suspected carcinogen.[8][9][10][11]

  • 2-Amino-2-methyl-1-propanol is a skin and eye irritant.[2][3][12][13][14]

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Table 2: Optimization of Reaction Conditions (Illustrative)

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1TolueneNoneReflux6Moderate
2Toluenep-TsOHReflux4Good
3DichloromethaneNoneReflux8Moderate
4Dichloromethanep-TsOHReflux5Good
5TetrahydrofuranNoneReflux12Low
6NeatMicrowave (50°C)0.5Good[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Preparation Prepare Reactants (2-Amino-2-methyl-1-propanol, Formaldehyde) Reaction_Setup Reaction Setup (Solvent, Stirring) Reactant_Preparation->Reaction_Setup Reagent_Addition Slow Addition of Formaldehyde Reaction_Setup->Reagent_Addition Heating_Reflux Heating/Reflux Reagent_Addition->Heating_Reflux Monitoring Monitor Progress (TLC, GC-MS) Heating_Reflux->Monitoring Cooling Cool to RT Monitoring->Cooling Extraction Aqueous Work-up (Extraction) Cooling->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield Issue Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Complete Complete Check_Completion->Complete No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Yes Resolved Yield Improved Increase_Time_Temp->Resolved Check_Conditions Review Reaction Conditions Complete->Check_Conditions Suboptimal Suboptimal Check_Conditions->Suboptimal Optimal Optimal Check_Conditions->Optimal No Optimize_Solvent_Catalyst Optimize Solvent/ Catalyst (Table 2) Suboptimal->Optimize_Solvent_Catalyst Yes Optimize_Solvent_Catalyst->Resolved Check_Hydrolysis Consider Product Hydrolysis Optimal->Check_Hydrolysis Hydrolysis_Suspected Suspected Check_Hydrolysis->Hydrolysis_Suspected Anhydrous_Workup Use Anhydrous Conditions/ Careful Work-up Hydrolysis_Suspected->Anhydrous_Workup Yes Anhydrous_Workup->Resolved

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Improving Diastereoselectivity with 4,4-Dimethyloxazolidine Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4,4-dimethyloxazolidine auxiliaries to enhance diastereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: How do this compound auxiliaries induce diastereoselectivity?

A1: Chiral auxiliaries, such as those derived from 4,4-dimethyloxazolidinone, are temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. This stereocontrol is typically achieved through steric hindrance, where the bulky substituents on the auxiliary block one face of the reactive intermediate, usually a metal-chelated enolate. The gem-dimethyl group at the 4-position of the oxazolidinone ring provides a distinct steric environment that influences the conformation of the N-acyl substituent, thereby directing incoming electrophiles.

Q2: What are the key advantages of using a this compound auxiliary?

A2: The primary advantages include:

  • High Diastereoselectivity: The gem-dimethyl group can provide excellent facial shielding, leading to high diastereomeric excess (d.e.) in many reactions.

  • Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the established models for chiral oxazolidinone auxiliaries.

  • Auxiliary Recovery: The auxiliary can often be removed under mild conditions and recovered for reuse, which is economically advantageous.

Q3: How do I choose the appropriate base for enolate formation in an alkylation reaction?

A3: The choice of base is critical for efficient and selective enolate formation. For N-acyl-4,4-dimethyloxazolidinones, strong, non-nucleophilic bases are typically employed to ensure complete and irreversible deprotonation. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are common choices that favor the formation of the desired Z-enolate, which is often crucial for high diastereoselectivity.[1][2] The use of weaker bases can lead to incomplete enolate formation or an equilibrium of enolate geometries, resulting in lower diastereoselectivity.[1]

Q4: What is the role of Lewis acids in aldol (B89426) reactions with these auxiliaries?

A4: In aldol reactions, Lewis acids play a crucial role in creating a rigid, chelated transition state. The Lewis acid coordinates to both the carbonyl oxygen of the N-acyl group and the incoming aldehyde. This rigidifies the transition state and enhances the facial bias imposed by the chiral auxiliary, leading to higher diastereoselectivity.[3][4] Common Lewis acids for this purpose include titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and boron triflate (Bu₂BOTf).[3] The choice of Lewis acid can significantly influence the stereochemical outcome.[3]

Q5: What are the standard methods for cleaving the this compound auxiliary?

A5: The auxiliary is typically cleaved under mild conditions to avoid racemization of the newly formed stereocenter. Common methods include:

  • Hydrolysis: Treatment with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) is a widely used method for cleaving the N-acyl group to yield the corresponding carboxylic acid.[5][6][7][8]

  • Reductive Cleavage: Reagents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the N-acyl group to the corresponding primary alcohol.[2]

  • Transesterification: Reaction with a Lewis acid such as ytterbium triflate (Yb(OTf)₃) in the presence of an alcohol can yield the corresponding ester.[5]

Troubleshooting Guides

Low Diastereoselectivity (d.r. < 90:10)
Possible Cause Suggested Solution(s)
Incomplete Enolate Formation Ensure the use of a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like LDA or NaHMDS.[1] Confirm the concentration of your organolithium reagent by titration. Allow sufficient time for deprotonation, typically 30-60 minutes at -78 °C.[2]
Suboptimal Reaction Temperature Lowering the reaction temperature generally increases diastereoselectivity by favoring the transition state with the lower activation energy.[1] Conduct the reaction at -78 °C. For highly reactive electrophiles, temperatures as low as -100 °C may be beneficial.
Inappropriate Solvent The solvent can affect the aggregation state of the enolate and the tightness of the chelation. Tetrahydrofuran (B95107) (THF) is the most common and generally reliable solvent for these reactions.[1][2] If issues persist, consider exploring other aprotic, non-coordinating solvents like toluene.
Presence of Moisture Water will quench the enolate and interfere with the formation of the required chelated intermediate. Ensure all glassware is flame- or oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (argon or nitrogen).[9]
Incorrect Lewis Acid or Stoichiometry (Aldol Reactions) The choice and amount of Lewis acid are critical. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Bu₂BOTf).[3] Stoichiometric amounts of the Lewis acid are often required to ensure complete chelation.[3]
Sterically Undemanding Electrophile Less bulky electrophiles may not experience sufficient steric repulsion from the auxiliary, leading to lower facial selectivity. While changing the electrophile is often not an option, optimizing all other parameters becomes even more critical.
Low or No Product Yield
Possible Cause Suggested Solution(s)
Inefficient Enolate Formation As with low diastereoselectivity, ensure complete deprotonation with a strong base under strictly anhydrous conditions.[1][2][9]
Poorly Reactive Electrophile Some electrophiles are inherently less reactive. For less reactive alkyl halides (e.g., secondary halides), consider converting them to more reactive triflates or iodides. Increasing the reaction time or temperature (while monitoring the effect on diastereoselectivity) may be necessary.
Side Reactions during Cleavage For LiOH/H₂O₂ cleavage, ensure the reaction is maintained at a low temperature (e.g., 0 °C) to minimize side reactions like endocyclic cleavage of the auxiliary ring.[6][10] Be aware that this reaction can evolve oxygen gas, so proper venting is crucial.[6]
Product Degradation during Workup or Purification If the product is acid or base sensitive, ensure the workup procedure is appropriate. Use of buffered solutions may be necessary. Minimize the time the product spends on silica (B1680970) gel during chromatography.

Quantitative Data

Table 1: Diastereoselective Alkylation of N-Propionyl-(4S)-isopropyl-1,3-oxazolidin-2-one *

EntryElectrophile (R-X)BaseSolventTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl (B1604629) bromideLDATHF-78>99:195
2Allyl iodideLDATHF-7898:292
3Methyl iodideNaHMDSTHF-7895:588
4Ethyl iodideLDATHF-7897:390

*Data is representative for a closely related and well-studied system to illustrate typical outcomes.

Experimental Protocols

Protocol 1: Synthesis of (4S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one

This protocol details the acylation of a commercially available chiral oxazolidinone.

  • Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and an argon inlet.

  • Reagents: The flask is charged with (4S)-(-)-4-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (n-BuLi, 1.05 eq) is added dropwise, maintaining the internal temperature below -70 °C. The mixture is stirred for 15 minutes.

  • Acylation: Propionyl chloride (1.1 eq) is added dropwise, again keeping the temperature below -70 °C. The reaction is stirred at -78 °C for 1 hour.[11]

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol describes the alkylation of the N-propionyl oxazolidinone.

  • Setup: A flame-dried, three-necked round-bottom flask is set up under an argon atmosphere as described above.

  • Reagents: The flask is charged with the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cooling: The solution is cooled to -78 °C.

  • Enolate Formation: A solution of LDA (1.1 eq) in THF is added slowly, and the mixture is stirred at -78 °C for 30-60 minutes.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2-4 hours, monitoring by TLC.[7]

  • Workup and Purification: The reaction is quenched and worked up as described in Protocol 1. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.

Protocol 3: Auxiliary Cleavage with LiOH/H₂O₂

This protocol details the removal of the chiral auxiliary to yield the carboxylic acid.

  • Setup: A round-bottom flask is equipped with a magnetic stirrer.

  • Reagents: The alkylated N-acyl oxazolidinone (1.0 eq) is dissolved in a 3:1 mixture of THF and water.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Cleavage: 30% aqueous hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of lithium hydroxide monohydrate (2.0 eq).[6][7]

  • Reaction: The mixture is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional hour.

  • Workup: The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The THF is removed under reduced pressure, and the remaining aqueous solution is acidified with HCl. The product is extracted with an organic solvent, and the chiral auxiliary can be recovered from the aqueous layer.

Visualizations

Experimental Workflow for Diastereoselective Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: N-Acyl-4,4-dimethyloxazolidinone dissolve Dissolve in anhydrous THF start->dissolve cool_enolate Cool to -78 °C dissolve->cool_enolate add_base Add strong base (e.g., LDA) cool_enolate->add_base enolate_formation Stir for 30-60 min (Enolate Formation) add_base->enolate_formation add_electrophile Add electrophile (R-X) enolate_formation->add_electrophile stir_reaction Stir at -78 °C for 2-4 h add_electrophile->stir_reaction quench Quench with sat. aq. NH4Cl stir_reaction->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End: Diastereomerically enriched product purify->end

Workflow for diastereoselective alkylation.
Logical Relationship for Troubleshooting Low Diastereoselectivity

G cluster_enolate Enolate Formation Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions problem Low Diastereoselectivity incomplete_deprotonation Incomplete Deprotonation? problem->incomplete_deprotonation moisture Moisture Present? problem->moisture wrong_base Incorrect Base? problem->wrong_base temp Temperature too high? problem->temp solvent Inappropriate Solvent? problem->solvent solution_base Use excess strong, non-nucleophilic base (LDA, NaHMDS) incomplete_deprotonation->solution_base solution_anhydrous Ensure anhydrous conditions (flame-dried glassware, dry solvents) moisture->solution_anhydrous wrong_base->solution_base solution_temp Lower reaction temperature (e.g., -78 °C or lower) temp->solution_temp solution_solvent Use THF or screen aprotic solvents solvent->solution_solvent

Troubleshooting low diastereoselectivity.

References

Troubleshooting low yields in 4,4-Dimethyloxazolidine mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4,4-dimethyloxazolidine as a chiral auxiliary. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is primarily used as a chiral auxiliary in asymmetric synthesis.[1] After acylation of the nitrogen atom, the resulting N-acyl-4,4-dimethyloxazolidinone can be used to direct the stereoselective alkylation or aldol (B89426) reaction at the α-carbon of the acyl group. The gem-dimethyl group on the oxazolidinone ring provides a specific steric environment that influences the facial selectivity of the reaction, leading to the formation of a desired diastereomer.[1]

Q2: What are the key advantages of using a this compound auxiliary compared to other chiral auxiliaries?

A2: While less common than other Evans auxiliaries, the this compound auxiliary offers a unique steric environment due to the gem-dimethyl substitution. This can potentially lead to different levels of diastereoselectivity in certain reactions. Additionally, like other oxazolidinone auxiliaries, it is generally stable and can be efficiently cleaved and recovered after the reaction.

Q3: What are the typical reaction steps involved in a this compound mediated asymmetric synthesis?

A3: A typical reaction sequence involves three main steps:

  • Acylation: The nitrogen of the this compound auxiliary is acylated with a desired carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the N-acyl-4,4-dimethyloxazolidinone.

  • Diastereoselective Reaction: The N-acyl derivative is then subjected to a diastereoselective reaction, most commonly an enolate alkylation or an aldol reaction. This step creates a new stereocenter.

  • Cleavage: The chiral auxiliary is cleaved from the product, yielding the desired chiral molecule (e.g., a carboxylic acid, ester, or alcohol) and recovering the this compound auxiliary for potential reuse.

Troubleshooting Guide: Low Yields

This guide addresses common problems that can lead to low yields in reactions mediated by this compound auxiliaries.

Section 1: N-Acylation Step

Q4: I am getting a low yield during the acylation of this compound. What are the possible causes?

A4: Low yields in the acylation step can arise from several factors:

  • Incomplete reaction: The acylating agent may not be reactive enough, or the reaction time and temperature may be insufficient.

  • Side reactions: The acylating agent might be reacting with other nucleophiles present in the reaction mixture.

  • Degradation: The starting material or product may be unstable under the reaction conditions.

  • Purification losses: The product may be lost during workup and purification.

Troubleshooting Steps:

  • Choice of Acylating Agent: If using an acid chloride, ensure it is freshly prepared or distilled. For less reactive carboxylic acids, consider converting them to a more reactive species like a mixed anhydride.

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the acylating agent. The use of a suitable base (e.g., triethylamine (B128534), pyridine) is crucial to neutralize the acid generated during the reaction.

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the progress of the reaction and determine the optimal reaction time.

Section 2: Diastereoselective Alkylation/Aldol Reaction

Q5: My diastereoselective alkylation/aldol reaction is giving a low yield of the desired product. What should I investigate?

A5: Low yields in this critical step are often related to the formation and reactivity of the enolate.

Potential Cause Troubleshooting Suggestions
Incomplete Enolate Formation - Base Selection: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to ensure complete deprotonation. The choice of base can influence the enolate geometry (E/Z), which in turn affects diastereoselectivity.[2][3][4] - Anhydrous Conditions: Strictly anhydrous conditions are critical. Any moisture will quench the strong base and the enolate. Flame-dry glassware and use dry solvents.
Poorly Reactive Electrophile - Electrophile Quality: Use a fresh, high-purity electrophile. - Activation: For less reactive electrophiles, consider the use of a Lewis acid to enhance their reactivity.[5][6][7]
Suboptimal Reaction Temperature - Enolate Formation: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. - Alkylation/Aldol Addition: The addition of the electrophile is also usually performed at low temperatures. However, for sluggish reactions, a gradual warming of the reaction mixture may be necessary. Monitor the reaction closely to avoid decomposition.
Side Reactions - Enolate Equilibration: Prolonged reaction times or elevated temperatures can lead to enolate equilibration, potentially resulting in a mixture of diastereomers and reduced yield of the desired product. - Decomposition: The starting material, enolate, or product may be unstable under the reaction conditions.

Q6: I am observing poor diastereoselectivity in my reaction. How can I improve it?

A6: Poor diastereoselectivity is a common issue and can often be addressed by carefully controlling the reaction conditions.

Factor Influence on Diastereoselectivity Recommendations
Enolate Geometry (E/Z) The geometry of the enolate is crucial in determining the stereochemical outcome of the reaction.[8][9]The choice of base and solvent can influence the E/Z ratio of the enolate. For example, using a bulky base like LDA often favors the formation of the kinetic (E) enolate.[2]
Lewis Acid (for Aldol Reactions) The choice of Lewis acid can significantly impact the transition state geometry and, therefore, the diastereoselectivity.[5][6][7]Boron and titanium Lewis acids are commonly used. For instance, dibutylboron triflate often promotes the formation of syn-aldol products.[1]
Reaction Temperature Lower reaction temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.Perform the reaction at the lowest practical temperature (e.g., -78 °C or -100 °C).
Solvent The solvent can affect the aggregation state of the enolate and the tightness of the transition state, thereby influencing diastereoselectivity.Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used.
Section 3: Auxiliary Cleavage

Q7: I am losing a significant amount of my product during the cleavage of the this compound auxiliary. What are the best practices?

A7: The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, ester, alcohol) and the stability of the product to the reaction conditions.

Desired Product Cleavage Method Key Considerations
Carboxylic Acid Basic Hydrolysis (e.g., LiOH/H₂O₂)This is a common and effective method. However, epimerization of the α-stereocenter can occur if the conditions are too harsh. Use mild conditions and carefully monitor the reaction.
Ester Transesterification (e.g., NaOMe/MeOH)This method can be milder than hydrolysis. Ensure complete reaction to avoid a mixture of ester and unreacted starting material.
Primary Alcohol Reductive Cleavage (e.g., LiAlH₄, LiBH₄)This is a robust method for obtaining the corresponding alcohol. The reaction should be performed at low temperatures and quenched carefully.

Experimental Protocols

The following are generalized protocols for reactions mediated by N-acyl-4,4-dimethyloxazolidinones. Note: These protocols are based on procedures for other Evans-type auxiliaries and should be optimized for the specific substrate and reaction.

Protocol 1: Acylation of this compound
  • Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a suitable base (e.g., triethylamine, 1.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.1 eq) or other acylating agent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Aldol Reaction
  • Dissolve the N-acyl-4,4-dimethyloxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30-60 minutes to form the boron enolate.

  • Add the aldehyde (1.2 eq) dropwise.

  • Continue stirring at -78 °C for several hours, then allow the reaction to slowly warm to room temperature (monitor by TLC).

  • Quench the reaction by adding a phosphate (B84403) buffer (pH 7) and methanol.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

Visualizations

experimental_workflow cluster_acylation Acylation cluster_diastereoselective Diastereoselective Reaction cluster_cleavage Cleavage start This compound acylation Acylation Reaction start->acylation acyl_reagent Acyl Chloride / Anhydride acyl_reagent->acylation n_acyl N-Acyl-4,4-dimethyloxazolidinone acylation->n_acyl enolate_formation Enolate Formation n_acyl->enolate_formation base Base (e.g., LDA) base->enolate_formation electrophile Electrophile (Aldehyde/Alkyl Halide) reaction Alkylation / Aldol Reaction electrophile->reaction enolate_formation->reaction product_aux Product with Auxiliary reaction->product_aux cleavage Auxiliary Cleavage product_aux->cleavage cleavage_reagent Cleavage Reagent (e.g., LiOH) cleavage_reagent->cleavage final_product Chiral Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Experimental workflow for this compound mediated reactions.

troubleshooting_low_yield cluster_investigate Initial Checks cluster_reaction_params Reaction Parameters cluster_workup Workup & Purification start Low Yield Observed reagent_quality Reagent Quality? (Fresh, Pure) start->reagent_quality anhydrous Anhydrous Conditions? (Dry Solvents/Glassware) start->anhydrous stoichiometry Correct Stoichiometry? start->stoichiometry temp Optimal Temperature? (Low temp for selectivity) reagent_quality->temp If OK anhydrous->temp If OK stoichiometry->temp If OK time Sufficient Reaction Time? (Monitor by TLC) temp->time base_choice Appropriate Base? (e.g., LDA for full deprotonation) time->base_choice solvent_effect Solvent Effects? base_choice->solvent_effect quench Proper Quenching? solvent_effect->quench If optimized extraction Efficient Extraction? quench->extraction purification Loss during Purification? extraction->purification

References

Technical Support Center: Challenges in the Removal of the 4,4-Dimethyloxazolidine Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 4,4-dimethyloxazolidine chiral auxiliary. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of this auxiliary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of the N-acyl-4,4-dimethyloxazolidine moiety, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Product
Possible CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If starting material persists, consider extending the reaction time.- A slight, controlled increase in temperature may be beneficial, but monitor for side product formation.
Incorrect Reagent Stoichiometry - Ensure accurate measurement of all reagents. For hydrolytic and reductive cleavages, a molar excess of the cleaving agent is often necessary.
Product Degradation - If your product is sensitive to the reaction conditions (e.g., strongly acidic or basic), consider employing milder cleavage methods.- For base-sensitive substrates, perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to minimize degradation.
Suboptimal Work-up Procedure - Ensure the work-up procedure is appropriate for your product's properties (e.g., pH adjustment to ensure the product is in a neutral, extractable form).- Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase.
Issue 2: Formation of Significant Side Products
Possible CauseRecommended Solution
Endocyclic Cleavage - This is the undesired cleavage of the oxazolidinone ring itself. This can be a significant issue, particularly with certain reducing agents like DIBAL-H, which may lead to a complex mixture of products.[1][2][3]- The choice of nucleophile and reaction conditions is critical to favor the desired exocyclic (N-acyl bond) cleavage.[4]- For reductive cleavages, consider using milder reagents like lithium borohydride (B1222165) (LiBH₄) in the presence of water, which can be more selective for the exocyclic carbonyl.[4]
Epimerization - If the alpha-carbon to the carbonyl is stereogenic and acidic, epimerization can occur under basic conditions.[4]- Perform the reaction at low temperatures to minimize the rate of enolization.- Employ a buffered work-up (e.g., with saturated aqueous ammonium (B1175870) chloride) to avoid exposure to strong acids or bases.
Over-reduction (in reductive cleavage) - If your target is an aldehyde, using a strong reducing agent like LiAlH₄ can lead to the formation of the corresponding alcohol. Use a milder reducing agent or carefully control the stoichiometry and temperature.- To obtain an aldehyde, reduction of the N-acyl auxiliary can be followed by an oxidation step if the primary alcohol is formed.
Issue 3: Difficulty in Purifying the Product and Recovering the Auxiliary
Possible CauseRecommended Solution
Co-elution of Product and Auxiliary - The this compound auxiliary is a polar molecule. Adjust the polarity of your chromatography eluent to improve separation.- Consider using a different stationary phase for your column chromatography if baseline separation is not achieved.
Auxiliary is Lost During Work-up - The auxiliary is an amino alcohol and can be water-soluble, especially in its protonated form. To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent like dichloromethane.[4]
Product is a Solid and Difficult to Handle - If your product is a solid, crystallization can be a highly effective method for purification and can sometimes be simpler than chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound auxiliary?

A1: The most common methods are analogous to those used for other oxazolidinone auxiliaries and include:

  • Hydrolytic Cleavage: To yield the carboxylic acid, typically using lithium hydroxide (B78521) (LiOH) with hydrogen peroxide (H₂O₂).[5]

  • Reductive Cleavage: To yield the primary alcohol, using reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[4]

  • Transesterification: To yield esters, using alkoxides like sodium methoxide (B1231860) in the corresponding alcohol.

Q2: How can I recover the this compound auxiliary after cleavage?

A2: The auxiliary can typically be recovered from the aqueous layer after the initial product extraction. By making the aqueous layer basic (pH 10-11), the auxiliary is deprotonated and can be extracted into an organic solvent.[4] The ability to recycle the often-expensive chiral auxiliary is a key advantage of this methodology.

Q3: What is the difference between exocyclic and endocyclic cleavage, and why is it important?

A3: Exocyclic cleavage is the desired pathway where the bond between the acyl group and the nitrogen of the oxazolidine (B1195125) is broken, releasing your product and leaving the auxiliary intact. Endocyclic cleavage is an undesired side reaction where the oxazolidinone ring itself is opened, leading to byproducts and loss of the recoverable auxiliary.[1][2][3][4] The choice of reagents and conditions is crucial to favor exocyclic cleavage.

Q4: Are there any safety concerns with the LiOH/H₂O₂ method?

A4: Yes. The reaction of LiOH with H₂O₂ can lead to the decomposition of the initially formed peracid intermediate, resulting in the evolution of oxygen gas.[6] This can create a pressurized and potentially flammable atmosphere in a sealed reaction vessel, especially with organic solvents. It is crucial to ensure proper venting and to perform the reaction in a well-ventilated fume hood.[6]

Experimental Protocols

The following are general protocols based on methods used for similar chiral auxiliaries. Optimization for specific substrates is highly recommended.

Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid (LiOH/H₂O₂ Method)

Diagram of the Experimental Workflow:

Workflow for Hydrolytic Cleavage sub_dissolve Dissolve N-acyl-4,4-dimethyloxazolidine in THF/H₂O cool Cool to 0 °C sub_dissolve->cool add_reagents Add LiOH solution, then H₂O₂ dropwise cool->add_reagents react Stir at 0 °C, monitor by TLC add_reagents->react quench Quench with Na₂SO₃ solution react->quench acidify Acidify to pH ~3 with 1M HCl quench->acidify extract_prod Extract product with ethyl acetate acidify->extract_prod basify Make aqueous layer basic (pH 10-11) with 1M NaOH extract_prod->basify purify Purify product and auxiliary extract_prod->purify extract_aux Extract auxiliary with dichloromethane basify->extract_aux extract_aux->purify Troubleshooting Reductive Cleavage start Start Reductive Cleavage check_completion Reaction Complete? start->check_completion low_yield Low Yield? check_completion->low_yield Yes extend_time Extend Reaction Time check_completion->extend_time No side_products Side Products? low_yield->side_products Yes check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents No end Successful Cleavage low_yield->end No lower_temp Lower Reaction Temperature side_products->lower_temp Yes milder_reagent Consider Milder Reducing Agent side_products->milder_reagent No extend_time->check_completion check_reagents->start lower_temp->start milder_reagent->start

References

Technical Support Center: Analytical Detection of 4,4-Dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 4,4-Dimethyloxazolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it typically analyzed?

A1: this compound is a formaldehyde-releasing preservative used to prevent microbial growth in a variety of products. It is commonly found in water-based products such as cosmetics, personal care items (e.g., lotions, shampoos), and industrial fluids like metalworking or cutting fluids.[1] Therefore, analytical methods must be robust enough to handle complex matrices containing surfactants, emulsifiers, oils, and other active ingredients.

Q2: What are the primary analytical techniques for the quantification of this compound?

A2: The most common analytical techniques for the determination of this compound and other preservatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[1][2] HPLC methods are widely used for preservatives in cosmetics, while GC-MS is suitable for volatile and semi-volatile compounds.[1][2]

Q3: What are the main challenges and potential interferences in the analysis of this compound?

A3: The primary challenges in analyzing this compound stem from its chemical nature as a formaldehyde-releaser and the complexity of the sample matrices.

  • Matrix Effects: Cosmetic and industrial fluid formulations are complex mixtures containing surfactants, emulsifiers, fats, oils, and proteins that can interfere with the analysis.[1] These components can cause signal suppression or enhancement in the detector, leading to inaccurate quantification.[3][4]

  • Analyte Stability: As a formaldehyde-releaser, this compound can exist in equilibrium with formaldehyde (B43269) and its precursor, 2-amino-2-methyl-1-propanol. The pH and temperature of the sample and analytical system can influence this equilibrium.

  • Co-elution: Other preservatives or matrix components may have similar retention times to this compound, leading to co-eluting peaks and inaccurate quantification. This is particularly a concern in complex formulations with multiple preservative agents.[5][6]

  • Peak Shape Issues: Being a basic amine compound, this compound can interact with active sites on the analytical column (e.g., silanol (B1196071) groups), leading to peak tailing.[7] This can affect resolution and integration accuracy.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between the basic amine of this compound and acidic silanol groups on the column.[7] - Column contamination or degradation.- Use a base-deactivated column or a column with end-capping. - Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to mask silanol groups. - Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. - If the column is old, replace it.[8]
Poor Resolution/ Co-eluting Peaks - Inadequate separation from other preservatives or matrix components. - Inappropriate mobile phase composition.- Optimize the mobile phase gradient and composition. A slower gradient may improve separation. - Select a column with a different selectivity (e.g., a phenyl column for aromatic-containing interferents).[5] - Adjust the mobile phase pH to alter the retention of ionizable interferents.
Inconsistent Peak Areas/ Non-reproducible Results - Sample preparation variability. - Matrix effects (ion suppression or enhancement).[3] - Injector issues or leaks.- Ensure a consistent and robust sample preparation procedure. - Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects. - Employ an internal standard that is structurally similar to the analyte. - Perform regular injector maintenance and system leak checks.
High Backpressure - Blockage in the column or system. - Particulate matter from the sample.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. - Use a guard column to protect the analytical column. - If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer).[8]
Gas Chromatography (GC) and GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Active sites in the GC inlet liner or column.[9] - Column contamination.- Use a deactivated inlet liner.[10] - Trim the front end of the column to remove accumulated non-volatile residues.[9] - Use a column specifically designed for the analysis of basic compounds.
Ghost Peaks - Carryover from previous injections. - Contamination in the syringe or inlet.- Run a solvent blank after a high-concentration sample to check for carryover. - Clean the syringe and the inlet liner. - Increase the bake-out time and temperature at the end of the run to elute any residual compounds.
Poor Sensitivity - Analyte degradation in the hot inlet. - Leaks in the system.- Optimize the inlet temperature to ensure volatilization without degradation. - Check for leaks in the septum, fittings, and gas lines. - Ensure the MS source is clean and tuned.
Mass Spectrum Interferences - Co-eluting compounds with similar fragmentation patterns. - Matrix components bleeding from the column.- Improve chromatographic separation to isolate the analyte peak. - Use a more selective mass transition in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode if using a tandem mass spectrometer. - Ensure the column is properly conditioned to minimize bleed.

Experimental Protocols

Sample Preparation for Creams and Lotions (HPLC Analysis)

This protocol is a general guideline and may need optimization based on the specific sample matrix.

  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized cream or lotion sample into a 15 mL centrifuge tube.

  • Solvent Extraction: Add 10 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to the centrifuge tube.

  • Ultrasonic Extraction: Place the tube in an ultrasonic bath for 15-20 minutes to ensure complete extraction of the preservative from the sample matrix.[8]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate insoluble excipients.

  • Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Homogenized Cream/Lotion Sample Weigh Weigh ~1g of Sample Sample->Weigh Extract Add 10mL Methanol & Sonicate Weigh->Extract Centrifuge Centrifuge at 10,000 rpm Extract->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter HPLC Inject into HPLC System Filter->HPLC Data Data Acquisition & Processing HPLC->Data Report Generate Report Data->Report

Caption: Experimental workflow for the analysis of this compound in cosmetic creams.

Troubleshooting_Peak_Tailing Problem Peak Tailing Observed Check_Column Is the column old or contaminated? Problem->Check_Column Check_Mobile_Phase Is the mobile phase pH appropriate? Problem->Check_Mobile_Phase Check_Interactions Are there secondary interactions? Problem->Check_Interactions Sol_Replace_Column Replace the column. Check_Column->Sol_Replace_Column Yes Sol_Adjust_pH Adjust mobile phase pH. Check_Mobile_Phase->Sol_Adjust_pH No Sol_Add_Modifier Add a competing base (e.g., triethylamine) to the mobile phase. Check_Interactions->Sol_Add_Modifier Yes Sol_Use_Deactivated_Column Use a base-deactivated or end-capped column. Check_Interactions->Sol_Use_Deactivated_Column Yes

Caption: Troubleshooting decision tree for addressing peak tailing in HPLC analysis.

References

Mitigating hydrolysis of 4,4-Dimethyloxazolidine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the hydrolysis of 4,4-Dimethyloxazolidine during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a heterocyclic organic compound used as a preservative and moisture scavenger in various industrial applications, including cosmetics, latex paints, and polyurethane production.[1][2] The primary analytical challenge is its extreme susceptibility to hydrolysis in aqueous environments. This rapid degradation can lead to inaccurate quantification of the active substance.

Q2: What are the hydrolysis products of this compound?

A2: this compound hydrolyzes to form formaldehyde (B43269) and 2-amino-2-methyl-1-propanol (B13486) (AMP).[3] This reaction is a key consideration when developing analytical methods, as the presence of these degradation products can interfere with the analysis of the parent compound.

Q3: What conditions promote the hydrolysis of this compound?

Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?

A4: Direct Gas Chromatography (GC) analysis of this compound may be challenging due to potential thermal instability. An indirect GC method has been reported for the technical grade active ingredient. This method involves the reaction of any uncombined formaldehyde in the sample with an excess of 2-amino-2-methyl-1-propanol (AMP) to form the oxazolidine (B1195125), followed by the quantification of the excess AMP.[4]

Q5: Is High-Performance Liquid Chromatography (HPLC) a suitable technique for analyzing this compound?

A5: Yes, HPLC is a suitable technique, particularly when a stability-indicating method is required. A reported method for the determination of this compound in cosmetics utilizes pre-column derivatization with 9-fluorenylmethyl carbonyl chloride (FMOC-Cl) followed by separation on a C18 column.[5] This approach can enhance the stability and detectability of the analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Hydrolysis during sample preparation. - Minimize contact with water. Use anhydrous solvents for extraction and dilution where possible. - Work at reduced temperatures (e.g., on an ice bath) to slow down the hydrolysis rate. - Prepare samples immediately before analysis.
Hydrolysis in the analytical system. - For HPLC, consider using a mobile phase with a high organic content and ensure the diluent for the sample is compatible and non-aqueous. - If aqueous mobile phases are necessary, ensure the run time is as short as possible.
Inconsistent or non-reproducible results Variable levels of hydrolysis between samples. - Standardize sample preparation procedures meticulously, paying close attention to timings and temperatures. - Ensure all solvents are of high purity and anhydrous.
Presence of interfering peaks. - The degradation products, formaldehyde and 2-amino-2-methyl-1-propanol, may be interfering. Develop a stability-indicating method that separates the parent compound from its degradants. - Confirm peak identity using a mass spectrometer or by analyzing standards of the potential degradation products.
Poor peak shape in HPLC Interaction with residual water or active sites on the column. - Use a well-maintained, high-quality column. - Consider the use of a derivatization agent to improve the chromatographic properties of the analyte.
No peak detected with UV detector This compound lacks a strong chromophore. - Use a derivatization agent that introduces a UV-active or fluorescent tag (e.g., FMOC-Cl). - Consider using a universal detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

Data Summary

Physicochemical Properties
PropertyValue
CAS Number 51200-87-4
Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Boiling Point 100.9 °C
pKa 9.35

Source: PubChem CID 62010[4]

Recommended Storage Conditions
ConditionRecommendation
Temperature 2-8°C
Atmosphere Sealed in dry conditions, protected from light.

Source: Lab-Chemicals.Com[6]

Experimental Protocols

Key Experiment: Stability-Indicating HPLC Method with Pre-column Derivatization

This protocol is based on a published method for the determination of this compound in cosmetics and is adapted to serve as a stability-indicating assay.[5]

1. Objective: To quantify this compound in a sample while separating it from its hydrolysis products.

2. Materials:

  • This compound reference standard

  • 9-fluorenylmethyl carbonyl chloride (FMOC-Cl)

  • Acetonitrile (B52724) (ACN), HPLC grade, anhydrous

  • Water, HPLC grade

  • Boric acid buffer

  • Sample containing this compound

3. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or Fluorescence Detector (FLD)

  • Reversed-phase C18 column (e.g., RRHD-C18, 2.1 x 50 mm, 1.7 µm)[5]

4. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile.

    • Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation:

    • Extract the sample with anhydrous acetonitrile.

    • If necessary, centrifuge or filter the sample to remove any particulates.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add a solution of FMOC-Cl in acetonitrile and a boric acid buffer.

    • Vortex the mixture and allow it to react for a specified time at a controlled temperature (optimization may be required).

    • Quench the reaction by adding an amino acid solution (e.g., glycine) to react with the excess FMOC-Cl.

  • HPLC Analysis:

    • Inject the derivatized solution into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water is recommended. The exact gradient profile should be optimized to ensure separation from degradation products and the derivatizing agent.

    • Flow Rate: Typically 0.5 - 1.0 mL/min for a column of these dimensions.

    • Detection: Monitor the effluent at the appropriate wavelength for the FMOC-adduct (e.g., excitation at ~265 nm and emission at ~315 nm for fluorescence detection).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

Hydrolysis_Pathway DMO This compound TransitionState Hydrolysis Transition State DMO->TransitionState + H₂O H2O Water (H₂O) Formaldehyde Formaldehyde TransitionState->Formaldehyde AMP 2-Amino-2-methyl-1-propanol (AMP) TransitionState->AMP Products Hydrolysis Products

Caption: Hydrolysis pathway of this compound.

Analytical_Workflow cluster_prep Sample Preparation (Anhydrous) cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Extract with Anhydrous Acetonitrile Sample->Extraction Derivatization Derivatize with FMOC-Cl Extraction->Derivatization Injection Inject into HPLC Derivatization->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence or DAD Detection Separation->Detection Quantification Quantify against Calibration Curve Detection->Quantification

References

Stability issues of 4,4-Dimethyloxazolidine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of 4,4-Dimethyloxazolidine in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and formulation development.

Troubleshooting Guide

This guide addresses specific stability issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Rapid loss of active substance in aqueous formulations. Hydrolysis: this compound is susceptible to rapid hydrolysis in the presence of water, especially under acidic conditions. This reaction degrades the molecule into 2-amino-2-methyl-1-propanol (B13486) and formaldehyde.[1]1. Control pH: Maintain the formulation pH in the neutral to slightly alkaline range (pH 7-9) to minimize acid-catalyzed hydrolysis. 2. Limit Water Content: For non-aqueous formulations, ensure all components are anhydrous. In aqueous systems, consider using co-solvents to reduce water activity. 3. Temperature Control: Store and process the formulation at controlled, lower temperatures to reduce the rate of hydrolysis.[2]
Precipitation or phase separation in a formulation over time. Excipient Incompatibility: Interaction with acidic excipients can accelerate hydrolysis and lead to the formation of less soluble degradation products.1. Excipient Screening: Conduct compatibility studies with all formulation excipients. Avoid acidic excipients or use appropriate buffering agents. 2. Solubility Assessment: Determine the solubility of this compound and its degradation products in the formulation matrix at various temperatures.
Discoloration (e.g., yellowing) of the formulation. Oxidation or reaction of degradation products: The degradation product, formaldehyde, can potentially react with other formulation components, leading to discoloration. Oxidation at the nitrogen or methyl carbons can also occur.[1]1. Inert Atmosphere: During manufacturing and storage, blanket the formulation with an inert gas like nitrogen to prevent oxidation. 2. Antioxidants: Consider the addition of a suitable antioxidant to the formulation. 3. Photostability: Protect the formulation from light to prevent photo-degradation, which can lead to colored byproducts.
Unexpected pH shift in the formulation. Formation of acidic or basic degradation products: The hydrolysis products can alter the pH of the formulation over time.1. Buffering System: Incorporate a robust buffering system to maintain a stable pH throughout the product's shelf life. 2. Stability Monitoring: Regularly monitor the pH of the formulation during stability studies to detect any changes.
Loss of antimicrobial efficacy. Degradation of this compound: As the active molecule degrades, its concentration decreases, leading to a reduction in its preservative or antimicrobial effect.1. Stability-Indicating Assay: Develop and validate a stability-indicating analytical method (e.g., HPLC) to accurately measure the concentration of intact this compound over time. 2. Over-formulation: If some degradation is unavoidable, a justified overage of the active ingredient may be considered, based on stability data.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis. In the presence of water, it reverts to its starting materials: 2-amino-2-methyl-1-propanol and formaldehyde.[1] This reaction is catalyzed by acidic conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. It is most stable in neutral to slightly alkaline conditions. In acidic environments, the rate of hydrolysis increases substantially.

Q3: What are the recommended storage conditions for this compound and its formulations?

A3: Pure this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] Formulations containing this compound should be stored at controlled room temperature or refrigerated, and protected from light, depending on the specific formulation's stability profile.

Q4: In which solvent systems is this compound most stable?

A4: this compound exhibits greater stability in non-aqueous, aprotic solvents. In aqueous systems, its stability is very limited. One study noted that it hydrolyzes so rapidly in water that a half-life could not be determined.[3]

Q5: Are there any known incompatibilities with common pharmaceutical excipients?

A5: Yes, this compound is incompatible with strong oxidizing agents.[1] It can also react with acidic excipients, which can catalyze its hydrolysis. Compatibility testing with all formulation components is crucial during pre-formulation studies.

Quantitative Stability Data

Due to the rapid hydrolysis of this compound in aqueous media, precise kinetic data is scarce in publicly available literature. The following table provides representative data on the expected stability trends in different solvent systems under various pH and temperature conditions. This data is intended to guide formulation development and stress testing protocols.

Solvent System pH Temperature (°C) Expected Half-life (t½) Primary Degradation Products
Aqueous Buffer 425Very Short (< 1 hour)2-amino-2-methyl-1-propanol, Formaldehyde
Aqueous Buffer 725Short (hours to days)2-amino-2-methyl-1-propanol, Formaldehyde
Aqueous Buffer 925Moderate (days to weeks)2-amino-2-methyl-1-propanol, Formaldehyde
Water/Ethanol (50:50) 725Longer than aqueous buffer2-amino-2-methyl-1-propanol, Formaldehyde
Propylene Glycol N/A25Long (months)Minimal degradation
Aqueous Buffer 740Significantly shorter than at 25°C2-amino-2-methyl-1-propanol, Formaldehyde

Note: The half-life values are estimates based on general chemical principles and the known rapid hydrolysis of this compound. Actual values must be determined experimentally for specific formulations.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a typical procedure for investigating the hydrolytic stability of this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). stress_acid Add stock solution to pH 4 buffer. prep_solution->stress_acid stress_neutral Add stock solution to pH 7 buffer. prep_solution->stress_neutral stress_alkaline Add stock solution to pH 9 buffer. prep_solution->stress_alkaline prep_buffers Prepare aqueous buffers at pH 4, 7, and 9. prep_buffers->stress_acid prep_buffers->stress_neutral prep_buffers->stress_alkaline incubate Incubate samples at a constant temperature (e.g., 40°C). stress_acid->incubate stress_neutral->incubate stress_alkaline->incubate sampling Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). incubate->sampling quench Quench the reaction by neutralizing the pH or diluting with mobile phase. sampling->quench hplc_analysis Analyze samples using a validated stability-indicating HPLC method. quench->hplc_analysis quantify Quantify the remaining this compound and the formation of degradation products. hplc_analysis->quantify G cluster_method_dev Method Development cluster_stress_samples Generate Stressed Samples cluster_optimization Method Optimization cluster_validation Method Validation column_selection Select a suitable column (e.g., C18). mobile_phase Optimize mobile phase composition (e.g., acetonitrile/water gradient). column_selection->mobile_phase detection Set detection wavelength (UV, if applicable, or use Mass Spec). mobile_phase->detection inject_samples Inject stressed and unstressed samples. detection->inject_samples forced_degradation Perform forced degradation studies (hydrolysis, oxidation, photolysis, thermal). forced_degradation->inject_samples check_resolution Evaluate resolution between the parent peak and degradation product peaks. inject_samples->check_resolution adjust_params Adjust chromatographic parameters (gradient, flow rate, temperature) to achieve adequate separation. check_resolution->adjust_params if resolution is poor validate Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, robustness). check_resolution->validate if resolution is good adjust_params->inject_samples G cluster_factors Influencing Factors substance This compound stability Stability substance->stability degradation Degradation (Hydrolysis) stability->degradation products Degradation Products (2-amino-2-methyl-1-propanol + Formaldehyde) degradation->products Water Presence of Water Water->degradation pH Low pH (Acidic) pH->degradation Temp High Temperature Temp->degradation

References

Technical Support Center: Purification of Products Synthesized via 4,4-Dimethyloxazolidine Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using the 4,4-Dimethyloxazolidine chiral auxiliary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of N-acyl 4,4-dimethyloxazolidinone diastereomers and the final product after auxiliary cleavage.

Problem 1: Poor Separation of N-Acyl 4,4-Dimethyloxazolidinone Diastereomers by Column Chromatography
Possible Cause Solution
Inadequate Solvent System The polarity of the eluent may not be optimal for resolving the diastereomers.
Action: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane (B109758)/methanol) to identify the optimal mobile phase for separation. A less polar solvent system will generally increase the retention time and may improve resolution.
Column Overloading Exceeding the loading capacity of the column will lead to broad peaks and poor separation.
Action: Reduce the amount of crude product loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Similar Polarity of Diastereomers The structural similarity of the diastereomers can make them difficult to separate.
Action: Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a more specialized chromatography technique like supercritical fluid chromatography (SFC) if available.[1] Recrystallization of the diastereomeric mixture can also be an effective purification method if one diastereomer is significantly less soluble.
Presence of Impurities Unreacted starting materials or byproducts can interfere with the separation.
Action: Ensure the preceding acylation reaction has gone to completion. A preliminary purification step, such as a simple filtration through a plug of silica gel, may remove some baseline impurities.
Problem 2: Low Yield of Desired Product After Auxiliary Cleavage
Possible Cause Solution
Incomplete Cleavage Reaction The reaction conditions may not be sufficient for complete removal of the auxiliary.
Action: Monitor the reaction progress closely by TLC or LC-MS. If starting material persists, consider increasing the reaction time, temperature (if appropriate for the reagents), or the equivalents of the cleavage reagent (e.g., LiOH/H₂O₂).
Side Reactions (Endocyclic Cleavage) The oxazolidinone ring itself can be cleaved under certain conditions, leading to loss of both the product and the recoverable auxiliary.[2]
Action: Use milder cleavage conditions. For example, when using LiOH/H₂O₂, maintain a low temperature (0 °C) and add the reagents slowly. The use of LiBH₄ can be a milder alternative for reduction to the corresponding alcohol.
Product Degradation The desired product may be unstable under the cleavage or workup conditions.
Action: If the product is acid-sensitive, use a non-acidic workup. If it is base-sensitive, carefully neutralize the reaction mixture immediately after cleavage.
Emulsion Formation During Workup Formation of a stable emulsion during aqueous extraction can lead to significant product loss.
Action: To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®.
Problem 3: Difficulty in Purifying the Final Product After Cleavage
Possible Cause Solution
Co-elution of Product and Recovered Auxiliary The desired product and the cleaved this compound auxiliary may have similar polarities.
Action: Optimize the chromatography solvent system. Alternatively, perform an acid-base extraction. If the product is a carboxylic acid, it can be extracted into a basic aqueous solution, leaving the neutral auxiliary in the organic phase. The aqueous layer can then be acidified and the product re-extracted into an organic solvent.
Presence of Reagent-Derived Impurities Byproducts from the cleavage reagents can contaminate the final product.
Action: For LiOH/H₂O₂ cleavage, quenching with sodium sulfite (B76179) (Na₂SO₃) helps to remove excess peroxide.[2] Ensure thorough washing of the organic layer during workup to remove water-soluble impurities.
Product is a Solid That is Difficult to Crystallize Amorphous or oily products can be challenging to purify by crystallization.
Action: Experiment with a variety of solvent systems for recrystallization. If direct crystallization is unsuccessful, consider converting the product to a crystalline derivative (e.g., a salt of a carboxylic acid) for purification, and then regenerating the desired product.

Frequently Asked Questions (FAQs)

Q1: How can I determine the diastereomeric excess (d.e.) of my N-acyl 4,4-dimethyloxazolidinone?

A1: The diastereomeric excess can often be determined by ¹H NMR spectroscopy.[3] The protons on the stereogenic centers of the two diastereomers are in different chemical environments and may exhibit distinct signals. By integrating the corresponding peaks, the ratio of diastereomers can be calculated. For more precise measurements, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q2: What is the best way to remove the this compound auxiliary?

A2: The optimal method depends on the desired final product.

  • For Carboxylic Acids: Hydrolysis with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) is a common and effective method.[2]

  • For Alcohols: Reductive cleavage using lithium borohydride (B1222165) (LiBH₄) or other reducing agents will yield the primary alcohol.

  • For Aldehydes: Reduction with diisobutylaluminium hydride (DIBAL-H) can provide the aldehyde.

Q3: How can I recover the this compound auxiliary for reuse?

A3: The auxiliary can typically be recovered from the aqueous layer after the workup of the cleavage reaction. After extracting the product, the aqueous layer containing the protonated auxiliary can be made basic (e.g., with NaOH) and then extracted with an organic solvent like dichloromethane. The organic extracts can then be dried and the solvent evaporated to yield the recovered auxiliary, which can be further purified by distillation if necessary.

Q4: I am observing multiple spots on my TLC after the alkylation reaction. What could they be?

A4: Besides the two diastereomeric products, other spots could correspond to:

  • Unreacted N-acyl 4,4-dimethyloxazolidinone.

  • The free this compound auxiliary, if some deacylation has occurred.

  • Products from side reactions, such as O-alkylation of the enolate.

  • In the case of quaternization attempts, decomposition of the oxazolidinone backbone can occur.[1]

Q5: My final product shows some racemization. What could be the cause?

A5: Racemization can occur if the stereogenic center is labile to the cleavage or purification conditions. For example, strongly basic conditions during hydrolysis can sometimes lead to epimerization of the α-carbon.[4] Using milder cleavage conditions and avoiding prolonged exposure to harsh pH can help to minimize racemization.

Experimental Protocols

Protocol 1: Purification of N-Acyl 4,4-Dimethyloxazolidinone Diastereomers by Flash Column Chromatography
  • Preparation:

    • Dissolve the crude N-acyl 4,4-dimethyloxazolidinone mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Dry-load the sample by adsorbing it onto a small amount of silica gel for better resolution.

    • Pack a glass column with silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Chromatography:

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the predetermined solvent system, applying gentle pressure (e.g., with a flow of nitrogen or air).

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the separation by TLC, spotting aliquots from the collected fractions.

    • Combine the fractions containing the pure desired diastereomer.

  • Isolation:

    • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified diastereomer.

Protocol 2: Cleavage of the this compound Auxiliary to a Carboxylic Acid
  • Reaction Setup:

    • Dissolve the purified N-acyl 4,4-dimethyloxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv).

    • Add 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

    • Acidify the solution to pH ~2-3 with 1M HCl.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with 1M NaOH and extract with dichloromethane.

    • Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude carboxylic acid by flash column chromatography or crystallization.

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_purification1 Purification of Diastereomers cluster_cleavage Auxiliary Cleavage cluster_purification2 Final Product Purification Acylation Acylation Diastereoselective_Reaction Diastereoselective_Reaction Acylation->Diastereoselective_Reaction N-Acyl Oxazolidinone Column_Chromatography Column_Chromatography Diastereoselective_Reaction->Column_Chromatography Crude Mixture Recrystallization Recrystallization Diastereoselective_Reaction->Recrystallization Crude Mixture Cleavage Cleavage Column_Chromatography->Cleavage Pure Diastereomer Recrystallization->Cleavage Pure Diastereomer Final_Chromatography Chromatography Cleavage->Final_Chromatography Crude Product Final_Crystallization Crystallization Cleavage->Final_Crystallization Crude Product Final_Product Final_Product Final_Chromatography->Final_Product Pure Product Final_Crystallization->Final_Product Pure Product

Caption: General experimental workflow for synthesis and purification.

troubleshooting_logic Start Start Poor_Separation Poor Diastereomer Separation? Start->Poor_Separation Optimize_Solvent Optimize Solvent System Poor_Separation->Optimize_Solvent Yes Low_Cleavage_Yield Low Yield After Cleavage? Poor_Separation->Low_Cleavage_Yield No Reduce_Load Reduce Column Load Optimize_Solvent->Reduce_Load Change_Stationary_Phase Change Stationary Phase Reduce_Load->Change_Stationary_Phase Change_Stationary_Phase->Low_Cleavage_Yield Check_Completion Monitor Reaction Completion Low_Cleavage_Yield->Check_Completion Yes Purification_Issues Final Purification Difficult? Low_Cleavage_Yield->Purification_Issues No Milder_Conditions Use Milder Conditions Check_Completion->Milder_Conditions Milder_Conditions->Purification_Issues Acid_Base_Extraction Perform Acid-Base Extraction Purification_Issues->Acid_Base_Extraction Yes Success Success Purification_Issues->Success No Optimize_Final_Purification Optimize Final Chromatography/Crystallization Acid_Base_Extraction->Optimize_Final_Purification Optimize_Final_Purification->Success

Caption: Troubleshooting decision tree for purification issues.

References

Addressing incomplete reactions with 4,4-Dimethyloxazolidine as a reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4-Dimethyloxazolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile chiral auxiliary and protecting group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

This compound is a heterocyclic compound commonly used in organic synthesis. Its primary applications include:

  • Chiral Auxiliary: In its acylated form, it serves as a chiral auxiliary, directing stereoselective transformations such as alkylation and aldol (B89426) reactions to produce enantiomerically enriched products.[1][2][3] The gem-dimethyl group provides a strong steric bias to control the approach of incoming electrophiles.

  • Protecting Group: It can be used to protect carboxylic acids.

  • Moisture Scavenger: In certain applications, it acts as a moisture scavenger, which can be critical in sensitive reactions.

Q2: What are the key advantages of using this compound as a chiral auxiliary?

The use of this compound and similar oxazolidinone auxiliaries offers several practical advantages:

  • High Diastereoselectivity: They are known for inducing high levels of stereocontrol in reactions like alkylations and aldol additions, often leading to the formation of a single diastereomer.[1][4]

  • Predictable Stereochemistry: The stereochemical outcome of reactions is generally predictable based on the established models of asymmetric induction for this class of auxiliaries.[5][6]

  • Crystalline Intermediates: The acylated auxiliary and subsequent products are often crystalline, facilitating purification by recrystallization.

  • Versatility: The auxiliary can be cleaved under various conditions to yield a range of functional groups, including carboxylic acids, alcohols, and amides.[7]

Q3: How can I monitor the progress of a reaction involving this compound?

Effective reaction monitoring is crucial for troubleshooting. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the consumption of starting materials and the formation of products. Staining with permanganate (B83412) can be useful for visualizing non-UV active compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring reaction progress. The disappearance of starting material signals and the appearance of product signals can be quantified. For example, the methylene (B1212753) protons of the oxazolidine (B1195125) ring can be observed.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction mixture, allowing for the determination of conversion and the detection of side products.

Troubleshooting Guide for Incomplete Reactions

Issue 1: Incomplete N-Acylation of this compound

Q: My N-acylation reaction is sluggish or incomplete. What are the possible causes and solutions?

A: Incomplete N-acylation can be due to several factors. Here is a systematic approach to troubleshooting this step:

  • Reagent Quality: Ensure the acylating agent (e.g., acid chloride or anhydride) is pure and free from moisture. Moisture can quench the acylating agent.

  • Base Selection: The choice of base is critical. For less reactive acylating agents, a stronger base might be needed. However, strong, non-nucleophilic bases are preferred to avoid side reactions.

  • Reaction Conditions: Temperature and reaction time may need optimization. While some acylations proceed at room temperature, others may require heating.[1]

  • Catalyst: The use of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, even with less reactive electrophiles.[1]

Experimental Protocol: N-Acylation of this compound

  • To a solution of this compound (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C, add the acyl chloride (1.1 eq.) dropwise.

  • If the reaction is slow, consider adding a catalytic amount of DMAP (0.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography on silica (B1680970) gel.

Issue 2: Low Yield or Incomplete Asymmetric Alkylation

Q: I am experiencing low yields and/or incomplete conversion in the alkylation of my N-acyl-4,4-dimethyloxazolidine. How can I improve the outcome?

A: Low yields in the alkylation step are a common issue. Consider the following troubleshooting steps:

  • Incomplete Enolate Formation: The deprotonation of the N-acyl imide is a crucial step. Ensure you are using a sufficiently strong, non-nucleophilic base and that the reaction is conducted at a low enough temperature (typically -78 °C) to ensure complete and selective enolate formation.[4]

  • Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction. Lithium bases in THF are commonly used. The presence of lithium salts can also influence the reactivity and selectivity.[4]

  • Electrophile Reactivity: Highly reactive electrophiles such as allylic and benzylic halides are ideal substrates.[2] For less reactive electrophiles, longer reaction times, higher temperatures, or the use of a more polar solvent may be necessary.

  • Steric Hindrance: Significant steric bulk on either the electrophile or the N-acyl group can impede the reaction.

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

Parameter Condition A (Standard) Condition B (For Less Reactive Electrophiles) Condition C (Alternative Base)
Base Lithium diisopropylamide (LDA)Sodium bis(trimethylsilyl)amide (NaHMDS)Lithium hexamethyldisilazide (LiHMDS)
Solvent Tetrahydrofuran (THF)THF with HMPA (co-solvent)Toluene
Temperature -78 °C-78 °C to -40 °C-78 °C
Typical Yield HighModerate to HighModerate to High
Notes Good for reactive electrophiles.HMPA can enhance enolate reactivity.May offer different selectivity.

Experimental Protocol: Asymmetric Alkylation

  • To a solution of the N-acyl-4,4-dimethyloxazolidine (1.0 eq.) in anhydrous THF at -78 °C, add the base (e.g., LDA, 1.05 eq.) dropwise.

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (1.1 eq.) dropwise at -78 °C.

  • Stir the reaction at -78 °C until completion (monitor by TLC or HPLC). The reaction time can vary from a few hours to overnight.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel to separate the diastereomers if necessary.

Issue 3: Incomplete Cleavage of the this compound Auxiliary

Q: I am having trouble removing the chiral auxiliary. What are the best methods and how can I avoid side reactions?

A: Incomplete cleavage or the formation of side products during auxiliary removal can be problematic. The choice of cleavage method depends on the desired final product.

  • For Carboxylic Acids: The most common method is hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂).[7][8] Incomplete reaction can be due to insufficient reagent or low temperature. A common side reaction is the hydrolysis of the endocyclic carbamate, which can be minimized by careful control of the reaction conditions.[8] The reaction is believed to proceed through a percarboxylate intermediate.[8]

  • For Alcohols: Reductive cleavage using a hydride source like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol.[7]

  • For Amides: Transamination can be achieved with various nucleophiles, often in the presence of a Lewis acid.

Desired Product Reagent System Typical Conditions Potential Issues & Solutions
Carboxylic AcidLiOH / H₂O₂THF/H₂O, 0 °C to rtIncomplete reaction: Increase reaction time or temperature. Side product (hydroxyamide): Use optimal stoichiometry of reagents.[8]
Primary AlcoholLiBH₄ or LiAlH₄THF or Et₂O, 0 °C to rtOver-reduction of other functional groups: Choose a milder reducing agent if necessary.
EsterNaOMe / MeOHMethanol, rtEpimerization of the α-stereocenter: Keep reaction times short and temperatures low.
Weinreb AmideMe(MeO)NH·HCl, i-PrMgClTHF, -10 °C to rtIncomplete conversion: Ensure complete formation of the Grignard reagent.

Experimental Protocol: Cleavage to the Carboxylic Acid (LiOH/H₂O₂)

  • Dissolve the N-acyl-4,4-dimethyloxazolidine derivative (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq.) followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Acidify the mixture with a mineral acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extract the product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the carboxylic acid by column chromatography or recrystallization.

Visual Troubleshooting Workflows

Troubleshooting_Incomplete_Reaction start Incomplete Reaction Observed check_sm Analyze Reaction Mixture (TLC, NMR, HPLC) start->check_sm sm_present Starting Material Predominates check_sm->sm_present low_yield Mixture of Starting Material and Product check_sm->low_yield side_products Significant Side Products Observed check_sm->side_products reagent_quality Check Reagent Purity and Anhydrous Conditions sm_present->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) sm_present->reaction_conditions catalyst Consider Catalyst (e.g., DMAP for acylation) sm_present->catalyst enolate Ensure Complete Enolate Formation (Alkylation) low_yield->enolate electrophile Assess Electrophile Reactivity low_yield->electrophile cleavage_conditions Optimize Cleavage Conditions (Reagents, Time) low_yield->cleavage_conditions identify_side_products Identify Side Products (NMR, Mass Spec) side_products->identify_side_products mechanism Review Reaction Mechanism for Potential Side Reactions side_products->mechanism purification Optimize Purification Strategy side_products->purification Asymmetric_Alkylation_Pathway cluster_0 Reaction Sequence Acylated_Auxiliary N-Acyl-4,4-dimethyloxazolidine Enolate_Formation Deprotonation (e.g., LDA, -78 °C) Acylated_Auxiliary->Enolate_Formation Z_Enolate (Z)-Enolate Intermediate Enolate_Formation->Z_Enolate Alkylation Addition of Electrophile (R-X) Z_Enolate->Alkylation Alkylated_Product Alkylated Product (Diastereomeric Mixture) Alkylation->Alkylated_Product Purification Purification (Chromatography) Alkylated_Product->Purification Pure_Diastereomer Single Diastereomer Purification->Pure_Diastereomer Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Pure_Diastereomer->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered this compound Cleavage->Recovered_Auxiliary

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. 5,5-Dimethyloxazolidinone Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical step in achieving high levels of stereochemical control. Among the most reliable and widely utilized scaffolds are oxazolidinone-based auxiliaries. The archetypal Evans auxiliaries, derived from amino alcohols like valinol and phenylalaninol, have long been a gold standard.[1][2] This guide presents a detailed comparison between traditional Evans auxiliaries and a modified class, the 5,5-dimethyloxazolidin-2-ones (often termed "SuperQuat" auxiliaries), in key asymmetric transformations. While a direct evaluation of a chiral auxiliary based on a simple 4,4-dimethyloxazolidine structure is not feasible due to its achiral nature, the 5,5-dimethyl substituted analogs offer a compelling point of comparison, as the gem-dimethyl group is reported to enhance stereocontrol.[3]

Overview of the Auxiliaries

Evans Auxiliaries: Popularized by David A. Evans, these auxiliaries are synthesized from readily available chiral β-amino alcohols. The substituent at the C4 position, originating from the amino acid side chain (e.g., isopropyl for valinol, benzyl (B1604629) for phenylalaninol), provides the steric hindrance necessary to direct the approach of electrophiles to the enolate of the N-acyl derivative.[2][4] This steric control leads to high diastereoselectivity in a variety of bond-forming reactions.[2]

5,5-Dimethyloxazolidinone Auxiliaries ("SuperQuat"): These auxiliaries feature a gem-dimethyl substitution at the C5 position of the oxazolidinone ring, in addition to a chiral substituent at the C4 position. The incorporation of the 5,5-dimethyl group is designed to bias the conformation of the adjacent C4 stereodirecting group, effectively increasing its steric influence and leading to potentially higher levels of stereocontrol compared to the corresponding simple 4-substituted oxazolidinone.[3]

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a cornerstone of stereoselective carbon-carbon bond formation. The diastereoselectivity of this reaction is highly dependent on the ability of the chiral auxiliary to effectively shield one face of the enolate.

AuxiliaryN-Acyl GroupElectrophileBaseDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinonePropionylAllyl IodideNaN(TMS)₂96%61-77%[5]
(S)-4-Isopropyl-2-oxazolidinonePropionylBenzyl BromideLDA>98%85-95%[6]
(S)-4-Benzyl-5,5-dimethyl-2-oxazolidinoneVariousVarious Alkyl HalidesLHMDS85-94%Not specified[7]
(S)-4-Phenyl-5,5-dimethyl-2-oxazolidinonePropionylMethyl IodideLHMDS>95%85%[8]

Key Observation: Both traditional Evans auxiliaries and the 5,5-dimethyl substituted analogs consistently provide high levels of diastereoselectivity in asymmetric alkylation reactions. The "SuperQuat" auxiliaries demonstrate excellent performance, often achieving d.e. in the range of 85-95%.[7]

Performance in Asymmetric Aldol (B89426) Reactions

The Evans asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds with control over two contiguous stereocenters.[4] The reaction typically proceeds through a Zimmerman-Traxler transition state, where the stereochemical outcome is dictated by the chiral auxiliary.

AuxiliaryN-Acyl GroupAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionylIsobutyraldehydeBu₂BOTf / DIPEA>99:185%[9]
(4R)-4-Isopropyl-2-oxazolidinonePropionylBenzaldehydeBu₂BOTf / DIPEA95:580%[9]
Thiazolidinethione AnalogAcetylPropionaldehydeTiCl₄ / SparteineHigh (syn)High[10]

Experimental Protocols

General Procedure for Asymmetric Alkylation of an Evans Auxiliary

A detailed protocol for the acylation, diastereoselective alkylation, and cleavage of the Evans chiral auxiliary, 4-benzyl-2-oxazolidinone, is provided below.[5]

1. Acylation:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in an anhydrous solvent (e.g., THF) at 0 °C, add a base such as triethylamine (B128534) (1.2 eq).

  • Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-acyl oxazolidinone.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a strong base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂), dropwise to form the enolate.

  • After stirring for a short period, add the electrophile (e.g., allyl iodide, 1.2 eq).

  • Allow the reaction to stir at -78 °C for several hours or until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product, dry the organic layer, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purification is typically performed by flash chromatography.

3. Auxiliary Cleavage:

  • The chiral auxiliary can be cleaved under various conditions to yield the corresponding carboxylic acid, alcohol, or aldehyde. For example, hydrolysis to the carboxylic acid can be achieved using lithium hydroxide (B78521) and hydrogen peroxide.[5]

Logical Workflow and Reaction Mechanisms

The following diagrams illustrate the general workflow for asymmetric synthesis using these chiral auxiliaries and the key transition state model for the Evans aldol reaction.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Transformation cluster_end Products & Recovery Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Coupling Coupling/ Acylation Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary (Evans or SuperQuat) Chiral_Auxiliary->Coupling Diastereoselective_Reaction Diastereoselective Reaction (Alkylation, Aldol, etc.) Coupling->Diastereoselective_Reaction Cleavage Auxiliary Cleavage Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Evans_Aldol_Transition_State Zimmerman-Traxler Model for Evans Aldol Reaction cluster_TS Chair-like Six-Membered Transition State B B O1 O B->O1 O2 O B->O2 C_enolate C O1->C_enolate C_alpha C_enolate->C_alpha C_alpha->B R_aux R_aux (Steric Shield) C_alpha->R_aux C_aldehyde C O2->C_aldehyde C_aldehyde->C_enolate R_aldehyde R_aldehyde C_aldehyde->R_aldehyde Approach Aldehyde approaches the enolate from the less hindered face.

Caption: Zimmerman-Traxler model for the Evans asymmetric aldol reaction.

Conclusion

Both traditional Evans auxiliaries and their 5,5-dimethyl substituted counterparts are highly effective tools for asymmetric synthesis, consistently delivering products with high diastereoselectivity. The choice between them may depend on the specific substrate, reaction conditions, and desired level of stereocontrol. The "SuperQuat" auxiliaries, with their gem-dimethyl substitution, offer a compelling alternative that may provide enhanced stereoselectivity due to increased conformational rigidity. The experimental data suggests that for demanding transformations, exploring these modified auxiliaries could be advantageous. The fundamental principles of steric shielding and predictable transition states remain central to the success of both classes of these powerful chiral auxiliaries.

References

A Comparative Guide to Oxazolidinone Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of chiral molecules is a critical endeavor. Among the various strategies to achieve high levels of enantiopurity, the use of chiral auxiliaries remains a robust and reliable method. Oxazolidinones, particularly those popularized by David A. Evans, have established themselves as a cornerstone in the field of asymmetric synthesis. This guide provides an objective comparison of commonly used oxazolidinone chiral auxiliaries, supported by experimental data, detailed protocols, and mechanistic illustrations to aid in the selection of the optimal auxiliary for a given transformation.

Oxazolidinone auxiliaries are typically derived from readily available and relatively inexpensive amino acids, such as L-valine and L-phenylalanine.[1] The substituent at the 4-position of the oxazolidinone ring plays a crucial role in the stereochemical outcome of reactions by creating a sterically hindered environment that directs the approach of incoming electrophiles.[2] This guide will focus on the performance of these auxiliaries in two of the most fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol (B89426) reactions.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful and widely used method for the stereoselective synthesis of α-substituted carboxylic acid derivatives. The high diastereoselectivity of this reaction is attributed to the formation of a rigid chelated (Z)-enolate intermediate, where one face of the enolate is effectively shielded by the bulky substituent on the chiral auxiliary.[1]

Below is a comparative summary of the performance of different N-acyloxazolidinones in asymmetric alkylation reactions, highlighting the influence of the auxiliary's substituent on the diastereoselectivity and yield of the product.

AuxiliaryR' (Acyl Group)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinonePropionylAllyl iodide98:261-77[3]
(S)-4-benzyl-2-oxazolidinonePhenylacetyltert-butyl bromide>95:585[4]
(R)-4-isopropyl-2-oxazolidinonePropionylBenzyl (B1604629) bromide>99:180-90
(R)-4-isopropyl-2-oxazolidinoneAcetylIodomethane99:185

Key Observation : The bulky benzyl and isopropyl substituents on the oxazolidinone auxiliary effectively shield one face of the enolate, leading to high diastereoselectivity in the alkylation step.[2] The choice between a valine-derived (isopropyl) or phenylalanine-derived (benzyl) auxiliary can influence the outcome, and the optimal choice may depend on the specific substrates and reaction conditions.

Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark transformation in organic synthesis, renowned for its high levels of stereocontrol in the formation of syn-aldol products.[5] The reaction proceeds through a chair-like six-membered transition state, where the stereochemistry is dictated by the chiral auxiliary.[5]

The following table presents data from asymmetric aldol reactions, showcasing the high diastereoselectivity achieved with various aldehydes.

AuxiliaryEnolate SourceElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionyl ImideIsobutyraldehyde>99:185
(4R)-4-(1-Methylethyl)-2-oxazolidinonePropionyl ImideBenzaldehyde95:580
(S)-4-benzyl-2-oxazolidinonePropionyl ImidePropionaldehyde98:2 (syn:anti)85
(R)-4-isopropyl-2-oxazolidinonePropionyl ImideIsovaleraldehyde>99:1 (syn:anti)90

Key Observation : The Evans protocol for aldol reactions consistently produces the syn-aldol adduct with excellent diastereoselectivity across a range of aldehydes. The predictable stereochemical outcome makes this a highly valuable tool in the synthesis of complex molecules such as polyketides.[6]

Experimental Protocols

Detailed methodologies for representative reactions are provided below. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: Asymmetric Alkylation of (S)-4-benzyl-2-oxazolidinone

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution for 15 minutes, then add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate. The organic layer is then dried and concentrated.

2. Enolate Formation and Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the (Z)-enolate.[3]

  • Add allyl iodide (1.2 eq) and continue stirring at -78 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate. The product can be purified by column chromatography.

3. Auxiliary Cleavage:

  • Dissolve the alkylated product in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C and add a solution of hydrogen peroxide (30% aqueous solution) and lithium hydroxide (B78521) (LiOH) in water.[3]

  • Stir the mixture for 1-4 hours at 0 °C.

  • Quench the reaction with sodium sulfite (B76179) solution.

  • The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.

Visualizing the Mechanism and Workflow

To better understand the principles of stereocontrol and the experimental process, the following diagrams are provided.

Caption: Stereocontrol by the oxazolidinone auxiliary.

Experimental_Workflow start Start: Chiral Oxazolidinone Auxiliary acylation 1. Acylation (e.g., with Propionyl Chloride) start->acylation enolate_formation 2. Enolate Formation (e.g., NaHMDS, -78°C) acylation->enolate_formation alkylation 3. Diastereoselective Alkylation (e.g., with Allyl Iodide) enolate_formation->alkylation purification 4. Purification (Column Chromatography) alkylation->purification cleavage 5. Auxiliary Cleavage (e.g., LiOH/H2O2) purification->cleavage product Final Product: Enantiopure Carboxylic Acid cleavage->product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Asymmetric alkylation workflow.

References

Efficacy of 4,4-Dimethyloxazolidine in Comparison to Other Formaldehyde-Releasing Biocides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biocide is critical for product preservation and contamination control. This guide provides a comparative overview of the efficacy of 4,4-Dimethyloxazolidine against other commonly used formaldehyde-releasing biocides. Due to a lack of direct comparative studies providing standardized minimum inhibitory concentration (MIC) values, this guide synthesizes available data on individual biocides to offer a comprehensive overview for informed decision-making.

Formaldehyde-releasing biocides are a class of antimicrobial agents that function by slowly releasing formaldehyde (B43269), a potent, broad-spectrum biocide.[1][2] This controlled release mechanism provides long-lasting preservation for a variety of products.[1] this compound is one such biocide, utilized for its ability to control the growth of slime-forming bacteria and fungi in various industrial applications, including oil recovery drilling muds, metalworking fluids, and latex paints.[3][4]

Comparative Overview of Formaldehyde-Releasing Biocides

While direct comparative efficacy data in the form of Minimum Inhibitory Concentration (MIC) values for this compound against other formaldehyde-releasers is limited in publicly available literature, we can assess their individual characteristics and available performance data. The biocides discussed here include this compound, Diazolidinyl Urea, DMDM Hydantoin, and Bronopol.

Table 1: General Properties of Selected Formaldehyde-Releasing Biocides

BiocideChemical ClassCommon Applications
This compound Oxazolidine (B1195125)Oil recovery drilling muds, metalworking fluids, adhesives, latex paints, resin emulsions.[3]
Diazolidinyl Urea Urea derivativeCosmetics, personal care products.[1]
DMDM Hydantoin Hydantoin derivativeShampoos, conditioners, lotions, liquid soaps.[1]
Bronopol Aliphatic nitro compoundShampoos, household cleaning products, industrial water treatment.[1]

Efficacy Data and Performance Comparison

A direct comparison of biocidal efficacy is best achieved through standardized testing that yields quantitative data such as MIC values. In the absence of such a direct comparative study for this compound, we present available efficacy data for the selected biocides.

One study evaluated the ex vivo antimicrobial efficacy of five formaldehyde-releasing agents against several pathogens, providing kill rates at different concentrations and contact times.[5][6] Although this compound was not included in this study, the data offers valuable insight into the performance of other formaldehyde-releasers.

Table 2: Comparative Efficacy (Kill Rate %) of Selected Formaldehyde-Releasing Biocides against Various Pathogens after 120 minutes of contact

MicroorganismDiazolidinyl Urea (DAU) @ 40 mMDMDM Hydantoin @ 40 mMSodium Hydroxymethylglycinate (SMG) @ 40 mM
Staphylococcus aureus (MSSA)>90%Data not specified>90%
Staphylococcus aureus (MRSA)>90%Data not specified>95%[5][6]
Enterococcus faecalis (VRE)>94%[5][6]Data not specified>90%
Pseudomonas aeruginosa>90%>90%>90%
Candida albicans<50%<50%<50%
Data synthesized from a study by G δεύτερος et al. (2020).[5][6] Note: this compound was not evaluated in this study.

The results indicate that Diazolidinyl Urea and Sodium Hydroxymethylglycinate were highly effective against the tested bacteria, achieving over 90% kill rates at a concentration of 40 mM and a contact time of 120 minutes.[5][6] All tested formaldehyde-releasers in this study showed lower efficacy against Candida albicans.[5][6]

Mechanism of Action

The antimicrobial activity of formaldehyde-releasing biocides stems from the gradual liberation of formaldehyde.[2] Formaldehyde is a highly reactive molecule that exerts its biocidal effect by non-specifically targeting microbial cells. It readily reacts with primary amines and amides of proteins and nucleic acids, leading to cross-linking and inactivation of essential enzymes and genetic material. This disruption of cellular function ultimately results in microbial cell death.

dot

Antimicrobial mechanism of formaldehyde-releasing biocides.

Experimental Protocols

The determination of a biocide's efficacy relies on standardized and reproducible experimental protocols. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the biocide in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of the biocide at which no growth is observed.

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MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Biocide Stock Solution C Serial Dilution of Biocide in 96-well Plate A->C B Prepare Microbial Inoculum (Standardized Suspension) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at Optimal Temperature and Time D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest Concentration with No Growth) F->G

References

Performance Showdown: 4,4-Dimethyloxazolidine Versus Other Antimicrobial Agents in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless battle against microbial contamination in metalworking fluids (MWFs) is a critical aspect of industrial microbiology and material science. The choice of an effective antimicrobial agent is paramount to extending fluid life, preventing biodeterioration, and safeguarding worker health. This guide provides an objective comparison of the performance of 4,4-Dimethyloxazolidine (DMO), a formaldehyde-releasing biocide, against other commonly used antimicrobial agents in metalworking fluids. The information presented is curated for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Executive Summary

This compound demonstrates a broad spectrum of antimicrobial activity, proving effective against common MWF contaminants such as Pseudomonas species, sulfate-reducing bacteria (SRBs), and Mycobacteria. Its primary mechanism of action is the slow release of formaldehyde (B43269) in aqueous environments, which acts as the biocidal agent. While effective, the formaldehyde-releasing nature of DMO and other biocides like triazines is a key consideration due to regulatory and safety concerns.

This guide compares DMO with other prevalent biocide classes, including:

  • Triazines: Also formaldehyde-releasers, known for their cost-effectiveness and broad-spectrum activity, but with noted limitations against certain microorganisms like Mycobacteria.

  • Isothiazolinones (BIT, CMIT/MIT): Non-formaldehyde-releasing biocides with potent and rapid action. However, their efficacy can be limited against specific strains like Pseudomonas (in the case of BIT), and they can be susceptible to deactivation and may cause skin sensitization.

  • Morpholines: Formaldehyde-free options that offer good stability in MWF formulations but can have issues with odor and potential skin sensitization.

The selection of an appropriate biocide is a multifaceted decision that involves weighing efficacy against specific microbial challenges, chemical compatibility with the MWF formulation, regulatory acceptance, and health and safety considerations.

Data Presentation: Comparative Efficacy

The following tables summarize the performance of this compound and other antimicrobial agents based on available experimental data. It is important to note that the efficacy of biocides can be significantly influenced by the specific formulation of the metalworking fluid, the types of microbial contaminants, and the operating conditions.

Table 1: Qualitative Efficacy of Common Biocides in Metalworking Fluids

Biocide ClassActive Ingredient(s)Effective AgainstLess Effective AgainstKey Characteristics
Oxazolidines This compound (DMO) Bacteria (including Pseudomonas spp. and SRBs), some efficacy against MycobacteriaFungi (often combined with a fungicide)Formaldehyde-releaser, good pH and temperature stability.[1][2]
Triazines1,3,5-tris(2-hydroxyethyl)-s-triazineBroad-spectrum bacteriaMycobacterium species, Sulfate-Reducing Bacteria (SRBs).[1][2]Formaldehyde-releaser, cost-effective, high pH stability.[1]
Isothiazolinones1,2-benzisothiazolin-3-one (BIT)Broad-spectrum bacteriaPseudomonas species, Mycobacteria.[1][2]Non-formaldehyde, good stability at high pH and temperature, can be rapidly deactivated by SRBs.[1]
IsothiazolinonesChloromethylisothiazolinone/ Methylisothiazolinone (CMIT/MIT)Broad-spectrum bacteria, fungi, and yeasts-Fast-acting, potent at low concentrations, potential for skin sensitization, stability can be an issue in some MWFs.[3][4]
Morpholines4-(2-nitrobutyl)morpholine, 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholineWide range of bacteria and fungi, including Mycobacterium species.-Formaldehyde-free, very stable in MWF concentrates, potential for odor and skin sensitization.

Table 2: Quantitative Antimicrobial Performance Data

Disclaimer: The following data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. Please refer to the original studies for detailed methodologies.

BiocideTest OrganismMatrixConcentration (ppm)ResultSource
This compound (as Bioban) Mycobacterium immunogenumSynthetic MWF1,000≥8-log reduction in 30 min[5]
This compound (as Bioban) Pseudomonas fluorescensSynthetic MWF1,000≥8-log reduction in 30 min[5]
Triazine (as Grotan)Mycobacterium immunogenumSynthetic MWF1,000≥8-log reduction in 30 min[5]
Triazine (as Grotan)Pseudomonas fluorescensSynthetic MWF1,000≥8-log reduction in 30 min[5]
Isothiazolone (as Kathon)Mycobacterium immunogenumSynthetic MWF10≥8-log reduction in 30 min[5]
Isothiazolone (as Kathon)Pseudomonas fluorescensSynthetic MWF10≥8-log reduction in 30 min[5]
1,2-benzisothiazolin-3-one (BIT)Escherichia coliMueller-Hinton Broth1060 (MIC)Inhibition of growth[6]
1,2-benzisothiazolin-3-one (BIT)Staphylococcus aureusMueller-Hinton Broth212 (MIC)Inhibition of growth[6]
CMIT/MITGeneral BacteriaAqueous systems150Complete inhibition[3]
CMIT/MITYeasts and MoldsAqueous systems125Effective inhibition[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. Below are summaries of key experimental protocols for evaluating antimicrobial efficacy in metalworking fluids.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method (General)

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 10^5 to 10^6 CFU/mL) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Biocide: A series of twofold dilutions of the biocide is prepared in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the biocide at which no visible growth of the microorganism is observed.

Biocidal Efficacy in Metalworking Fluid (Challenge Test)

This protocol, based on principles from ASTM E2275, evaluates the performance of a biocide in a simulated metalworking fluid environment.

Protocol: Simulated MWF Challenge Test

  • Preparation of Test Fluid: The metalworking fluid is diluted to its typical use concentration with sterile water. The test biocide is added at the desired concentration. A control fluid without the biocide is also prepared.

  • Initial Inoculation: The test and control fluids are inoculated with a known concentration of a mixed culture of relevant microorganisms (e.g., bacteria and fungi isolated from spoiled MWFs).

  • Incubation and Aeration: The fluids are incubated at a controlled temperature (e.g., room temperature or elevated to simulate operating conditions). The fluids may be aerated or agitated to simulate circulation.

  • Microbial Enumeration: At regular intervals (e.g., daily or weekly), samples are taken from the fluids, and the number of viable microorganisms is determined using standard plating techniques (e.g., plate counts on nutrient agar (B569324) for bacteria and Sabouraud dextrose agar for fungi).

  • Re-inoculation (Challenge): To simulate ongoing contamination, the fluids are re-inoculated with the microbial culture at specified intervals (e.g., weekly).

  • Data Analysis: The performance of the biocide is assessed by comparing the microbial counts in the treated fluid to the control fluid over the duration of the test. A significant reduction in microbial population in the treated fluid indicates efficacy.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound and the evaluation of antimicrobial agents in metalworking fluids.

G DMO This compound (DMO) Hydrolysis Hydrolysis DMO->Hydrolysis Water Water (H₂O) Water->Hydrolysis Formaldehyde Formaldehyde (CH₂O) Hydrolysis->Formaldehyde releases AMP 2-Amino-2-methyl-1-propanol (AMP) Hydrolysis->AMP Inactivation Cellular Component Inactivation Formaldehyde->Inactivation Microbe Microorganism Microbe->Inactivation

Caption: Mechanism of Action of this compound.

G cluster_prep Preparation cluster_test Testing Cycle (Weekly) cluster_analysis Analysis Prep_MWF Prepare Test MWF + Biocide Inoculate Inoculate MWFs Prep_MWF->Inoculate Prep_Control Prepare Control MWF (No Biocide) Prep_Control->Inoculate Prep_Inoculum Prepare Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate & Aerate Inoculate->Incubate Sample Sample & Plate Incubate->Sample Sample->Inoculate Re-inoculate Count Count Colonies (CFU/mL) Sample->Count Compare Compare Biocide vs. Control Count->Compare Efficacy Determine Efficacy Compare->Efficacy

Caption: Experimental Workflow for Biocide Efficacy Testing.

Conclusion

This compound is a robust antimicrobial agent for use in metalworking fluids, offering broad-spectrum efficacy, particularly against challenging bacteria like Pseudomonas and SRBs. Its performance is comparable to other formaldehyde-releasing biocides such as triazines. The choice between DMO and non-formaldehyde-releasing alternatives like isothiazolinones depends on a thorough risk-benefit analysis, considering the specific microbial pressures of the system, the chemical nature of the MWF, regulatory constraints, and health and safety protocols. For fungal control, DMO is often used in combination with a dedicated fungicide to provide comprehensive protection. Further research and standardized testing are essential to generate directly comparable datasets to aid in the informed selection of the most appropriate biocide for a given application.

References

A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of 4,4-Dimethyloxazolidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous confirmation of molecular structures is a cornerstone of chemical synthesis and analysis. 4,4-Dimethyloxazolidine and its derivatives are versatile intermediates in organic synthesis. This guide provides a comparative overview of key spectroscopic techniques used to elucidate and confirm the structures of their reaction products, supported by experimental protocols and data.

Overview of Analytical Techniques

The structural confirmation of this compound reaction products relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. For definitive stereochemical and conformational analysis, X-ray Crystallography is the gold standard.

Below is a comparative summary of these techniques:

FeatureNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)FTIR SpectroscopyX-ray Crystallography
Information Provided Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.Molecular weight, elemental composition, fragmentation patterns.[1][2]Presence of specific functional groups (e.g., C=O, N-H, O-H).[3][4]Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[5][6]
Sample Requirement 1-10 mg, soluble in deuterated solvent.Micrograms to nanograms, soluble or volatile.Milligrams, can be solid, liquid, or gas.High-quality single crystal (0.1-0.5 mm).
Analysis Time Minutes to hours.Minutes.Minutes.Hours to days.
Nature of Analysis Non-destructive.Destructive.Non-destructive.Non-destructive.
Key Strengths Unrivaled for determining detailed molecular structure and connectivity.[7]High sensitivity and accuracy for molecular weight determination.Fast, simple, and excellent for identifying functional groups.[8]Provides unequivocal proof of structure and stereochemistry.[9]
Limitations Lower sensitivity, requires pure samples for clear spectra.Provides little information on atom connectivity or stereochemistry.Does not provide a complete picture of the molecular skeleton.Requires a suitable single crystal, which can be difficult to grow.

Detailed Spectroscopic Data Interpretation

To illustrate the application of these techniques, consider a hypothetical reaction product: 2-acetyl-4,4-dimethyloxazolidine . Below is a table summarizing the expected quantitative data from each spectroscopic method.

Spectroscopic TechniqueParameterExpected Data for 2-acetyl-4,4-dimethyloxazolidine
¹H NMR (500 MHz, CDCl₃)Chemical Shift (δ)~4.1 ppm (s, 2H, -O-CH₂-N-), ~3.8 ppm (s, 2H, -N-CH₂-C(CH₃)₂-), ~2.1 ppm (s, 3H, -C(O)CH₃), ~1.3 ppm (s, 6H, -C(CH₃)₂)
¹³C NMR (125 MHz, CDCl₃)Chemical Shift (δ)~170 ppm (C=O), ~75 ppm (-O-CH₂-N-), ~65 ppm (-C(CH₃)₂-), ~50 ppm (-N-CH₂-C(CH₃)₂-), ~25 ppm (-C(CH₃)₂), ~22 ppm (-C(O)CH₃)
Mass Spectrometry (EI-MS)Mass-to-Charge Ratio (m/z)143.1 (M⁺), 128.1 ([M-CH₃]⁺), 100.1 ([M-COCH₃]⁺), 86.1 ([M-C(CH₃)₂O]⁺)
FTIR (KBr Pellet)Wavenumber (cm⁻¹)~2960 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (Amide C=O stretch), ~1250 cm⁻¹ (C-N stretch), ~1100 cm⁻¹ (C-O stretch)

Visualized Workflows

The process of structural elucidation follows a logical progression, starting with sample preparation and culminating in the final structural confirmation. The choice of technique depends on the specific information required at each stage of the analysis.

Spectroscopic_Analysis_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation ReactionProduct Reaction Product Purification Purification (e.g., Chromatography) ReactionProduct->Purification PureSample Pure Sample Purification->PureSample FTIR FTIR Analysis PureSample->FTIR Functional Groups? MS Mass Spectrometry PureSample->MS Molecular Weight? NMR NMR Spectroscopy (1H, 13C, 2D) PureSample->NMR Connectivity? DataAnalysis Data Integration & Analysis FTIR->DataAnalysis MS->DataAnalysis NMR->DataAnalysis StructureProposed Proposed Structure DataAnalysis->StructureProposed Xray X-ray Crystallography (If needed for stereochemistry) StructureProposed->Xray StructureConfirmed Confirmed Structure StructureProposed->StructureConfirmed Data Consistent Xray->StructureConfirmed

Caption: General workflow for the structural confirmation of a chemical compound.

Analytical_Decision_Tree q1 What information is required? q2 Functional Groups? q1->q2 q3 Molecular Weight & Formula? q1->q3 q4 Atom Connectivity & Stereochemistry? q1->q4 q5 Absolute 3D Structure? q1->q5 ans1 FTIR Spectroscopy q2->ans1 ans2 Mass Spectrometry (High-Resolution) q3->ans2 ans3 NMR Spectroscopy (1D and 2D) q4->ans3 ans4 X-ray Crystallography q5->ans4

Caption: Decision tree for selecting the appropriate analytical technique.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.

NMR Spectroscopy Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound product into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the vial. Ensure the chosen solvent dissolves the sample completely and does not have signals that overlap with key sample resonances.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire ¹H, ¹³C, and any necessary 2D NMR spectra (e.g., COSY, HSQC) according to the instrument's standard operating procedures.

Mass Spectrometry Sample Preparation (Direct Infusion ESI-MS)
  • Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent suitable for electrospray ionization (ESI), such as methanol (B129727) or acetonitrile.

  • Syringe Loading: Draw the sample solution into a clean syringe (typically 1 mL).

  • Infusion: Mount the syringe onto a syringe pump connected to the mass spectrometer's ESI source.

  • Data Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over the desired m/z range. For accurate mass measurement, ensure the instrument is properly calibrated.

FTIR Spectroscopy Sample Preparation (KBr Pellet Method)
  • Sample Grinding: Place ~1-2 mg of the solid sample into a clean agate mortar. Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Mixing: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The mixture should appear translucent.

  • Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of an empty sample holder or a pure KBr pellet beforehand for background subtraction.

References

Comparative Cost-Effectiveness of 4,4-Dimethyloxazolidine in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and economic value of 4,4-Dimethyloxazolidine (DMO) as an industrial biocide and preservative.

Introduction

This compound (DMO) is a versatile organic compound widely utilized across various industrial sectors for its efficacy as a preservative and antimicrobial agent. Functioning as a formaldehyde-releasing agent, DMO is instrumental in preventing microbial degradation in a range of products, including latex paints, metalworking fluids, adhesives, and in oil and gas extraction processes. It also serves as a moisture scavenger in the production of polyurethanes. This guide provides an objective comparison of DMO's performance and cost-effectiveness against common alternative biocides, supported by experimental data and detailed methodologies to assist professionals in making informed decisions for their specific applications.

Cost-Effectiveness Analysis

The economic viability of an industrial biocide is a critical factor in its selection. This analysis considers not only the purchase price but also the typical dosage required for effective microbial control. The following table summarizes the estimated cost-effectiveness of this compound and its primary alternatives. Prices are indicative for industrial quantities and can vary based on supplier, volume, and market fluctuations.

Biocide ClassActive Ingredient(s)Trade Name Example(s)Estimated Price (USD/kg)Typical Use Level (%)Estimated Cost-in-Use (per 1000 kg product)
Oxazolidine (Formaldehyde Releaser) This compound Bioban™ CS-1135 $5 - $10 0.1 - 0.5 $5 - $50
Triazine (Formaldehyde Releaser)Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazineGrotan® BK$3 - $70.1 - 0.2$3 - $14
IsothiazolinoneChloromethylisothiazolinone (CMIT) / Methylisothiazolinone (MIT)Kathon™ 886 MW$10 - $200.01 - 0.1$1 - $20
Phenolic4-chloro-3-methylphenolPreventol® CMK 40$15 - $250.1 - 0.5$15 - $125
AldehydeGlutaraldehyde-$4 - $80.05 - 0.2$2 - $16
Bromo-nitro2-bromo-2-nitropropane-1,3-diolBronopol$15 - $250.01 - 0.1$1.50 - $25

Note: Prices are estimates and subject to change. Use levels are typical and should be optimized for specific formulations and microbial challenges.

Performance Data: A Comparative Overview

The efficacy of a biocide is determined by its ability to inhibit microbial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) is a key metric for evaluating performance. The following table presents a summary of comparative performance data for DMO and its alternatives in various industrial applications.

ApplicationMicroorganismThis compound (DMO) MIC (ppm)Triazine (HHT) MIC (ppm)Isothiazolinone (CMIT/MIT) MIC (ppm)Phenolic (CMK) MIC (ppm)Glutaraldehyde MIC (ppm)Bronopol MIC (ppm)
Metalworking Fluids Pseudomonas aeruginosa500 - 1000250 - 7505 - 25500 - 150050 - 20025 - 100
Fusarium solani1000 - 2000500 - 150010 - 50250 - 1000100 - 50050 - 200
Mycobacterium immunogenum>2000>200010 - 50500 - 1500200 - 800100 - 400
Latex Paints (In-can) Mixed Bacteria500 - 1500250 - 100010 - 50500 - 2000100 - 50050 - 250
Mixed Fungi1000 - 2500750 - 200025 - 100250 - 1500200 - 1000100 - 500
Adhesives Mixed Bacteria & Fungi750 - 2000500 - 150020 - 75500 - 2000150 - 75075 - 400

Note: MIC values are indicative and can vary depending on the specific formulation, test conditions, and microbial strains.

Mechanism of Action and Experimental Workflows

Mechanism of Action: Formaldehyde (B43269) Release

This compound functions as a biocide through the slow, controlled release of formaldehyde via hydrolysis. This reaction is depicted in the diagram below. The released formaldehyde then acts as the primary antimicrobial agent, disrupting microbial cell walls and inhibiting cellular processes.

DMO Hydrolysis Mechanism of Formaldehyde Release from this compound DMO This compound Intermediate Unstable Intermediate DMO->Intermediate + H2O (Hydrolysis) Water Water (H2O) Water->Intermediate Formaldehyde Formaldehyde (Antimicrobial Agent) Intermediate->Formaldehyde Decomposition AMP 2-Amino-2-methyl-1-propanol Intermediate->AMP

Caption: Hydrolysis of this compound to release formaldehyde.

Experimental Workflow: Biocide Efficacy Testing

The evaluation of biocide performance typically follows a standardized workflow to ensure reproducible and comparable results. The diagram below illustrates a general workflow for testing the efficacy of biocides in an industrial formulation, such as a metalworking fluid or latex paint.

Biocide Efficacy Workflow General Workflow for Biocide Efficacy Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Formulation Prepare Formulation (e.g., Paint, MWF) Biocide_Addition Add Biocides at Varying Concentrations Formulation->Biocide_Addition Control Prepare Control (No Biocide) Formulation->Control Inoculation Inoculate with Microbial Slurry Biocide_Addition->Inoculation Control->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Evaluation Periodic Evaluation (e.g., Plate Counts, Visual) Incubation->Evaluation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Evaluation->MIC_Determination Data_Comparison Compare Performance of Different Biocides MIC_Determination->Data_Comparison

Caption: A typical workflow for evaluating the efficacy of industrial biocides.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC test is a fundamental method for assessing the antimicrobial efficacy of a biocide.[1][2][3] The following is a generalized protocol for the broth microdilution method.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.
  • Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
  • Stock solutions of the biocides to be tested, prepared in a suitable solvent.
  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).[2]
  • Sterile diluent (e.g., saline or broth).

2. Serial Dilution:

  • Dispense 50-100 µL of sterile broth into each well of the microtiter plate.[2]
  • Add a defined volume of the biocide stock solution to the first well of a row and perform a two-fold serial dilution across the subsequent wells in that row.

3. Inoculation:

  • Inoculate each well (except for a negative control well) with a defined volume of the standardized microbial suspension.[2]

4. Incubation:

  • Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[2]

5. Evaluation:

  • After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the biocide at which there is no visible growth.

Standardized Challenge Testing for Industrial Formulations

For specific industrial applications, standardized test methods are employed to simulate real-world conditions.

For Metalworking Fluids (based on ASTM E2275): [4][5] This practice evaluates the bioresistance of water-miscible metalworking fluids.[4][5]

1. Preparation of Microcosms:

  • Dispense the metalworking fluid (with and without the biocide) into test containers.
  • Metal chips can be added to simulate the accumulation in cooling systems.[4]

2. Inoculation:

  • Introduce a characterized or uncharacterized biological inoculum into the microcosms.[4]

3. Aeration and Incubation:

  • Aerate the microcosms to simulate recirculation in cooling systems and incubate at a controlled temperature.[4]

4. Periodic Sampling and Evaluation:

  • Periodically extract samples and evaluate for microbial growth (e.g., viable cell counts), changes in pH, and other physical or chemical properties.[4]

For Latex Paints (based on ASTM D2574): [1][6] This method determines the resistance of emulsion paints to microbial attack in the container.[1][6]

1. Sample Preparation:

  • Prepare paint samples with and without the biocide to be tested.

2. Inoculation:

  • Inoculate the paint samples with a mixed culture of bacteria (e.g., Pseudomonas aeruginosa, Enterobacter aerogenes) and/or fungi.[1]

3. Incubation:

  • Incubate the inoculated paint containers for a specified period (e.g., 7 days), often with repeated inoculations to challenge the preservative system.[1]

4. Evaluation:

  • Assess microbial growth by streaking samples onto agar (B569324) plates at regular intervals.[1] The degree of growth is rated to determine the effectiveness of the biocide.

Conclusion

This compound presents a cost-effective option for microbial control in a variety of industrial applications. Its performance is comparable to other formaldehyde-releasing biocides and can be a viable alternative to more expensive options like certain isothiazolinones and phenolic compounds, particularly in applications where formaldehyde release is acceptable. However, its efficacy against specific microorganisms, such as certain mycobacteria, may be limited compared to some alternatives. The selection of the most appropriate biocide will ultimately depend on the specific industrial application, the types of microbial contamination expected, regulatory considerations, and the overall cost-in-use. The experimental protocols outlined in this guide provide a framework for conducting comparative evaluations to determine the optimal biocide strategy for a given formulation.

References

Environmental impact assessment of 4,4-Dimethyloxazolidine versus alternative biocides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Environmental Profiles of 4,4-Dimethyloxazolidine and Alternative Biocides

Introduction

This compound (DMO) is a broad-spectrum biocide effective against bacteria and fungi in various industrial applications, including metalworking fluids, adhesives, and latex paints.[1][2][3] As a formaldehyde-releasing agent, its antimicrobial activity stems from the gradual release of formaldehyde (B43269) through hydrolysis.[4] This mechanism raises environmental and health considerations, prompting a comparative analysis with other commonly used biocides. This guide provides an objective, data-driven comparison of the environmental impact of this compound against three major classes of alternative biocides: glutaraldehyde, isothiazolinones, and bronopol (B193717). The comparison focuses on key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential.

Comparative Analysis of Environmental Fate and Ecotoxicity

The environmental impact of a biocide is determined by its persistence, its potential to accumulate in organisms, and its toxicity to non-target aquatic life. The following tables summarize key quantitative data for DMO and its alternatives.

Data Presentation

Table 1: Environmental Fate Properties of Selected Biocides

BiocideReady BiodegradabilityPrimary Degradation Pathway(s)Bioaccumulation Potential (Log Kow)
This compound Yes[5]Rapid hydrolysis to formaldehyde and 2-amino-2-methyl-1-propanol (B13486) (AMP)[4]Low (0.73)[1]
Glutaraldehyde Yes[6][7][8]Aerobic: Metabolism to CO2 via glutaric acid. Anaerobic: Metabolism to 1,5-pentanediol.[6][7]Low (<0)[8]
Isothiazolinones (CMIT/MIT) Yes[9]Ring cleavage and oxidation to N-methylmalonamic acid[9][10]Low (-0.49 to 0.55)
Bronopol No[11]Hydrolysis to more persistent and toxic products (e.g., 2-bromo-2-nitroethanol)[12]Low (0.17)[13]

Table 2: Acute Aquatic Ecotoxicity of Selected Biocides (LC50/EC50 in mg/L)

BiocideFish (96h LC50)Invertebrates (48h EC50)Algae (72h EC50)
This compound Slightly Toxic (Range: 10-100)[4]Slightly Toxic (Range: 10-100)[4]Data not specified
Glutaraldehyde Moderately Toxic (Range: 1-10)Moderately Toxic (Range: 1-10)Highly Toxic (Range: 0.1-1)
Isothiazolinones (CMIT/MIT) Very Highly Toxic (Range: <0.1)[10][14]Very Highly Toxic (Range: <0.1)Very Highly Toxic (Range: <0.1)[10]
Bronopol Moderately to Highly Toxic (Range: 1-10)[15]Highly Toxic (Range: 0.1-1)[15]Highly Toxic (Range: 0.1-1)[11]
Note: Toxicity classifications are based on the Globally Harmonized System (GHS). Ranges are indicative and can vary based on specific species and test conditions.

Experimental Protocols

The data presented are typically generated using standardized methodologies, primarily the OECD Guidelines for the Testing of Chemicals. These protocols ensure data reliability and comparability across different substances.

1. Biodegradability Testing (OECD 301 Series) This series of tests determines the "ready biodegradability" of chemicals. A substance is considered readily biodegradable if it is rapidly mineralized (converted to CO₂, water, and mineral salts) by microorganisms under specific aerobic conditions.

  • Methodology : A test substance is inoculated with microorganisms (typically from sewage treatment plant effluent) in a mineral medium. The extent of degradation is followed for 28 days by measuring either the disappearance of the chemical (Dissolved Organic Carbon) or the amount of CO₂ produced or O₂ consumed.

  • Pass Criteria : A pass level of >70% for DOC removal or >60% of the theoretical maximum for O₂ consumption or CO₂ production within a 10-day window during the 28-day test period classifies a substance as readily biodegradable.

2. Aquatic Toxicity Testing

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201) : This test assesses the effects of a substance on the growth of freshwater microalgae. The endpoint is the EC₅₀, the concentration that causes a 50% reduction in growth compared to a control group over a 72-hour period.

  • Daphnia sp. Acute Immobilisation Test (OECD 202) : This test evaluates the acute toxicity to aquatic invertebrates, typically Daphnia magna. The daphnids are exposed to the test substance for 48 hours, and the EC₅₀ is determined as the concentration that immobilizes 50% of the population.

  • Fish, Acute Toxicity Test (OECD 203) : This protocol determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour exposure period.

3. Bioaccumulation Potential

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305) : This test guideline measures the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state.[16][17] A low BCF indicates a low potential for the substance to accumulate in the food chain.

  • Partition Coefficient (n-octanol/water) : The octanol-water partition coefficient (Kow), often expressed as Log Kow, is a key indicator of bioaccumulation potential.[18] It measures a chemical's lipophilicity. While not a direct measure of bioaccumulation, a low Log Kow (typically <3) suggests a low tendency to accumulate in fatty tissues.[8]

Visualizing Workflows and Pathways

Degradation Pathway of this compound

The primary environmental fate of DMO is rapid degradation through hydrolysis.

DMO This compound Products Degradation Products DMO->Products H2O Water (H₂O) H2O->Products  Hydrolysis Formaldehyde Formaldehyde Products->Formaldehyde AMP 2-Amino-2-methyl-1-propanol (AMP) Products->AMP cluster_0 Hazard Assessment cluster_1 Exposure Assessment cluster_2 Risk Characterization PBT Persistence, Bioaccumulation, and Toxicity (PBT) Screening (e.g., OECD 301, 305) Ecotox Ecotoxicity Testing (e.g., OECD 201, 202, 203) PBT->Ecotox PNEC Predicted No-Effect Concentration (PNEC) Ecotox->PNEC Fate Environmental Fate Modeling (Degradation, Partitioning) PEC Predicted Environmental Concentration (PEC) Fate->PEC RCR Risk Characterization Ratio (RCR = PEC / PNEC) PEC->RCR PNEC->RCR Decision Risk Management Decision RCR->Decision

References

Benchmarking 4,4-Dimethyloxazolidine: A Comparative Guide to Moisture Scavengers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the meticulous world of pharmaceutical development and advanced material science, the control of moisture is paramount. Residual water can compromise the stability of active pharmaceutical ingredients (APIs), degrade sensitive reagents, and trigger unwanted side reactions in polymer formulations. This guide provides a comprehensive performance benchmark of 4,4-Dimethyloxazolidine (DMO) as a moisture scavenger, offering a direct comparison with other common alternatives. The experimental data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the optimal moisture scavenger for their specific application.

Performance Comparison of Moisture Scavengers

The efficacy of a moisture scavenger is determined by several factors, including its water absorption capacity, reaction kinetics, compatibility with the system, and the nature of its byproducts. Below is a comparative summary of DMO and other prevalent moisture scavenging agents.

FeatureThis compound (DMO)Molecular Sieves (3A/4A)p-Toluenesulfonyl Isocyanate (PTSI)Other Oxazolidines (e.g., Incozol 2, ZOLDINE™ MS-PLUS)
Mechanism of Action Chemical reaction (hydrolysis)Physical adsorptionChemical reactionChemical reaction (hydrolysis)
Theoretical Water Scavenging Capacity (% w/w) ~17.8%21-22%[1]~7.7%[2]Varies by molecular weight
Reaction Byproducts 2-Amino-2-methyl-1-propanol and formaldehyde[3][4]None (water is trapped within pores)p-Toluenesulfonamide and CO2[2]Corresponding aminoalcohol and aldehyde/ketone
Physical Form Liquid[5]Solid (powder or beads)[6]Liquid[2]Liquid
Solubility Miscible with water and many organic solvents[5]InsolubleSoluble in many organic solventsSoluble in many organic solvents
Key Advantages Liquid form allows for homogeneous integration; byproducts can act as catalysts in some systems.High water capacity; inert.Highly reactive with water.[2]Fast-acting, low viscosity, and effective at eliminating moisture-related defects.[7][8]
Potential Disadvantages Release of formaldehyde, which is a potential sensitizer.[9]Can be slow to adsorb; may require agitation for efficient mixing.[10]Generates CO2, which can be problematic in closed systems; byproducts can be acidic.Byproducts may influence formulation properties.

Mechanism of Action: this compound

DMO functions as a moisture scavenger through a chemical reaction known as hydrolysis. In the presence of water, the oxazolidine (B1195125) ring opens to regenerate the starting amino alcohol (2-amino-2-methyl-1-propanol) and formaldehyde. This reaction effectively consumes water, preventing it from participating in undesired reactions within the formulation.

Moisture_Scavenging_Mechanism DMO This compound Products 2-Amino-2-methyl-1-propanol + Formaldehyde DMO->Products Hydrolysis Water H₂O Water->Products Scavenging_Capacity_Workflow cluster_prep Preparation cluster_titration Titration Loop cluster_analysis Analysis Weigh Weigh Scavenger Add_Solvent Add Anhydrous Solvent Weigh->Add_Solvent Add_Water Add Known Amount of Water Add_Solvent->Add_Water React Allow to React Add_Water->React Take_Aliquot Take Aliquot React->Take_Aliquot KF_Titration Karl Fischer Titration Take_Aliquot->KF_Titration Check_Saturation Check for Saturation KF_Titration->Check_Saturation Check_Saturation->Add_Water Not Saturated Calculate Calculate Capacity Check_Saturation->Calculate Saturated Residual_Moisture_Workflow cluster_initial Initial State cluster_treatment Treatment cluster_final Final Analysis Prep_Formulation Prepare Formulation Initial_Moisture Measure Initial Moisture Prep_Formulation->Initial_Moisture Add_Scavenger Add Moisture Scavenger Initial_Moisture->Add_Scavenger Store Store under Controlled Conditions Add_Scavenger->Store Final_Moisture Measure Final Moisture Store->Final_Moisture Compare Compare Initial and Final Final_Moisture->Compare

References

Safety Operating Guide

Proper Disposal of 4,4-Dimethyloxazolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,4-Dimethyloxazolidine (CAS No. 51200-87-4), a flammable and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety and environmental compliance.

This compound is a versatile compound utilized as an antimicrobial agent in various industrial applications, including oil recovery, metalworking fluids, and paints.[1][2] However, its hazardous properties necessitate meticulous handling and disposal protocols. This guide offers a step-by-step approach to its safe disposal, in line with regulatory standards.

I. Understanding the Hazards

This compound is classified as a flammable liquid and vapor.[3][4] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and skin irritation.[3][4] Accidental exposure requires immediate first aid and medical attention. In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[5]

Key Physical and Chemical Properties:

PropertyValue
CAS Number 51200-87-4
Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol [1]
Appearance Colorless to slightly yellow liquid[1][6]
Boiling Point 100.9 °C[1]
Flash Point 49 °C (120 °F) - closed cup[1]
Solubility Miscible with water[1][6]
Density 0.99 g/mL[1]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber, neoprene).[4]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or when dealing with spills.[4]

III. Disposal Workflow

The proper disposal of this compound is a multi-step process that must be conducted in a designated and well-ventilated area, preferably within a chemical fume hood.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal A Don Appropriate PPE B Work in a Ventilated Area A->B Ensure Safety C Segregate Waste: This compound and contaminated materials B->C Begin Procedure D Place in a Labeled, Leak-Proof Container C->D Containment E Store Temporarily in a Flammable Waste Cabinet D->E Secure Storage F Arrange for Pickup by a Licensed Waste Disposal Service E->F Professional Disposal G Complete Waste Manifest Documentation F->G Regulatory Compliance

Caption: Workflow for the safe disposal of this compound.

IV. Detailed Disposal Protocol

This protocol outlines the step-by-step methodology for the disposal of unwanted this compound.

1. Waste Collection and Segregation:

  • Do not mix this compound with other waste streams, especially incompatible materials.
  • Collect all materials contaminated with this compound, including absorbent pads, gloves, and disposable labware, as hazardous waste.

2. Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for the waste. The container must be compatible with flammable organic liquids.
  • The label should clearly state "Hazardous Waste," "Flammable Liquid," and "this compound."
  • Do not fill the container to more than 75% capacity to allow for vapor expansion.[7]

3. Temporary Storage:

  • Store the sealed waste container in a designated flammable waste storage cabinet, away from heat, sparks, and open flames.[3][8]
  • The storage area should be cool, dry, and well-ventilated.[3]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[1]
  • Follow all institutional and local regulations for hazardous waste disposal.
  • Waste treatment methods may include incineration in a licensed facility or burial in a specifically licensed landfill for chemical wastes.[3] Solvent reclamation or regeneration may also be an option.[4]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[3]
  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[9]
  • After triple-rinsing, allow the container to air dry in a well-ventilated area.
  • Deface the original label and mark the container as "Empty" before disposal in the appropriate recycling or trash receptacle.[9]

V. Spill Management

In the event of a spill, immediate action is crucial to mitigate hazards.

1. Evacuate and Ventilate:

  • Evacuate all non-essential personnel from the immediate area.
  • Ensure the area is well-ventilated to disperse flammable vapors.

2. Control Ignition Sources:

  • Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[3][8]

3. Containment and Cleanup:

  • For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[3]
  • Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
  • For large spills, contact your institution's emergency response team or EHS office immediately.

4. Decontaminate the Area:

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4,4-Dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,4-Dimethyloxazolidine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Summary

This compound is a flammable and toxic chemical that requires careful handling. The primary hazards are summarized below.

Hazard ClassificationDescription
Physical Hazard Flammable liquid and vapor.
Health Hazards Harmful if swallowed.
Toxic in contact with skin.
Toxic if inhaled.
Causes skin irritation.
Causes serious eye damage.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact, as the substance is toxic and causes skin irritation.
Eye and Face Protection Safety glasses with side shields and a face shield.To protect against splashes and vapors that can cause serious eye damage.
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes.To protect against accidental skin exposure and in case of fire.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.To prevent inhalation of toxic vapors.

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and exposure.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as oxidizing agents.

Emergency Procedures

Immediate and appropriate response is critical in case of an emergency.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Do not use a solid water stream as it may scatter and spread the fire.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a compatible material and clearly marked as "Hazardous Waste: Flammable, Toxic Liquid (this compound)".

  • Contaminated PPE (gloves, lab coats, etc.) should also be collected in a separate, labeled hazardous waste bag.

Disposal Procedure:

  • All waste must be disposed of through a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Procedures B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Dispense this compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Store Waste for Pickup G->H I Doff PPE H->I

Workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.